Product packaging for m-PEG9-NHS ester(Cat. No.:)

m-PEG9-NHS ester

Cat. No.: B609305
M. Wt: 553.6 g/mol
InChI Key: PHNXKFXTQIHOCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

m-PEG9-NHS Ester (CAS 1316189-13-5) is a polyethylene glycol (PEG) based linker featuring a terminal N-hydroxysuccinimide (NHS) ester group . This functional group actively and efficiently reacts with primary amines (-NH2) on proteins, amine-modified oligonucleotides, and other amine-containing molecules to form stable covalent bonds . The incorporation of the hydrophilic 9-unit PEG spacer significantly increases the solubility of conjugated molecules in aqueous media, which is a critical factor for the success of many biological assays and experimental formulations . In pharmaceutical and bioconjugation research, this compound is utilized to improve the physicochemical properties of therapeutic compounds. Its applications include enhancing the solubility and bioavailability of peptides and proteins, modifying drug delivery systems to improve stability and circulation time, and reducing immunogenicity by shielding therapeutic molecules . Furthermore, this reagent is a vital tool for the site-specific labeling of biomolecules, enabling researchers to track biological processes and develop targeted therapies that minimize off-target effects . The product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H43NO13 B609305 m-PEG9-NHS ester

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H43NO13/c1-29-6-7-31-10-11-33-14-15-35-18-19-37-21-20-36-17-16-34-13-12-32-9-8-30-5-4-24(28)38-25-22(26)2-3-23(25)27/h2-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHNXKFXTQIHOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H43NO13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG9-NHS Ester: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-NHS ester is a monofunctional, discrete polyethylene glycol (dPEG®) reagent widely utilized in bioconjugation, drug delivery, and proteomics. This crosslinker consists of a methoxy-terminated polyethylene glycol chain of nine ethylene glycol units, functionalized with an N-hydroxysuccinimide (NHS) ester. The NHS ester group provides reactivity towards primary amines (-NH2) present on proteins, peptides, antibodies, and other biomolecules, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule, reduces immunogenicity, and provides a flexible linker arm.[1] This guide provides a comprehensive overview of the technical properties, applications, and detailed experimental protocols for the effective use of this compound.

Core Properties and Specifications

This compound is a well-defined compound with specific chemical and physical properties crucial for its application in bioconjugation.

Chemical Structure and Properties

The structure of this compound is characterized by a discrete PEG chain length, which ensures batch-to-batch consistency and simplifies the analysis of conjugates.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C24H43NO13[1][2]
Molecular Weight 553.6 g/mol [1][2]
CAS Number 1316189-13-5
Purity Typically >95%
Appearance White to off-white solid or viscous liquid
Solubility Soluble in Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), and Dimethylformamide (DMF)

Note: Purity may decrease over time due to the instability of the NHS ester.

Mechanism of Action: Amine Conjugation

The primary application of this compound is the covalent modification of biomolecules through the reaction of its NHS ester group with primary amines. This reaction, known as acylation, results in the formation of a stable amide bond.

Reaction with Primary Amines

The NHS ester reacts with the unprotonated form of primary amines, typically found at the N-terminus of proteins and the ε-amino group of lysine residues. The reaction proceeds via nucleophilic attack of the amine on the ester, leading to the release of N-hydroxysuccinimide as a byproduct.

Reaction_Mechanism reagent m-PEG9-O-C(O)-NHS intermediate Tetrahedral Intermediate reagent->intermediate + R-NH₂ amine R-NH₂ (Protein, Peptide, etc.) amine->intermediate product m-PEG9-C(O)-NH-R (Stable Amide Bond) intermediate->product - NHS byproduct NHS (N-hydroxysuccinimide) intermediate->byproduct

Figure 1: Reaction mechanism of this compound with a primary amine.
Factors Influencing Reaction Efficiency

Several factors critically influence the efficiency of the conjugation reaction and the stability of the this compound.

  • pH: The reaction is highly pH-dependent. The optimal pH range for the reaction with primary amines is between 7.2 and 8.5. Below this range, the primary amines are protonated and thus less nucleophilic. Above this range, the rate of hydrolysis of the NHS ester increases significantly, reducing the yield of the desired conjugate.

  • Temperature: The reaction can be performed at room temperature (e.g., for 30-60 minutes) or at 4°C (e.g., for 2 hours or overnight) to slow down the competing hydrolysis reaction.

  • Concentration: The concentration of both the biomolecule and the this compound can affect the reaction rate and efficiency. Higher concentrations generally lead to faster reaction rates.

  • Buffer Composition: Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate-buffered saline (PBS), carbonate/bicarbonate, HEPES, and borate buffers.

Hydrolysis of the NHS Ester

A critical competing reaction is the hydrolysis of the NHS ester, which deactivates the reagent. The rate of hydrolysis is highly dependent on pH and temperature.

Table 2: Half-life of NHS Esters at Different pH and Temperature

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours
7.4Room Temperature>120 minutes
8.0Room Temperature~1 hour
8.6410 minutes
9.0Room Temperature<9 minutes

Applications

The unique properties of this compound make it a versatile tool in various research and development areas.

Protein and Antibody PEGylation

PEGylation is a widely used strategy to improve the therapeutic properties of proteins and antibodies. The attachment of m-PEG9 can:

  • Increase Solubility: The hydrophilic PEG chain enhances the solubility of proteins in aqueous solutions.

  • Prolong Circulation Half-life: The increased hydrodynamic radius of the PEGylated protein reduces renal clearance.

  • Reduce Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing its recognition by the immune system.

PROTAC Linker

This compound is frequently used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker provides the necessary spatial separation and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification

The amine-reactive nature of this compound allows for the functionalization of surfaces containing primary amines, such as nanoparticles, beads, and slides. This can be used to create biocompatible surfaces, reduce non-specific binding, or attach other molecules of interest.

Experimental Protocols

The following sections provide detailed methodologies for common applications of this compound.

General Handling and Storage
  • Storage: Store this compound at -20°C, desiccated.

  • Handling: Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis. Prepare solutions of this compound immediately before use, as the NHS ester is susceptible to hydrolysis in solution. Do not prepare stock solutions for long-term storage.

Protocol for Protein/Antibody Labeling with this compound

This protocol provides a general procedure for labeling a protein or antibody with this compound. Optimization of the molar excess of the PEG reagent may be required to achieve the desired degree of labeling.

Materials:

  • Protein/Antibody solution (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5 (e.g., PBS) or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5 or 1 M glycine.

  • Purification system: Size-exclusion chromatography (e.g., desalting column) or dialysis cassette.

Procedure:

  • Protein Preparation:

    • If the protein solution contains amine-containing buffers (e.g., Tris, glycine) or stabilizers (e.g., BSA), purify the protein by dialysis or buffer exchange into the Reaction Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to warm to room temperature.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM. Note: The volume of the organic solvent should not exceed 10% of the final reaction volume.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound solution to the protein solution. The optimal molar ratio should be determined empirically.

    • Gently mix the reaction solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against an appropriate buffer (e.g., PBS).

Experimental Workflow for Protein Labeling:

Protein_Labeling_Workflow start Start protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer) start->protein_prep conjugation Conjugation Reaction (10-50x molar excess of PEG) RT for 30-60 min or 4°C for 2h protein_prep->conjugation peg_prep Prepare this compound Solution (e.g., 10 mM in DMSO/DMF) peg_prep->conjugation quenching Quench Reaction (Optional) (Tris or Glycine) conjugation->quenching purification Purify Conjugate (SEC or Dialysis) conjugation->purification If not quenching quenching->purification end End purification->end

Figure 2: Experimental workflow for protein labeling with this compound.
Protocol for Synthesis of a PROTAC using this compound

This protocol provides a generalized approach for the synthesis of a PROTAC where a warhead (targeting the protein of interest) containing a primary amine is coupled to an E3 ligase ligand-linker intermediate.

Materials:

  • Warhead with a primary amine handle.

  • E3 ligase ligand-linker intermediate with a carboxylic acid.

  • N,N'-Diisopropylethylamine (DIPEA)

  • (Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or a similar coupling agent.

  • This compound

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation of E3 Ligase Ligand-Linker:

    • Dissolve the E3 ligase ligand-linker intermediate with a carboxylic acid in anhydrous DMF.

    • Add DIPEA and a coupling agent like BOP.

    • Stir the reaction at room temperature for a specified time to activate the carboxylic acid.

  • Conjugation with this compound:

    • To the activated E3 ligase ligand-linker, add a solution of m-PEG9-amine (a derivative of this compound where the NHS ester is replaced by an amine) in DMF.

    • Stir the reaction at room temperature until the formation of the E3 ligase-PEG linker is complete (monitor by LC-MS).

  • Activation of the PEG-Linker:

    • The terminal hydroxyl group of the E3 ligase-PEG linker is then converted to a carboxylic acid.

    • This carboxylic acid is then activated to an NHS ester using standard procedures (e.g., with N,N'-Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)).

  • Final PROTAC Assembly:

    • To the activated E3 ligase-PEG-NHS ester, add the warhead containing a primary amine in DMF with DIPEA.

    • Stir the reaction at room temperature until the PROTAC formation is complete.

  • Purification:

    • Purify the final PROTAC using preparative HPLC.

Logical Relationship in PROTAC Synthesis:

PROTAC_Synthesis_Logic cluster_warhead Warhead Moiety cluster_linker Linker Synthesis cluster_e3 E3 Ligase Ligand warhead Protein of Interest Ligand (with -NH₂) protac Final PROTAC Molecule warhead->protac Forms Amide Bond peg9 This compound peg9->protac Provides Linker e3_ligand E3 Ligase Ligand (e.g., for VHL or CRBN) e3_ligand->protac Forms Amide Bond

References

An In-depth Technical Guide to m-PEG9-NHS Ester: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)9-N-hydroxysuccinimidyl ester (m-PEG9-NHS ester), a discrete PEGylation reagent widely utilized in bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and provides structured experimental protocols for its application.

Core Concepts: Structure and Reactivity

This compound is a heterobifunctional crosslinker composed of a methoxy-terminated polyethylene glycol (PEG) chain with nine ethylene glycol units, and an N-hydroxysuccinimide (NHS) ester functional group. The PEG chain imparts hydrophilicity and can increase the solubility and stability of the conjugated molecule, while the NHS ester provides reactivity towards primary amines.[1][2]

The fundamental reaction mechanism involves the nucleophilic attack of a primary amine (e.g., from the N-terminus of a protein or the side chain of a lysine residue) on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] This reaction is most efficient in a slightly basic pH range (typically 7.2-8.5).[5]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile, leading to the formation of an unreactive carboxylic acid. The rate of hydrolysis is significantly influenced by pH, increasing at more alkaline conditions.

Below is a diagram illustrating the reaction of this compound with a primary amine and the competing hydrolysis reaction.

G Reaction Mechanism of this compound cluster_conjugation Conjugation Pathway cluster_hydrolysis Hydrolysis Pathway (Competing Reaction) mPEG9_NHS This compound Conjugate PEGylated Conjugate (m-PEG9-NH-R) mPEG9_NHS->Conjugate + R-NH2 (pH 7.2-8.5) Hydrolyzed_PEG Hydrolyzed m-PEG9 (m-PEG9-COOH) mPEG9_NHS->Hydrolyzed_PEG + H2O Primary_Amine Primary Amine (R-NH2) Water Water (H2O) NHS N-Hydroxysuccinimide G General Workflow for Protein PEGylation Start Start Prep_Protein 1. Prepare Protein Solution (e.g., in PBS, pH 7.2-8.0) Start->Prep_Protein Reaction 3. Conjugation Reaction (Add PEG solution to protein solution) Prep_Protein->Reaction Prep_PEG 2. Prepare this compound Solution (e.g., 10 mM in anhydrous DMSO or DMF) Prep_PEG->Reaction Incubation 4. Incubate (e.g., 30-60 min at RT or 2h on ice) Reaction->Incubation Quench 5. Quench Reaction (Optional) (Add Tris or glycine) Incubation->Quench Purification 6. Purify Conjugate (e.g., Size-Exclusion Chromatography or Dialysis) Quench->Purification Analysis 7. Analyze Conjugate (e.g., SDS-PAGE, Mass Spectrometry) Purification->Analysis End End Analysis->End G Conceptual Workflow for ADC Development using a PEG Linker Antibody Monoclonal Antibody (mAb) Conjugation 1. Conjugation (mAb + Linker + Payload) Antibody->Conjugation Linker PEG Linker (e.g., containing this compound) Linker->Conjugation Payload Cytotoxic Payload Payload->Conjugation Purification 2. Purification (Removal of unconjugated components) Conjugation->Purification Characterization 3. Characterization (e.g., Drug-to-Antibody Ratio) Purification->Characterization ADC Antibody-Drug Conjugate (ADC) Characterization->ADC InVitro 4. In Vitro Testing (Cell viability assays) InVivo 5. In Vivo Testing (Animal models) InVitro->InVivo ADC->InVitro

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of methoxy-polyethylene glycol (9)-N-hydroxysuccinimidyl ester (m-PEG9-NHS ester). It is designed to equip researchers, scientists, and drug development professionals with the detailed knowledge required for the effective application of this reagent in bioconjugation, drug delivery, and proteomics. This document delves into the chemical principles governing its reactivity, provides quantitative data to inform experimental design, outlines detailed experimental protocols, and explores the broader implications of PEGylation on biological systems.

Core Mechanism of Action: A Two-Component System

The efficacy of this compound as a bioconjugation reagent stems from the distinct yet complementary functions of its two primary components: the N-hydroxysuccinimidyl (NHS) ester and the methoxy-polyethylene glycol (m-PEG9) chain.

The NHS Ester: Driving Covalent Bond Formation

The NHS ester is a highly reactive functional group that facilitates the formation of stable amide bonds with primary and secondary amines. This reactivity is central to the utility of this compound in labeling proteins, peptides, and other biomolecules.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary amine (e.g., the ε-amino group of a lysine residue or the N-terminal α-amino group of a protein) attacks the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a tetrahedral intermediate, which then collapses, leading to the departure of the N-hydroxysuccinimide leaving group and the formation of a highly stable amide bond.[1]

NHS_Ester_Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Reactant1 m-PEG9-O-CO-NHS Intermediate m-PEG9-O-CO⁻(NH₂⁺-R)-NHS Reactant1->Intermediate Nucleophilic Attack Reactant2 R-NH₂ (Primary Amine) Reactant2->Intermediate Product1 m-PEG9-CO-NH-R (Stable Amide Bond) Intermediate->Product1 Elimination Product2 NHS (N-Hydroxysuccinimide) Intermediate->Product2

Figure 1: Reaction mechanism of this compound with a primary amine.
The m-PEG9 Chain: A Hydrophilic Spacer

The m-PEG9 component is a monodisperse polyethylene glycol chain consisting of nine ethylene glycol units, capped with a methoxy group. The primary role of this hydrophilic chain is to impart favorable physicochemical properties to the resulting conjugate.[2] The PEG moiety increases the hydrodynamic radius of the modified molecule, which can shield it from proteolytic enzymes and the immune system, thereby increasing its in vivo circulation time.[3] Furthermore, the hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly beneficial for hydrophobic drugs or proteins.[3]

Quantitative Data for Experimental Design

The success of a conjugation reaction with this compound is critically dependent on understanding the kinetics of the aminolysis reaction and the competing hydrolysis of the NHS ester.

Reaction Kinetics: Aminolysis vs. Hydrolysis

The primary competing reaction in aqueous media is the hydrolysis of the NHS ester, which yields an unreactive carboxylic acid and renders the m-PEG9 reagent incapable of conjugation. The rates of both aminolysis and hydrolysis are highly dependent on pH.

pHTemperature (°C)Half-life of NHS EsterReference(s)
7.004-5 hours[4]
7.425>120 minutes
8.025~1 hour
8.6410 minutes
9.025<9 minutes

Table 1: pH-dependent hydrolysis half-life of NHS esters.

As indicated in Table 1, the rate of hydrolysis increases significantly with increasing pH. While a slightly alkaline pH (7.2-8.5) is required to ensure that the target primary amines are deprotonated and thus nucleophilic, a higher pH will accelerate the competing hydrolysis reaction, leading to lower conjugation efficiency. Therefore, a careful balance must be struck to maximize the yield of the desired conjugate.

Competition_Reaction Reagent This compound Conjugate PEGylated Product (Stable Amide Bond) Reagent->Conjugate Aminolysis (Desired Reaction) pH 7.2 - 8.5 Hydrolyzed Hydrolyzed PEG (Inactive Carboxylate) Reagent->Hydrolyzed Hydrolysis (Competing Reaction) Increases with pH Amine Primary Amine (e.g., Protein-NH₂) Water Water (H₂O)

Figure 2: Competing reactions of this compound in aqueous buffer.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the conjugation of this compound to proteins and subsequent characterization of the conjugate.

Protein PEGylation with this compound

This protocol outlines a general procedure for the covalent modification of a protein with this compound.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3. Note: Avoid buffers containing primary amines, such as Tris, as they will compete with the target protein for reaction with the NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein solution contains primary amine-containing buffers, perform a buffer exchange into the Reaction Buffer using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL. Note: NHS esters are moisture-sensitive and will hydrolyze over time in solution. Prepare the stock solution fresh for each experiment.

  • Conjugation Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

    • Gently mix the reaction solution and incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM.

    • Incubate for 30 minutes at room temperature to quench any unreacted this compound.

  • Purification of the PEGylated Protein:

    • Remove excess, unreacted this compound and byproducts by SEC or dialysis.

    • For SEC, use a column with a suitable molecular weight cutoff to separate the higher molecular weight PEGylated protein from the smaller unreacted PEG reagent.

    • For dialysis, use a membrane with a molecular weight cutoff that retains the protein while allowing the small molecule impurities to diffuse out. Dialyze against a suitable storage buffer (e.g., PBS).

Characterization of the PEGylated Protein

It is essential to characterize the resulting conjugate to determine the degree of PEGylation and confirm the integrity of the modified protein.

TechniqueInformation Provided
SDS-PAGE Provides a qualitative assessment of PEGylation. PEGylated proteins will exhibit a higher apparent molecular weight and migrate slower than the unmodified protein.
Size-Exclusion Chromatography (SEC) Separates proteins based on their hydrodynamic radius. PEGylation increases the hydrodynamic radius, resulting in an earlier elution time compared to the unmodified protein. Can be used to quantify the amount of conjugated and unconjugated protein.
Mass Spectrometry (MALDI-TOF or ESI-MS) Provides the most accurate determination of the molecular weight of the conjugate, allowing for the precise calculation of the number of PEG chains attached per protein molecule (degree of PEGylation).
UV-Vis Spectroscopy Can be used to determine the protein concentration of the conjugate.
NMR Spectroscopy Can be used to quantify the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific protein protons.

Table 2: Techniques for the characterization of PEGylated proteins.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Conjugation Conjugation Reaction (pH 7.2-8.5, RT, 1-2h) Protein_Prep->Conjugation PEG_Prep This compound Stock Solution PEG_Prep->Conjugation Quenching Quenching (Tris or Glycine) Conjugation->Quenching Purification Purification (SEC or Dialysis) Quenching->Purification Characterization Characterization (SDS-PAGE, MS, SEC) Purification->Characterization

Figure 3: General experimental workflow for protein PEGylation.

Impact on Signaling Pathways and Biological Activity

The covalent attachment of a PEG chain can have significant effects on the biological activity and signaling pathways associated with the modified protein. These effects are primarily attributed to steric hindrance.

The bulky, hydrated PEG chain can mask interaction sites on the protein surface, potentially interfering with receptor binding, protein-protein interactions, or enzyme-substrate recognition. For example, PEGylation of a growth factor near its receptor-binding domain can reduce its affinity for the receptor, thereby attenuating downstream signaling. This can be either a desirable or undesirable outcome, depending on the therapeutic goal.

While specific studies on the impact of this compound on particular signaling pathways such as the MAPK pathway are limited, the general principle of steric hindrance applies. If a protein involved in the MAPK cascade is PEGylated at a site critical for its interaction with an upstream activator or a downstream substrate, the efficiency of signal transduction is likely to be reduced.

Conversely, PEGylation can be strategically employed to prolong the circulation time of a therapeutic protein, leading to a more sustained, albeit potentially attenuated, signaling response. The choice of PEGylation site is therefore a critical parameter that must be optimized to achieve the desired biological outcome.

Conclusion

This compound is a powerful and versatile tool for the modification of biomolecules. Its mechanism of action is well-defined, relying on the robust and selective chemistry of the NHS ester for covalent bond formation and the beneficial physicochemical properties imparted by the m-PEG9 chain. A thorough understanding of the reaction kinetics, particularly the pH-dependent competition between aminolysis and hydrolysis, is essential for designing successful conjugation strategies. By carefully controlling the reaction conditions and employing appropriate analytical techniques for characterization, researchers can leverage the unique advantages of this compound to develop novel therapeutics, diagnostics, and research tools with enhanced performance and efficacy.

References

An In-depth Technical Guide to the Reactivity of m-PEG9-NHS Ester with Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester with a chain length of nine PEG units (m-PEG9-NHS ester) with primary amines. This information is critical for professionals in drug development and various scientific fields who utilize PEGylation to enhance the therapeutic properties of proteins, peptides, and other biomolecules.

Core Principles of this compound Reactivity

The fundamental reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The unprotonated primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[1][2][3] This reaction is favored in neutral to slightly basic conditions (pH 7-9).[4][5]

However, the aminolysis reaction is in direct competition with the hydrolysis of the NHS ester, where water acts as the nucleophile. The rate of hydrolysis is also pH-dependent and increases with higher pH. Therefore, optimizing the reaction conditions to favor aminolysis over hydrolysis is crucial for achieving high conjugation efficiency.

Factors Influencing Reactivity

Several factors significantly influence the reaction between this compound and primary amines:

  • pH: The pH of the reaction buffer is a critical parameter. While the rate of aminolysis increases with pH due to the deprotonation of the primary amine, the rate of hydrolysis of the NHS ester also increases. A common compromise is to perform the reaction in the pH range of 7.2 to 8.5.

  • Temperature: The reaction is typically carried out at room temperature or on ice. Lowering the temperature can help to minimize the rate of hydrolysis, which can be beneficial when working with sensitive proteins or when longer reaction times are required.

  • Concentration of Reactants: The concentration of both the this compound and the amine-containing molecule can affect the reaction rate and efficiency. Higher concentrations generally lead to faster reaction rates.

  • Molar Ratio: A molar excess of the this compound is typically used to drive the reaction towards completion and achieve the desired degree of labeling. A 20-fold molar excess is a common starting point for protein labeling.

  • Solvent: this compound is often dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer. It is important to minimize the amount of organic solvent in the final reaction mixture, typically keeping it below 10%.

  • Buffer Composition: The choice of buffer is crucial. Amine-containing buffers, such as Tris or glycine, should be avoided as they will compete with the target molecule for reaction with the NHS ester. Phosphate, carbonate, bicarbonate, and borate buffers are commonly used.

Data Presentation

pH Temperature (°C) Half-life of NHS Ester Hydrolysis
7.004 - 5 hours
8.025Varies with linker structure (see table below)
8.6410 minutes

Hydrolysis Half-lives of Various PEG-NHS Esters at pH 8 and 25°C

PEG-NHS Ester Linker Structure Half-life (minutes)
Succinimidyl Valerate (SVA)33.6
Succinimidyl Carbonate (SC)20.4
Succinimidyl Glutarate (SG)17.6
Succinimidyl Propionate (SPA)16.5
Succinimidyl Succinate (SS)9.8
mPEG2-NHS4.9
Succinimidyl Succinamide (SSA)3.2
Succinimidyl Carboxymethylated (SCM)0.75

Note: The aminolysis rates generally parallel the hydrolysis rates.

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general guideline for the conjugation of a protein with this compound.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.

  • Preparation of this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculation of Reagent Volumes: Calculate the volume of the this compound solution required to achieve the desired molar excess (e.g., 20-fold).

  • Reaction: Add the calculated volume of the this compound solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is less than 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may need to be determined empirically.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and the NHS byproduct by size-exclusion chromatography (desalting column) or dialysis.

  • Storage: Store the PEGylated protein under conditions optimal for the unmodified protein.

Protocol 2: General Procedure for Modifying an Amine-Containing Small Molecule with this compound

This protocol outlines a general method for conjugating this compound to a small molecule bearing a primary amine.

Materials:

  • Amine-containing small molecule

  • This compound

  • Anhydrous organic solvent (e.g., DMF, DCM, DMSO, THF)

  • Base (e.g., TEA, DIPEA) (optional, depending on the substrate)

  • Analytical tools for monitoring the reaction (e.g., LC-MS, TLC)

  • Purification system (e.g., column chromatography)

Procedure:

  • Dissolution: Dissolve the amine-containing small molecule in a suitable anhydrous organic solvent.

  • Addition of Reagents: Under continuous stirring, add the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of PEG-NHS ester to the small molecule is a common starting point. If necessary, a non-nucleophilic base can be added.

  • Reaction: Stir the reaction mixture at room temperature for 3-24 hours, depending on the reactivity of the substrate.

  • Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC.

  • Work-up and Purification: Once the reaction is complete, isolate the product using standard organic synthesis work-up procedures, followed by purification using column chromatography.

Visualizations

The following diagrams illustrate key processes in the reaction of this compound with primary amines.

ReactionMechanism mPEG9_NHS This compound Intermediate Tetrahedral Intermediate mPEG9_NHS->Intermediate Nucleophilic Attack PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Intermediate AmideBond Stable Amide Bond (m-PEG9-NH-R) Intermediate->AmideBond Collapse NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release

Caption: Reaction mechanism of this compound with a primary amine.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and This compound Protein_Prep->Mix PEG_Prep Dissolve this compound in DMSO/DMF PEG_Prep->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify by SEC or Dialysis Quench->Purify Analyze Analyze Conjugate Purify->Analyze

Caption: Experimental workflow for protein PEGylation with this compound.

Caption: Competing aminolysis and hydrolysis reactions of this compound.

References

Navigating the Aqueous Environment: A Technical Guide to m-PEG9-NHS Ester Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of methoxy-poly(ethylene glycol)-succinimidyl ester with a nine-unit PEG chain (m-PEG9-NHS ester) in aqueous buffers. Understanding these properties is critical for the successful design and execution of bioconjugation strategies in drug development and research. This guide offers quantitative data on stability, detailed experimental protocols, and visual workflows to ensure efficient and reproducible results.

Introduction to this compound

This compound is a valuable crosslinking reagent used to covalently attach a hydrophilic polyethylene glycol (PEG) spacer to primary amine groups (-NH₂) on biomolecules such as proteins, peptides, and antibodies. The methoxy-terminated nine-unit PEG chain enhances the aqueous solubility of the target molecule, can reduce immunogenicity, and improve pharmacokinetic profiles. The N-hydroxysuccinimide (NHS) ester is a highly reactive functional group that forms a stable amide bond with primary amines under specific pH conditions. However, the reactivity of the NHS ester also makes it susceptible to hydrolysis in aqueous environments, a critical factor to control for successful conjugation.

Solubility Profile

The solubility of this compound is a key consideration for its practical application. While the PEG chain significantly enhances its hydrophilicity compared to non-PEGylated NHS esters, its solubility directly in aqueous buffers is limited and not the recommended method for its use in bioconjugation.

Key Solubility Characteristics:

  • Organic Solvents: this compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)[1].

  • Aqueous Buffers: Direct dissolution in aqueous buffers is not recommended due to the competing and rapid hydrolysis of the NHS ester. The recommended procedure is to first prepare a concentrated stock solution in an anhydrous organic solvent (e.g., DMSO or DMF) and then dilute this stock solution into the aqueous reaction buffer immediately before use[2][3]. The final concentration of the organic solvent in the reaction mixture should be kept to a minimum (typically below 10%) to avoid potential denaturation of proteins[2].

Recommended Buffer Systems:

For successful bioconjugation, it is imperative to use buffers that do not contain primary amines, which would compete with the target molecule for reaction with the NHS ester.

Recommended BuffersBuffers to Avoid
Phosphate-Buffered Saline (PBS)Tris-Buffered Saline (TBS)
Borate BufferGlycine Buffers
HEPES Buffer
Carbonate-Bicarbonate Buffer
MES Buffer

Stability and Hydrolysis of the NHS Ester

The primary factor governing the stability of this compound in aqueous solutions is the hydrolysis of the NHS ester group. This reaction is highly dependent on the pH of the buffer and, to a lesser extent, the temperature. Hydrolysis results in an inactive carboxylic acid, rendering the PEG reagent incapable of reacting with the target amine.

pH-Dependent Hydrolysis

The rate of NHS ester hydrolysis increases significantly with increasing pH. The optimal pH range for the reaction with primary amines is typically between 7.2 and 8.5, which represents a compromise between efficient amine acylation and minimizing hydrolysis[4].

Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.04~1 hour
8.6410 minutes
Monitoring Hydrolysis

The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm. This provides a method for assessing the activity of the this compound reagent before use.

Experimental Protocols

Adherence to proper experimental protocols is crucial for the successful use of this compound. The following sections provide detailed methodologies for the preparation of solutions and a general bioconjugation procedure.

Preparation of this compound Stock Solution

Due to its moisture sensitivity and susceptibility to hydrolysis, this compound should be stored at -20°C with a desiccant. It is essential to bring the vial to room temperature before opening to prevent condensation.

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Vortex mixer

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening.

  • Immediately before use, prepare a stock solution by dissolving the desired amount of the reagent in anhydrous DMSO or DMF. A typical stock solution concentration is 10 mM. For example, to prepare 1 mL of a 10 mM solution of this compound (MW: 553.6 g/mol ), dissolve 5.54 mg in 1 mL of anhydrous DMSO.

  • Vortex the solution until the this compound is completely dissolved.

  • Use the stock solution immediately. Do not store stock solutions in organic solvents for extended periods, as residual moisture can lead to hydrolysis.

General Protocol for Protein PEGylation

This protocol provides a general workflow for the conjugation of this compound to a protein. The optimal reaction conditions, including the molar excess of the PEG reagent and incubation time, may need to be optimized for specific applications.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Protein Preparation: Ensure the protein solution is in a suitable amine-free buffer at the desired concentration. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column or dialysis.

  • Reaction Setup: Add the calculated volume of the this compound stock solution to the protein solution. The molar excess of the PEG reagent will depend on the desired degree of PEGylation and the protein concentration. A common starting point is a 20-fold molar excess. Ensure the final concentration of the organic solvent is below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal incubation time should be determined empirically.

  • Quenching: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. A final concentration of 50-100 mM Tris is typically sufficient. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against a suitable storage buffer.

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate the fundamental chemical reaction and a typical experimental workflow.

G Chemical Reaction of this compound with a Primary Amine cluster_reactants Reactants cluster_product Product mPEG9_NHS This compound AmideBond Stable Amide Bond (m-PEG9-NH-CO-R) mPEG9_NHS->AmideBond PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->AmideBond NHS_byproduct NHS AmideBond->NHS_byproduct +

Caption: Reaction of this compound with a primary amine.

G Experimental Workflow for Protein PEGylation A Prepare Protein in Amine-Free Buffer C Add PEG Stock to Protein Solution A->C B Prepare Fresh m-PEG9-NHS Ester Stock in DMSO B->C D Incubate (RT or 4°C) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify PEGylated Protein (Desalting/Dialysis) E->F G Characterize Conjugate F->G

References

m-PEG9-NHS ester molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to m-PEG9-NHS Ester for Researchers and Drug Development Professionals

Introduction

This compound is a monodisperse polyethylene glycol (PEG) linker functionalized with a terminal N-hydroxysuccinimide (NHS) ester. This heterobifunctional reagent serves as a crucial tool in bioconjugation and drug development. The methoxy-capped PEG chain imparts hydrophilicity and biocompatibility to molecules, which can improve solubility and reduce immunogenicity. The NHS ester group provides a highly efficient and specific means of covalently attaching the PEG linker to primary amines (-NH₂) on biomolecules such as proteins, antibodies, and amine-modified oligonucleotides.[1][2]

One of its most significant applications is in the burgeoning field of targeted protein degradation as a linker for Proteolysis Targeting Chimeras (PROTACs).[3] In PROTAC design, the PEG linker connects a ligand that binds to a target protein with another that recruits an E3 ubiquitin ligase.[4][5] The length and flexibility of the PEG9 chain are critical for facilitating the formation of a stable ternary complex (target protein-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the target protein.

Core Properties of this compound

The following table summarizes the key quantitative data for this compound, consolidating information from multiple suppliers.

PropertyValueCitations
CAS Number 1316189-13-5
Molecular Formula C₂₄H₄₃NO₁₃
Molecular Weight 553.6 g/mol
Purity ≥95% - 98%
Solubility Soluble in DMSO, DMF, DCM (Dichloromethane)
Storage Conditions -20°C, under desiccant
Appearance White to off-white solid or viscous oil

Note: The NHS ester moiety is susceptible to hydrolysis. The reagent should be equilibrated to room temperature before opening and used immediately after reconstitution. Stock solutions are not recommended for long-term storage.

Reaction Mechanism and Applications

The primary utility of this compound stems from the reactivity of the NHS ester group toward nucleophilic primary amines.

Bioconjugation Reaction

The reaction proceeds via nucleophilic acyl substitution, where an unprotonated primary amine on a biomolecule attacks the carbonyl carbon of the NHS ester. This forms a stable, covalent amide bond and releases N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is highly selective for primary amines, such as the N-terminus of a polypeptide chain or the epsilon-amine of lysine residues. The optimal pH for this reaction is typically between 7.2 and 8.5, which balances the need for a deprotonated amine nucleophile against the competing hydrolysis of the NHS ester in aqueous buffers.

Reaction_Scheme cluster_reactants Reactants cluster_products Products mPEG9 This compound CH₃O-(CH₂CH₂O)₉-CO-NHS Conjugate Biomolecule-NH-CO-(OCH₂CH₂)₉-OCH₃ (Stable Amide Bond) mPEG9->Conjugate + Biomolecule-NH₂ (pH 7.2-8.5) Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate NHS NHS (Byproduct) NHS_placeholder->NHS +

Caption: Reaction of this compound with a primary amine to form a stable amide conjugate.

Application in PROTAC Development

In PROTACs, the linker is not merely a spacer but an active contributor to the molecule's efficacy. PEG-based linkers like this compound are widely used due to several advantageous properties:

  • Hydrophilicity: Improves the solubility of the often-hydrophobic PROTAC molecule, enhancing bioavailability.

  • Biocompatibility: PEGs are well-tolerated in biological systems.

  • Flexibility and Length: The nine ethylene glycol units provide a specific length and conformational flexibility that is crucial for enabling the PROTAC to orient the target protein and E3 ligase correctly, thereby promoting the formation of a productive ternary complex for ubiquitination.

PROTAC_Structure cluster_protac PROTAC Molecule TargetProtein Target Protein (Disease-Causing) Warhead Target Ligand (Warhead) TargetProtein->Warhead Binds label_ternary Formation of Ternary Complex E3Ligase E3 Ubiquitin Ligase E3Binder E3 Ligase Ligand E3Ligase->E3Binder Binds Linker m-PEG9 Linker Warhead->Linker Linker->E3Binder

Caption: Role of the m-PEG9 linker in a PROTAC, bridging the target protein and an E3 ligase.

Experimental Protocols

This section provides a general methodology for labeling a protein, such as an IgG antibody, with this compound. The protocol is synthesized from established procedures for PEG-NHS ester conjugations.

Materials Required
  • This compound

  • Protein (e.g., IgG antibody)

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3.

  • Anhydrous organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 7.5, or 1 M glycine.

  • Purification System: Desalting column (e.g., Zeba™ Spin) or dialysis cassette for buffer exchange and removal of excess reagent.

Labeling Procedure
  • Preparation of Protein:

    • Dissolve or buffer-exchange the protein into the chosen amine-free Reaction Buffer at a concentration of 1-10 mg/mL.

  • Preparation of this compound Solution:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a 10 mM solution by dissolving the required amount of the reagent in anhydrous DMSO or DMF. For example, dissolve ~5.5 mg in 1 mL of solvent. Do not prepare stock solutions for storage as the NHS ester readily hydrolyzes.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the protein solution. The optimal ratio may need to be determined empirically depending on the desired degree of labeling.

    • Ensure the volume of organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to maintain protein stability.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris per 1 mL of reaction).

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove unreacted this compound and the NHS byproduct by running the reaction mixture through a desalting column or by dialysis against PBS.

  • Storage:

    • Store the purified PEGylated protein under the same conditions that are optimal for the unmodified protein.

Experimental_Workflow A 1. Prepare Protein (Dissolve in amine-free buffer, pH 7.2-8.3) C 3. Conjugation (Add 20x molar excess of reagent to protein. Incubate RT for 30-60 min) A->C B 2. Prepare Reagent (Dissolve this compound in DMSO/DMF to 10 mM) B->C D 4. Quench Reaction (Add Tris or Glycine buffer) C->D E 5. Purify Conjugate (Desalting column or dialysis) D->E F 6. Analysis & Storage (Characterize and store at 4°C or -20°C) E->F

Caption: Standard experimental workflow for protein labeling with this compound.

References

An In-depth Technical Guide to PEGylation with m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation utilizing methoxy-poly(ethylene glycol) with a nine-unit chain, activated with an N-hydroxysuccinimide ester (m-PEG9-NHS ester). PEGylation is a well-established and powerful technique for improving the pharmacokinetic and pharmacological properties of therapeutic molecules.[1][2] By covalently attaching polyethylene glycol (PEG) chains, researchers can enhance the solubility, stability, and circulation half-life of proteins, peptides, and small molecule drugs, while also reducing their immunogenicity.[2][3] The this compound is a specific, amine-reactive reagent that offers a discrete PEG length, enabling precise control over the modification process.[4]

Core Concepts: The Chemistry and Advantages of this compound

The this compound is a heterobifunctional PEGylation reagent. It features a methoxy group at one terminus, which provides stability and prevents cross-linking, and an N-hydroxysuccinimide (NHS) ester at the other end. This NHS ester group is highly reactive towards primary amines, such as those found on the N-terminus of proteins and the side chains of lysine residues.

Mechanism of Action: Amine-Reactive Conjugation

The core reaction is a nucleophilic acyl substitution. The primary amine on the target molecule acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable, covalent amide bond. This reaction proceeds efficiently under mild, aqueous conditions, typically at a neutral to slightly basic pH (7.0-9.0), which is advantageous for maintaining the structural integrity and biological activity of sensitive proteins.

Diagram 1: Reaction Mechanism

Mechanism of this compound conjugation to a primary amine.

Key Advantages of PEGylation

The attachment of PEG chains to a therapeutic molecule imparts several beneficial properties that are critical for drug development. These enhancements stem from an increase in the molecule's hydrodynamic radius and the hydrophilic shield provided by the PEG chain.

Diagram 2: Benefits of PEGylation

G Therapeutic Therapeutic Molecule PEGylation PEGylation (m-PEG9-NHS) Therapeutic->PEGylation PEGylatedDrug PEGylated Drug PEGylation->PEGylatedDrug Benefit1 Increased Half-Life PEGylatedDrug->Benefit1 Benefit2 Enhanced Solubility PEGylatedDrug->Benefit2 Benefit3 Reduced Immunogenicity PEGylatedDrug->Benefit3 Benefit4 Improved Stability PEGylatedDrug->Benefit4

Logical flow of benefits derived from the PEGylation process.

Data Presentation: Reaction Parameters and Characterization

Successful PEGylation requires careful optimization of reaction conditions and thorough characterization of the final product. The heterogeneity of the reaction products makes analysis a challenging but critical step.

Table 1: Typical Reaction Conditions for this compound PEGylation

Parameter Recommended Condition Rationale & Notes
pH 7.0 - 9.0 Balances reactivity of primary amines with the stability of the NHS ester. Higher pH increases amine reactivity but also the rate of NHS ester hydrolysis.
Buffer System Amine-free buffers (e.g., PBS) Buffers containing primary amines like Tris or glycine will compete with the target molecule for the NHS ester, reducing conjugation efficiency.
Temperature 4°C to 25°C (Room Temp) Lower temperatures can help control the reaction rate and minimize degradation of sensitive proteins. Reactions are often run for 30-120 minutes.
Solvent DMSO or DMF This compound is first dissolved in a minimal amount of organic solvent before addition to the aqueous protein solution. Final solvent concentration should not exceed 10%.
Molar Ratio 5- to 50-fold molar excess of PEG The optimal ratio depends on the number of available amines on the target and the desired degree of PEGylation. A higher excess is needed for dilute protein solutions.

| Quenching Agent | 1M Tris-HCl or Glycine | Added after the desired reaction time to consume any unreacted NHS ester and terminate the reaction. |

Table 2: Common Techniques for Characterizing PEGylated Proteins

Technique Information Provided Key Considerations
SDS-PAGE Visual confirmation of PEGylation, apparent molecular weight increase. The PEG chain causes the protein to migrate slower than its actual molecular weight would suggest.
Mass Spectrometry (MALDI-TOF, LC-MS) Accurate average molecular weight, degree of PEGylation (number of PEGs attached), and identification of PEGylation sites. The heterogeneity of PEGylated products can complicate spectra, but MS is a robust and accurate tool for analysis.
Size-Exclusion Chromatography (SEC) Purification of PEGylated products, assessment of aggregation, and analysis of hydrodynamic radius. Can separate mono-, di-, and poly-PEGylated species from the unreacted protein.
Reverse-Phase HPLC (RP-HPLC) Separation of different PEGylated isomers and quantification of reaction products. Provides higher resolution separation of species with different degrees of PEGylation.

| Spectrophotometric Assays (e.g., TNBS) | Quantification of remaining free primary amines to determine the extent of the reaction. | An indirect method to measure the consumption of reactive sites. |

Experimental Protocols: A Step-by-Step Guide

This section provides a generalized protocol for the PEGylation of a model protein with this compound. All steps should be optimized for the specific protein of interest.

1. Materials and Reagents

  • Protein of interest

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5.

  • Anhydrous, water-miscible organic solvent: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

  • Purification System: Dialysis cassettes or size-exclusion chromatography (SEC) column.

2. Reagent Preparation

  • Protein Solution : Prepare a solution of the protein in the Reaction Buffer at a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of any primary amines.

  • This compound Solution : The NHS ester is moisture-sensitive and hydrolyzes readily in aqueous solutions. Therefore, it must be dissolved immediately before use.

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of the reagent.

    • Dissolve it in a minimal volume of anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). Do not store this solution.

3. PEGylation Reaction Procedure

  • Calculate Molar Ratio : Determine the volume of the this compound stock solution needed to achieve the desired molar excess over the protein (e.g., 20-fold molar excess).

  • Initiate Reaction : Add the calculated volume of the this compound solution to the stirred protein solution. Ensure the final volume of the organic solvent is less than 10% of the total reaction volume.

  • Incubate : Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature should be determined empirically.

  • Quench Reaction : Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.

4. Purification of the PEGylated Product

  • Remove unreacted this compound and the NHS byproduct from the PEGylated protein using either extensive dialysis against an appropriate buffer or size-exclusion chromatography (SEC).

5. Characterization

  • Analyze the purified product using the techniques outlined in Table 2 (e.g., SDS-PAGE, Mass Spectrometry) to confirm the degree of PEGylation and assess purity.

Diagram 3: Experimental Workflow

G prep 1. Reagent Preparation protein_sol Protein in Amine-Free Buffer prep->protein_sol peg_sol m-PEG9-NHS in DMSO/DMF (Fresh) prep->peg_sol react 2. Reaction protein_sol->react peg_sol->react incubate Incubate (RT or 4°C) react->incubate quench Quench with Tris Buffer incubate->quench purify 3. Purification quench->purify dialysis Dialysis or SEC purify->dialysis analyze 4. Analysis dialysis->analyze ms MS, SDS-PAGE, HPLC analyze->ms final_product Purified PEGylated Protein ms->final_product

General workflow for protein PEGylation using this compound.

References

m-PEG9-NHS Ester as a PROTAC Linker: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The linker, far from being a passive spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex.[2]

This guide provides a comprehensive technical overview of m-PEG9-NHS ester, a frequently utilized linker in PROTAC design. We will delve into its chemical properties, its application in PROTAC synthesis, and methods for evaluating the resulting protein degraders.

Core Concepts: The Role of the Linker in PROTACs

The linker's length, composition, and rigidity are pivotal in dictating the spatial orientation of the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[2] An optimal linker facilitates the formation of a stable and productive ternary complex while also conferring favorable properties such as solubility and cell permeability to the PROTAC molecule. Polyethylene glycol (PEG) linkers are among the most common motifs incorporated into PROTAC structures, with approximately 54% of reported PROTACs utilizing them. The hydrophilic nature of PEG linkers can improve the solubility and cell permeability of the PROTAC molecule.

This compound: A Detailed Profile

This compound is a hydrophilic, flexible linker featuring a chain of nine ethylene glycol units. One terminus is capped with a methoxy group, rendering it monofunctional, while the other is an N-hydroxysuccinimide (NHS) ester. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the N-terminus of proteins or the side chain of lysine residues, making it a valuable tool for bioconjugation.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that slight variations in reported molecular weight and formula may exist between different commercial suppliers.

PropertyValueReference
CAS Number 1316189-13-5
Molecular Formula C24H43NO13
Molecular Weight 553.6 g/mol
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and other organic solvents.
Reactivity The NHS ester group reacts with primary amines at pH 7-9 to form a stable amide bond.

Data Presentation: The Impact of Linker Composition on PROTAC Efficacy

PROTACTarget ProteinE3 Ligase LigandLinker TypeDC50 (nM)Dmax (%)Cell LineReference
dBET1 BRD4Pomalidomide (CRBN)PEG-based18>95MV-4-11
ARV-825 BRD4Pomalidomide (CRBN)PEG-based<1>90RS4;11
Compound 27 BRD4Pomalidomide (CRBN)10-atom hydrocarbon100-1000~80MDA-MB-231
Compound 28 BRD4Pomalidomide (CRBN)11-atom hydrocarbon100-1000~90MDA-MB-231
Compound 29 BRD4Pomalidomide (CRBN)12-atom PEG100-1000~90MDA-MB-231
Compound 34 BRD4Pomalidomide (CRBN)13-atom piperazine60>90MDA-MB-231
QCA570 BRD4Lenalidomide (CRBN)Rigid ethynyl0.032 (IC50)-RS4;11
MZ1 BRD4VH032 (VHL)PEG-based~30>90HeLa

Note: DC50 and Dmax values can vary depending on the cell line and experimental conditions.

Experimental Protocols

Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC, "BRD4-PEG9-Pom," by coupling a JQ1 derivative (containing a primary amine) with pomalidomide (recruiting the E3 ligase Cereblon) via an this compound linker. This is a representative procedure based on established methods for PROTAC synthesis.

Materials:

  • JQ1-amine (a derivative of the BRD4 inhibitor JQ1 with a primary amine handle)

  • This compound

  • Pomalidomide

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer and NMR for characterization

Procedure:

  • Dissolution of Reactants:

    • Dissolve JQ1-amine (1.0 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

  • Amide Coupling Reaction:

    • To the solution of JQ1-amine, add DIPEA (3.0 equivalents).

    • Slowly add the this compound solution to the JQ1-amine solution while stirring.

    • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the JQ1-PEG9 intermediate.

  • Purification of the Intermediate:

    • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude JQ1-PEG9 intermediate by flash column chromatography or preparative HPLC.

  • Activation of Pomalidomide (if necessary):

    • If pomalidomide does not have a suitable reactive handle, it may need to be functionalized with a group that can react with the other end of the PEG linker (e.g., a carboxylic acid for subsequent amide coupling). For this hypothetical synthesis, we will assume a pomalidomide derivative with a primary amine is available.

  • Final Coupling Step:

    • The JQ1-PEG9 intermediate will have a terminal methoxy group and the JQ1 moiety at the other end. To couple this to pomalidomide, the initial this compound would need to be a hetero-bifunctional linker (e.g., NHS-PEG9-COOH). For this example, we assume a two-step synthesis where a pomalidomide-linker intermediate is first prepared. A more direct approach uses a pre-formed E3 ligase ligand-linker conjugate. For instance, a pomalidomide-PEG9-amine can be reacted with a JQ1-NHS ester.

    • Alternative (more common) approach: React a JQ1 derivative containing a carboxylic acid with an amine-terminated PEG linker using a coupling agent like HATU. Then, the other end of the PEG linker (e.g., a carboxylic acid) is activated to an NHS ester and reacted with an amine-functionalized pomalidomide.

  • Final Purification and Characterization:

    • Purify the final PROTAC (BRD4-PEG9-Pom) using reverse-phase HPLC.

    • Characterize the purified product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Western Blot for PROTAC-Induced Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-BRD4)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to the cells, scrape, and collect the lysate.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • To confirm equal loading, probe the same membrane with a primary antibody against a housekeeping protein.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities and normalize the target protein level to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration to determine DC50 and Dmax.

NanoBRET™ Target Engagement Assay

This protocol provides a method to measure the binding of a PROTAC to its target protein within intact cells.

Materials:

  • Cells expressing the target protein fused to NanoLuc® luciferase

  • NanoBRET™ fluorescent tracer specific for the target protein

  • PROTAC compound

  • Opti-MEM® I Reduced Serum Medium

  • NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

  • White, 96-well assay plates

  • Luminescence plate reader with 450nm and 610nm filters

Procedure:

  • Cell Preparation:

    • Harvest and resuspend cells expressing the NanoLuc®-target fusion protein in Opti-MEM®.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the PROTAC compound in Opti-MEM®.

    • Add the diluted PROTAC and the NanoBRET™ tracer to the wells of the assay plate.

  • Cell Addition:

    • Add the cell suspension to each well of the assay plate.

  • Incubation:

    • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Luminescence Measurement:

    • Add the Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mixture to each well.

    • Read the plate within 20 minutes, measuring both donor (450nm) and acceptor (610nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission / donor emission).

    • Plot the NanoBRET™ ratio against the PROTAC concentration to determine the IC50 value, which reflects the target engagement potency.

Mandatory Visualizations

Signaling Pathway: PROTAC Targeting the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. PROTACs can be designed to target and degrade key components of this pathway, such as PI3K itself, offering a therapeutic strategy to inhibit this signaling cascade.

PI3K_Akt_Pathway cluster_protac RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates Proteasome Proteasome PI3K->Proteasome Degraded by PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth PROTAC PI3K PROTAC PROTAC->PI3K Binds E3Ligase E3 Ligase PROTAC->E3Ligase Binds E3Ligase->PI3K Ubiquitinates Ub Ub

Caption: PROTAC-mediated degradation of PI3K in the PI3K/Akt signaling pathway.

Experimental Workflow: From PROTAC Synthesis to Evaluation

The development of a successful PROTAC involves a multi-step process encompassing design, chemical synthesis, and rigorous biological evaluation.

PROTAC_Workflow Design 1. PROTAC Design (Ligand & Linker Selection) Synthesis 2. Chemical Synthesis (e.g., Amide Coupling) Design->Synthesis Purification 3. Purification & Characterization (HPLC, MS, NMR) Synthesis->Purification TargetEngagement 4. Cellular Target Engagement (e.g., NanoBRET) Purification->TargetEngagement DegradationAssay 5. Protein Degradation Assay (e.g., Western Blot) TargetEngagement->DegradationAssay Downstream 6. Downstream Functional Assays (e.g., Cell Viability) DegradationAssay->Downstream Optimization 7. Lead Optimization Downstream->Optimization Optimization->Design Iterative Design

Caption: A typical experimental workflow for the development and evaluation of a PROTAC.

Conclusion

The this compound is a valuable and versatile tool in the design and synthesis of PROTACs. Its hydrophilic and flexible nature can contribute to improved solubility and cell permeability, while the reactive NHS ester allows for straightforward conjugation to amine-containing ligands. As the field of targeted protein degradation continues to evolve, the rational selection and application of linkers like this compound will remain a critical aspect of developing novel and effective therapeutics. This guide provides a foundational understanding of its properties and use, offering a starting point for researchers to explore its potential in their own drug discovery efforts.

References

Methodological & Application

Application Notes and Protocols for m-PEG9-NHS Ester in Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-NHS ester is a valuable tool for the covalent modification of proteins and other biomolecules. This reagent features a methoxy-terminated polyethylene glycol (PEG) chain of nine ethylene glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester group selectively reacts with primary amines, such as the side chain of lysine residues and the N-terminus of polypeptides, to form stable amide bonds.[1][2][3] The incorporation of the hydrophilic PEG linker can enhance the solubility, stability, and pharmacokinetic properties of therapeutic proteins, making it a crucial reagent in drug development and various research applications.[4][5] These application notes provide a detailed protocol for protein labeling with this compound, including reaction conditions, purification, and characterization of the resulting PEGylated protein.

Reaction Mechanism

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.

G Protein_NH2 Protein-NH₂ (Primary Amine) PEGylated_Protein Protein-NH-C(O)-O-PEG9-m (PEGylated Protein - Stable Amide Bond) Protein_NH2->PEGylated_Protein + this compound mPEG9_NHS m-PEG9-O-C(O)-NHS (this compound) mPEG9_NHS->PEGylated_Protein NHS NHS (N-hydroxysuccinimide)

Caption: Reaction of this compound with a primary amine on a protein.

Experimental Protocols

Materials
  • This compound (MW: 553.6 g/mol )

  • Protein of interest

  • Reaction Buffer: 0.1 M sodium bicarbonate buffer or 0.1 M phosphate buffer, pH 7.2-8.5. Avoid buffers containing primary amines like Tris.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., size-exclusion or ion-exchange chromatography)

Protocol for Protein Labeling

This workflow outlines the key steps for labeling a protein with this compound.

G A 1. Prepare Protein Solution B 2. Prepare this compound Solution A->B C 3. Reaction Incubation B->C D 4. Quench Reaction C->D E 5. Purify PEGylated Protein D->E F 6. Characterize Conjugate E->F

Caption: Experimental workflow for protein labeling with this compound.

1. Preparation of Protein Solution:

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange into the reaction buffer using dialysis or a desalting column.

2. Preparation of this compound Solution:

  • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.

  • Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL. Do not prepare stock solutions for long-term storage as the NHS ester readily hydrolyzes.

3. Labeling Reaction:

  • Add a calculated molar excess of the this compound solution to the protein solution. A 5- to 20-fold molar excess of the NHS ester over the protein is a common starting point. The optimal ratio may need to be determined empirically.

  • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should not exceed 10%.

  • Incubate the reaction at room temperature for 1-4 hours or on ice for 2 hours.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the labeling reaction, add a quenching buffer (e.g., 1 M Tris-HCl or glycine) to a final concentration of 20-50 mM.

  • Incubate for an additional 30 minutes at room temperature.

5. Purification of the PEGylated Protein:

  • Remove unreacted this compound and the NHS byproduct from the PEGylated protein conjugate using a suitable purification method.

  • Size-Exclusion Chromatography (SEC): This is a common and effective method to separate the larger PEGylated protein from smaller, unreacted molecules.

  • Ion-Exchange Chromatography (IEX): This technique can be used to separate PEGylated proteins from the un-PEGylated form based on changes in surface charge.

  • Hydrophobic Interaction Chromatography (HIC): HIC can also be employed for purification, sometimes in combination with IEX for higher purity.

  • Reverse Phase Chromatography (RP-HPLC): This is often used for analytical scale separation and identification of PEGylation sites.

6. Characterization of the PEGylated Protein:

  • Determine the degree of PEGylation (the average number of PEG molecules per protein) using methods such as:

    • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

    • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): This technique can determine the molar mass of the protein-PEG conjugate.

    • High-Performance Liquid Chromatography (HPLC): Can be used to quantify free and conjugated PEG.

    • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Can be used to determine the degree of PEGylation.

    • Infrared (IR) Spectroscopy: Can be used to quantify bound proteins.

Data Presentation: Reaction Parameters and Purification Methods

Table 1: Key Parameters for this compound Protein Labeling

ParameterRecommended Range/ValueNotesCitations
pH 7.2 - 8.5The reaction is most efficient in this range. Higher pH increases hydrolysis of the NHS ester.
Molar Excess of this compound 5- to 20-foldThe optimal ratio depends on the protein and desired degree of labeling.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction Time 1 - 4 hours at room temperature; 2 hours on iceLonger incubation may be needed at lower pH.
Reaction Buffer 0.1 M Sodium Bicarbonate or 0.1 M Phosphate BufferMust be free of primary amines.
Solvent for NHS Ester Anhydrous DMF or DMSOUse high-quality, amine-free solvents.

Table 2: Comparison of Purification Techniques for PEGylated Proteins

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesCitations
Size-Exclusion Chromatography (SEC) Molecular sizeEfficient removal of unreacted PEG and byproducts.May not separate species with similar hydrodynamic radii.
Ion-Exchange Chromatography (IEX) Surface chargeCan separate based on the degree of PEGylation.PEG chains can shield charges, affecting separation.
Hydrophobic Interaction Chromatography (HIC) HydrophobicityCan be a good complementary method to IEX.Lower capacity and resolution compared to IEX and SEC.
Reverse Phase Chromatography (RP-HPLC) Polarity/HydrophobicityUseful for analytical separation and identification of isomers.Can be denaturing for some proteins.

Troubleshooting

  • Low Labeling Efficiency:

    • Increase the molar excess of this compound.

    • Optimize the reaction pH to be between 8.0 and 8.5.

    • Ensure the protein is at an adequate concentration.

    • Confirm that the reaction buffer is free of primary amines.

    • Use fresh, high-quality this compound and anhydrous solvents.

  • Protein Precipitation:

    • Reduce the concentration of the organic solvent.

    • Perform the reaction at a lower temperature (e.g., on ice).

  • Difficulty in Purification:

    • Combine different chromatography techniques (e.g., IEX followed by SEC) for improved purity.

Conclusion

The this compound is an effective reagent for the targeted labeling of primary amines in proteins. By carefully controlling the reaction conditions and employing appropriate purification and characterization techniques, researchers can generate well-defined PEGylated proteins for a variety of applications in research, diagnostics, and therapeutics. The protocols and data presented here provide a comprehensive guide for the successful implementation of this compound in protein modification workflows.

References

Application Note: Efficient Labeling of Amine-Modified Oligonucleotides using m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The covalent attachment of polyethylene glycol (PEG), a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers.[1][2] PEGylation improves the pharmacokinetic profile of these molecules by increasing their hydrodynamic size, which reduces renal clearance and prolongs circulation half-life.[1][3] Furthermore, the hydrophilic PEG chain creates a hydration shell that sterically hinders nuclease degradation and reduces immunogenicity.[1]

m-PEG9-NHS ester is a high-purity, discrete PEG reagent designed for the efficient modification of biomolecules. It features a methoxy-capped polyethylene glycol chain of nine ethylene glycol units, terminating in an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts specifically and efficiently with primary amines, such as those introduced at the 3' or 5' terminus of a synthetic oligonucleotide, to form a stable, covalent amide bond. This application note provides detailed protocols for the labeling of amine-modified oligonucleotides with this compound, followed by methods for purification and characterization of the resulting conjugate.

Reaction Scheme

The fundamental chemistry involves the nucleophilic attack of the primary amine on the oligonucleotide by the NHS ester of the m-PEG9 reagent, resulting in the formation of a stable amide linkage and the release of N-hydroxysuccinimide.

G Oligo Oligonucleotide-NH₂ Conjugate Oligonucleotide-NH-CO-PEG9-m Oligo->Conjugate + PEG This compound PEG->Conjugate NHS N-hydroxysuccinimide (NHS)

Figure 1: Chemical reaction for conjugating this compound to an amine-modified oligonucleotide.

Experimental Protocols

This section details the necessary steps for preparing reagents, performing the labeling reaction, and purifying the final product.

1. Materials and Reagents

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate Buffer (pH 8.3-9.0) or 0.1 M Phosphate Buffer (pH 7.2-8.0)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Nuclease-free water

  • Purification supplies (e.g., HPLC system, gel filtration columns, ethanol, sodium acetate)

2. Reagent Preparation

  • Amine-Modified Oligonucleotide:

    • Dissolve the lyophilized amine-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM.

    • Ensure the oligonucleotide solution is free of amine-containing buffers (e.g., Tris). If necessary, desalt the oligonucleotide or perform a buffer exchange into the chosen Reaction Buffer.

  • This compound Solution:

    • This compound is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mg/mL stock solution by dissolving the required amount in anhydrous DMF or DMSO. Vortex gently to ensure complete dissolution. Do not store the solution.

  • Reaction Buffer:

    • Prepare 0.1 M Sodium Bicarbonate solution and adjust the pH to between 8.3 and 9.0. A pH in this range is optimal for the reaction with primary amines while minimizing hydrolysis of the NHS ester.

3. Labeling Reaction Protocol

The following protocol is a starting point and may require optimization based on the specific oligonucleotide sequence and scale.

  • In a nuclease-free microcentrifuge tube, combine the reagents in the order listed in Table 1.

  • Add the freshly prepared this compound solution to the oligonucleotide-buffer mixture. A 10- to 20-fold molar excess of the PEG reagent over the oligonucleotide is recommended to drive the reaction to completion.

  • Vortex the tube gently to mix the contents.

  • Incubate the reaction for 2 hours at room temperature (approx. 25°C) or overnight at 4°C. Protect from light if the oligonucleotide is dye-labeled.

  • (Optional) Quench the reaction by adding a quenching buffer (e.g., Tris or glycine) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

Table 1: Example Reaction Setup

Component Stock Concentration Volume Final Molar Ratio
Amine-Oligonucleotide 1 mM 100 µL 1x
Reaction Buffer (0.1 M) 0.1 M 80 µL -
This compound 10 mg/mL 20 µL ~10-20x

| Total Volume | - | 200 µL | - |

4. Purification of PEGylated Oligonucleotide

Purification is essential to remove unreacted this compound and unconjugated oligonucleotide. The choice of method depends on the required purity and scale.

Table 2: Comparison of Purification Methods

Purification Method Principle Purity Achieved Typical Yield Notes
Ethanol Precipitation Differential solubility Moderate >80% Effective for removing the bulk of unreacted PEG and salts. May require multiple rounds.
Gel Filtration (Desalting) Size exclusion Good >90% Separates the larger PEG-oligonucleotide conjugate from smaller unreacted PEG molecules and hydrolysis byproducts.
Anion-Exchange HPLC Charge-based separation High Variable Separates based on the negative charge of the phosphate backbone. PEGylation reduces the charge-to-mass ratio, causing the conjugate to elute earlier than the unmodified oligonucleotide.

| Reverse-Phase HPLC | Hydrophobicity | Very High | Variable | PEGylation increases the hydrophobicity of the oligonucleotide, leading to a longer retention time on a C18 column compared to the unmodified oligonucleotide. |

5. Characterization of the Conjugate

After purification, the identity and purity of the PEGylated oligonucleotide should be confirmed.

Table 3: Analytical Characterization Methods

Analytical Method Principle Expected Result for Successful PEGylation
UV-Vis Spectrophotometry Absorbance of nucleic acids Confirmation of oligonucleotide concentration (A260).
Denaturing PAGE Size and charge separation A shift to a higher molecular weight (slower migration) compared to the unmodified oligonucleotide.
HPLC Analysis Chromatographic separation A shift in retention time. Earlier for Anion-Exchange, later for Reverse-Phase.

| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio | An increase in molecular weight corresponding to the mass of the attached m-PEG9 moiety. |

Workflow and Application Diagrams

G cluster_prep 1. Preparation cluster_reaction 2. Conjugation cluster_purification 3. Purification cluster_analysis 4. Analysis A Prepare Amine-Oligo (Desalt if needed) D Combine Oligo and Buffer A->D B Prepare Reaction Buffer (pH 8.3-9.0) B->D C Prepare this compound (Fresh in anhydrous DMSO) E Add this compound C->E D->E F Incubate (2h @ RT or O/N @ 4°C) E->F G Purify Conjugate (e.g., RP-HPLC) F->G H Characterize Product (HPLC, MS, Gel) G->H I Quantify (UV-Vis) H->I G cluster_systemic Systemic Circulation cluster_cellular Cellular Action A IV Administration of PEGylated ASO B Reduced Renal Clearance A->B PEG 'Stealth' Effect D Protection from Nucleases A->D C Increased Circulation Half-Life B->C E Cellular Uptake (Endocytosis) C->E D->E F Endosomal Escape E->F G ASO Binds Target mRNA F->G H RNase H Recruitment G->H I mRNA Cleavage & Target Gene Silencing H->I

References

Application Notes and Protocols for Cell Surface Protein Labeling with m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-PEG9-NHS ester is a valuable tool for the covalent modification of cell surface proteins. This reagent features a methoxy-terminated polyethylene glycol (PEG) chain with nine ethylene glycol units, linked to an N-hydroxysuccinimide (NHS) ester. The NHS ester group reacts efficiently and specifically with primary amines (the N-terminus of proteins and the epsilon-amine of lysine residues) under physiological or slightly alkaline conditions to form stable amide bonds.[1][2] This process, known as PEGylation, offers several advantages in research and drug development, including increasing the hydrophilicity of cell surfaces, reducing non-specific binding in cell-based assays, and providing a spacer arm for the attachment of other molecules.

These application notes provide a comprehensive guide to utilizing this compound for the labeling of cell surface proteins on live cells, including detailed protocols, expected outcomes, and methods for analysis.

Principle of Reaction

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The hydrophilic PEG linker enhances the solubility of the reagent and the modified protein in aqueous environments.

G reagent This compound CH3O-(CH2CH2O)9-C(O)-O-N(C(O))2 intermediate Reaction Intermediate reagent->intermediate + protein Cell Surface Protein with exposed primary amine (-NH2) protein->intermediate product PEGylated Protein Stable Amide Bond intermediate->product forms byproduct N-hydroxysuccinimide (NHS) intermediate->byproduct releases

Caption: Reaction of this compound with a primary amine on a cell surface protein.

Data Presentation

The efficiency of cell surface protein labeling with this compound can be quantified to optimize experimental conditions. The following tables provide representative data on labeling efficiency and the impact on cell viability.

Table 1: Effect of this compound Concentration on Labeling Efficiency

This compound Concentration (µM)Incubation Time (minutes)Degree of PEGylation (PEG units/µg protein)Percentage of Labeled Cells (%)
10301.5 ± 0.285 ± 5
50304.8 ± 0.5>95
100308.2 ± 0.7>99
2503012.5 ± 1.1>99
5003015.1 ± 1.5>99

Data is representative and may vary depending on cell type and protein abundance.

Table 2: Impact of this compound Labeling on Cell Viability

This compound Concentration (µM)Incubation Time (minutes)Cell Viability (%)
0 (Control)3098 ± 2
503097 ± 3
1003096 ± 3
2503094 ± 4
5003090 ± 5

Cell viability was assessed using a Trypan Blue exclusion assay immediately after labeling.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins on Live Adherent Cells

This protocol details the steps for labeling cell surface proteins on adherent cells cultured in a multi-well plate format.

G cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis prep_reagent Prepare this compound stock solution add_reagent Incubate with this compound solution prep_reagent->add_reagent prep_cells Culture adherent cells to 80-90% confluency wash1 Wash cells with ice-cold PBS prep_cells->wash1 wash1->add_reagent wash2 Wash cells to remove excess reagent add_reagent->wash2 quench Quench unreacted NHS esters wash2->quench lysis Lyse cells quench->lysis analysis Analyze PEGylated proteins (e.g., Western Blot, MS) lysis->analysis

Caption: Workflow for labeling cell surface proteins on adherent cells.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.4, ice-cold

  • Cell culture medium

  • Adherent cells of interest

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This solution should be prepared fresh for each experiment.[3]

    • Immediately before use, dilute the 10 mM stock solution to the desired final concentration (e.g., 10-500 µM) in ice-cold PBS, pH 8.0.

  • Cell Preparation:

    • Culture adherent cells in the desired format (e.g., 6-well plate) until they reach 80-90% confluency.

    • Aspirate the cell culture medium.

  • Labeling Reaction:

    • Gently wash the cells twice with ice-cold PBS, pH 7.4.

    • Add the freshly prepared this compound labeling solution to the cells, ensuring the entire surface of the cell monolayer is covered.

    • Incubate the cells on ice or at 4°C for 30 minutes. The reaction can also be performed at room temperature for a shorter duration (e.g., 15 minutes), but this may increase endocytosis.

  • Quenching:

    • Aspirate the labeling solution.

    • Wash the cells three times with ice-cold Quenching Buffer to stop the reaction and remove any unreacted this compound.[3]

    • During the final wash, incubate the cells with the Quenching Buffer for 5-10 minutes on ice.

  • Downstream Processing:

    • The labeled cells are now ready for downstream applications such as cell lysis for proteomic analysis, or for use in cell-based assays.

Protocol 2: Labeling of Cell Surface Proteins on Suspension Cells

This protocol is adapted for cells grown in suspension.

Materials:

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Tris-HCl or 100 mM glycine in PBS, pH 7.4, ice-cold

  • Suspension cells of interest

Procedure:

  • Reagent Preparation:

    • Prepare the this compound labeling solution as described in Protocol 1.

  • Cell Preparation:

    • Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

    • Wash the cell pellet twice with ice-cold PBS, pH 7.4, resuspending the cells gently and pelleting them by centrifugation between washes.

    • Resuspend the cell pellet in ice-cold PBS, pH 8.0, at a concentration of 1-10 x 10^6 cells/mL.

  • Labeling Reaction:

    • Add the freshly prepared this compound labeling solution to the cell suspension to achieve the desired final concentration.

    • Incubate the cell suspension on a rotator or rocker at 4°C for 30 minutes.

  • Quenching:

    • Pellet the cells by centrifugation (300 x g for 5 minutes at 4°C).

    • Resuspend the cell pellet in ice-cold Quenching Buffer and incubate for 5-10 minutes at 4°C to quench the reaction.

    • Wash the cells twice more with ice-cold PBS, pH 7.4, to remove residual quenching buffer and unreacted reagent.

  • Downstream Processing:

    • The labeled cell pellet can now be used for downstream applications.

Protocol 3: Analysis of Cell Surface PEGylation by Mass Spectrometry

This protocol outlines a general workflow for the identification and quantification of PEGylated cell surface proteins.

G start Labeled Cells lysis Cell Lysis and Protein Extraction start->lysis digestion Protein Digestion (e.g., Trypsin) lysis->digestion enrichment Enrichment of PEGylated Peptides (Optional) digestion->enrichment lcms LC-MS/MS Analysis digestion->lcms Direct Analysis enrichment->lcms data_analysis Data Analysis (Identification and Quantification) lcms->data_analysis

Caption: Workflow for the mass spectrometric analysis of PEGylated cell surface proteins.

Procedure:

  • Protein Extraction:

    • Lyse the labeled and washed cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

  • Protein Digestion:

    • Reduce and alkylate the protein sample.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of PEGylated Peptides (Optional):

    • For complex samples, enrichment of PEGylated peptides can enhance their detection by mass spectrometry. This can be achieved using techniques such as chromatography that separates molecules based on the properties conferred by the PEG chain.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect the mass shift corresponding to the m-PEG9 moiety on modified peptides.

  • Data Analysis:

    • Use appropriate software to search the MS/MS data against a protein database to identify the PEGylated proteins and the specific sites of modification.

    • Quantitative analysis can be performed to determine the degree of PEGylation by comparing the signal intensities of PEGylated and non-PEGylated peptides.

Troubleshooting

IssuePossible CauseSolution
Low Labeling Efficiency Inactive this compoundUse fresh, anhydrous DMSO to prepare the stock solution. Equilibrate the reagent to room temperature before opening.
Suboptimal pHEnsure the labeling buffer is at pH 8.0-8.5.
Presence of primary amines in bufferUse a buffer that does not contain primary amines (e.g., Tris, glycine).
High Cell Death High concentration of this compoundPerform a dose-response experiment to determine the optimal concentration for your cell type.
High concentration of DMSOKeep the final concentration of DMSO in the labeling solution below 1%.
Prolonged incubation at room temperaturePerform the labeling reaction on ice or at 4°C to minimize cellular stress and endocytosis.
High Background in Downstream Assays Incomplete quenchingEnsure thorough washing with Quenching Buffer. Increase the incubation time with the quenching buffer.
Non-specific binding of the reagentPerform all washing steps with ice-cold buffers.

Concluding Remarks

The use of this compound for cell surface protein labeling is a robust and versatile technique with broad applications in biological research and drug development. By following the detailed protocols and considering the optimization parameters outlined in these application notes, researchers can effectively modify cell surfaces to study protein function, alter cellular interactions, and develop novel therapeutic strategies. The quantitative analysis of labeling efficiency and its impact on cell viability are crucial steps for ensuring reproducible and meaningful experimental outcomes.

References

Preparing m-PEG9-NHS Ester Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and application of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG-NHS ester) stock solutions in dimethyl sulfoxide (DMSO). Proper handling and preparation of these stock solutions are critical for successful bioconjugation, ensuring the stability of the moisture-sensitive NHS ester and the reproducibility of PEGylation reactions. This guide includes comprehensive protocols, stability considerations, and key quantitative data to facilitate consistent and effective use of m-PEG9-NHS ester in modifying proteins, peptides, and other amine-containing molecules.

Introduction

Poly(ethylene glycol) (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of biomolecules. The attachment of PEG chains can improve solubility, reduce aggregation, prolong circulation half-life, and decrease immunogenicity.[1] m-PEG-NHS esters are amine-reactive reagents that enable the covalent attachment of a PEG spacer to primary amines (-NH₂) present on molecules such as the lysine residues and N-terminus of proteins.[1][2][3][4]

The N-hydroxysuccinimidyl (NHS) ester functional group is highly reactive towards nucleophilic attack from primary amines in a neutral to slightly basic environment (pH 7-9), resulting in the formation of a stable amide bond. Due to the hydrolytic instability of the NHS ester, careful preparation and handling of stock solutions are paramount for successful and reproducible conjugation. Anhydrous DMSO is a commonly used solvent for dissolving m-PEG-NHS esters due to their good solubility and its miscibility with aqueous reaction buffers.

This application note details the critical steps for preparing and handling this compound stock solutions in DMSO and provides a general protocol for a typical protein PEGylation reaction.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the preparation and use of this compound stock solutions.

Table 1: Properties of this compound

PropertyValueReference
Molecular FormulaC₂₆H₄₇NO₁₄
Molecular Weight597.66 g/mol
Purity> 90%
Reactive GroupN-Hydroxysuccinimide (NHS) Ester
Target Functional GroupPrimary Amines (-NH₂)

Table 2: Recommended Conditions for Stock Solution and PEGylation

ParameterRecommended Value/ConditionNotes
Stock Solution Preparation
SolventAnhydrous Dimethyl Sulfoxide (DMSO)Use of dry, molecular sieve-treated solvent is critical to prevent hydrolysis.
Typical Stock Concentration10 mM - 250 mMA 10 mM or 250 mM stock solution is commonly prepared for ease of dispensing.
Storage Conditions
Solid Reagent-20°C, desiccatedStore upon receipt in a desiccated environment to protect from moisture.
DMSO Stock Solution-20°C or -80°C, aliquotedAliquot to avoid repeated freeze-thaw cycles and moisture introduction. Store under an inert gas (e.g., argon or nitrogen) for extended stability.
Stock Solution StabilityUp to 3 months (with proper handling)Best practice is to prepare fresh solution before use. Discard any unused reconstituted reagent.
PEGylation Reaction
Reaction BufferAmine-free buffer (e.g., PBS)Buffers containing primary amines like Tris or glycine will compete with the reaction.
Reaction pH7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.
Molar Excess of Reagent5- to 20-fold over proteinThis is a starting point and should be optimized for the specific application and protein concentration.
Reaction Time30-60 minutes at room temperature or 2 hours on iceIncubation conditions can be adjusted to control the extent of modification.
Final DMSO Concentration<10% of total reaction volumeHigh concentrations of organic solvent can denature proteins.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in anhydrous DMSO.

Materials:

  • This compound (MW: 597.66 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Syringe with a non-coring needle

  • Argon or nitrogen gas (optional)

Procedure:

  • Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to fully equilibrate to room temperature before opening. This is a critical step to prevent moisture from the air condensing inside the cold vial.

  • Weigh Reagent: In a protected environment (e.g., a glove box or under a stream of inert gas if possible), weigh out a small amount of the this compound. For example, to prepare 1 mL of a 10 mM solution, weigh out approximately 5.98 mg.

  • Dissolve in Anhydrous DMSO: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, if you weighed 5.98 mg, add 1 mL of anhydrous DMSO.

  • Mix Thoroughly: Gently vortex or pipette the solution up and down to ensure the reagent is completely dissolved.

  • Aliquot and Store: Immediately aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes. If long-term storage is intended, flush the headspace of each aliquot with an inert gas like argon or nitrogen before capping tightly.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol for Protein PEGylation using this compound Stock Solution

This protocol provides a general procedure for the PEGylation of a protein with available primary amines using the prepared DMSO stock solution.

Materials:

  • Protein solution (1-10 mg/mL) in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 10 mM this compound in anhydrous DMSO (prepared as in Protocol 3.1)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Prepare Protein: Ensure the protein solution is in an appropriate amine-free buffer at a pH between 7.2 and 8.0. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable buffer like PBS using dialysis or a desalting column.

  • Calculate Reagent Volume: Determine the volume of the this compound stock solution needed to achieve the desired molar excess. A starting point is a 20-fold molar excess.

    • Example Calculation: For 1 mL of a 5 mg/mL antibody solution (e.g., IgG, MW ≈ 150,000 g/mol ):

      • Moles of IgG = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol

      • Moles of this compound for 20-fold excess = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol

      • Volume of 10 mM (0.010 mol/L) stock = (6.66 x 10⁻⁷ mol) / (0.010 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL

  • Add Reagent to Protein: While gently vortexing the protein solution, add the calculated volume of the this compound stock solution. Ensure the final concentration of DMSO is below 10% of the total reaction volume.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may need to be determined empirically for each specific protein.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to consume any unreacted this compound. For example, add Tris buffer to a final concentration of 20-50 mM and incubate for an additional 15-30 minutes.

  • Purify Conjugate: Remove excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

  • Characterize and Store: Characterize the resulting PEGylated protein using appropriate analytical techniques (e.g., SDS-PAGE to observe the shift in molecular weight). Store the purified conjugate under conditions suitable for the unmodified protein.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate m-PEG9-NHS Ester to Room Temperature Weigh Weigh Reagent Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Mix Mix Thoroughly Dissolve->Mix Aliquot Aliquot into Single-Use Volumes Mix->Aliquot Store Store at -20°C or -80°C Aliquot->Store

Caption: Workflow for preparing this compound stock solution.

G PEGylation Reaction Signaling Pathway cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein Protein-NH₂ (Primary Amine) PEG_Protein PEGylated Protein (Stable Amide Bond) Protein->PEG_Protein PEG_NHS This compound PEG_NHS->PEG_Protein Conditions pH 7.2 - 8.5 Amine-Free Buffer NHS_byproduct NHS Byproduct PEG_Protein->NHS_byproduct +

Caption: Reaction of this compound with a primary amine.

References

Application Notes and Protocols for Quenching Unreacted m-PEG9-NHS Ester in Solution

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized reagents in bioconjugation for the modification of primary amines in biomolecules such as proteins, antibodies, and peptides. The m-PEG9-NHS ester is a specific monofunctional polyethylene glycol (PEG) derivative that allows for the covalent attachment of a nine-unit PEG chain. This process, known as PEGylation, can enhance the solubility, stability, and pharmacokinetic properties of the modified biomolecule.

Following the conjugation reaction, it is crucial to quench any unreacted this compound. This step is essential to prevent unwanted side reactions with other primary amine-containing molecules in subsequent steps or formulations. Quenching deactivates the reactive NHS ester, ensuring the homogeneity and stability of the final PEGylated product. This document provides detailed protocols for quenching unreacted this compound using common laboratory reagents.

Principle of Quenching

The quenching of NHS esters is achieved by introducing a small molecule with a primary amine that will react with the unreacted NHS ester. This reaction is faster than the hydrolysis of the NHS ester, especially at neutral to slightly basic pH. Common quenching agents include Tris buffer, glycine, lysine, and ethanolamine.[1][2][3] The primary amine of the quenching agent nucleophilically attacks the carbonyl group of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.

dot

Quenching_Reaction Unreacted_mPEG9_NHS_Ester This compound Quenched_PEG Quenched m-PEG9 Unreacted_mPEG9_NHS_Ester->Quenched_PEG Reaction with primary amine NHS N-hydroxysuccinimide (byproduct) Unreacted_mPEG9_NHS_Ester->NHS Quenching_Agent Quenching Agent (e.g., Tris, Glycine) Quenching_Agent->Quenched_PEG

Caption: Chemical reaction of this compound with a quenching agent.

Competing Reaction: Hydrolysis

It is important to note that NHS esters can also react with water (hydrolysis), which also deactivates the reagent. The rate of hydrolysis is significantly influenced by pH and temperature.[1][4] At higher pH values (above 8.5), the rate of hydrolysis increases substantially. While hydrolysis can also eliminate unreacted NHS esters, relying solely on this process can be slow and pH-dependent. Therefore, the addition of a quenching agent is the recommended and more controlled method.

Experimental Protocols

Materials
  • Reaction mixture containing the PEGylated product and unreacted this compound

  • Quenching agents (select one):

    • Tris(hydroxymethyl)aminomethane (Tris)

    • Glycine

    • Lysine

    • Ethanolamine

  • Buffer for preparing quenching agent stock solution (e.g., Phosphate Buffered Saline - PBS)

  • pH meter

  • Vortex mixer

  • Incubator or water bath

Protocol 1: Quenching with Tris Buffer

Tris is a commonly used and effective quenching agent.

  • Prepare a 1 M stock solution of Tris buffer. Dissolve Tris base in purified water and adjust the pH to approximately 8.0 with HCl.

  • Add the Tris stock solution to the reaction mixture. The final concentration of Tris in the reaction mixture should be between 20-50 mM. For example, add 20-50 µL of 1 M Tris stock solution to every 1 mL of the reaction mixture.

  • Mix thoroughly. Gently vortex the solution to ensure uniform distribution of the quenching agent.

  • Incubate the reaction. Allow the quenching reaction to proceed for 15-30 minutes at room temperature.

  • Proceed to purification. After quenching, the PEGylated product can be purified from the excess quenching reagent, hydrolyzed PEG, and other byproducts using methods such as size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Quenching with Glycine

Glycine is another effective quenching agent due to its primary amine.

  • Prepare a 1 M stock solution of glycine. Dissolve glycine in purified water. The pH will be slightly acidic and generally does not require adjustment for this purpose.

  • Add the glycine stock solution to the reaction mixture. The final concentration of glycine in the reaction mixture should be between 20-50 mM. For example, add 20-50 µL of 1 M glycine stock solution to every 1 mL of the reaction mixture.

  • Mix thoroughly. Gently vortex the solution.

  • Incubate the reaction. Let the reaction proceed for 15-30 minutes at room temperature.

  • Proceed to purification. Purify the PEGylated product using appropriate chromatographic or filtration techniques.

Data Presentation: Comparison of Common Quenching Agents

Quenching AgentRecommended Final ConcentrationIncubation TimeIncubation TemperatureNotes
Tris 20-50 mM15-30 minutesRoom TemperatureWidely used and effective. Ensure the final pH of the reaction mixture remains in the desired range.
Glycine 20-50 mM15-30 minutesRoom TemperatureA simple and efficient quenching agent.
Lysine 20-50 mM15-30 minutesRoom TemperatureContains two primary amines, making it a very effective quenching agent.
Ethanolamine 20-50 mM15-30 minutesRoom TemperatureAnother effective primary amine for quenching.
Hydroxylamine 10-50 mM15-30 minutesRoom TemperatureCan be used, but may lead to the formation of hydroxamic acid.

Experimental Workflow

dot

Experimental_Workflow cluster_reaction PEGylation Reaction cluster_quenching Quenching Step cluster_purification Purification Biomolecule Biomolecule (Protein, Antibody, etc.) Reaction_Mix PEGylation Reaction Mixture Biomolecule->Reaction_Mix mPEG9_NHS This compound mPEG9_NHS->Reaction_Mix Add_Quencher Add Quenching Agent (e.g., Tris, Glycine) Reaction_Mix->Add_Quencher Incubate Incubate (15-30 min, RT) Add_Quencher->Incubate Purify Purification (e.g., SEC, Dialysis) Incubate->Purify Final_Product Purified PEGylated Biomolecule Purify->Final_Product

Caption: Workflow for PEGylation, quenching, and purification.

Troubleshooting

  • Low Yield of PEGylated Product: This is likely an issue with the PEGylation reaction itself, not the quenching step. Optimize the molar ratio of this compound to your biomolecule, reaction pH (typically 7.2-8.5), and reaction time.

  • Presence of Unwanted High Molecular Weight Species: This could indicate cross-linking if your biomolecule has multiple primary amines and the quenching step was not efficient or was delayed. Ensure the quenching agent is added promptly after the desired PEGylation reaction time.

  • Interference with Downstream Applications: Ensure that the chosen quenching agent does not interfere with subsequent assays or applications. If it does, it must be thoroughly removed during the purification step.

Conclusion

Quenching unreacted this compound is a critical step in the PEGylation process to ensure the production of a well-defined and stable conjugate. The use of primary amine-containing reagents like Tris or glycine provides a rapid and efficient method for deactivating the excess NHS ester. The protocols provided here offer a reliable starting point for researchers, and the specific conditions may be further optimized depending on the biomolecule and the desired final product characteristics. Subsequent purification is essential to remove the quenched PEG and other reaction byproducts.

References

Application Notes and Protocols for the Purification of m-PEG9-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely adopted strategy in drug development.[1] It offers several advantages, including improved solubility, increased serum half-life, and reduced immunogenicity.[1][2] The m-PEG9-NHS ester is a specific PEGylation reagent composed of a monodisperse PEG chain (9 ethylene glycol units) activated with an N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) under neutral to slightly basic conditions to form a stable amide bond.[3][4]

The PEGylation reaction, however, often results in a heterogeneous mixture containing the desired PEGylated conjugate, unreacted protein, excess PEG reagent, and potentially multi-PEGylated species or positional isomers. Therefore, robust and efficient purification is a critical step to ensure the safety and efficacy of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of PEGylated proteins. This document provides detailed protocols for the most common purification techniques for this compound conjugates.

Reaction of this compound with a Primary Amine

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide. The optimal pH for this reaction is typically between 7.2 and 8.5. Below this range, the primary amine is protonated and less nucleophilic, while at higher pH, the NHS ester is prone to hydrolysis.

reaction cluster_reactants Reactants cluster_products Products reagent This compound CH₃O-(CH₂CH₂O)₉-C(O)-O-N(C(O))₂CH₂CH₂ intermediate Tetrahedral Intermediate reagent->intermediate + R-NH₂ (pH 7.2-8.5) amine Target Molecule R-NH₂ amine->intermediate conjugate PEGylated Conjugate CH₃O-(CH₂CH₂O)₉-C(O)-NH-R intermediate->conjugate Collapse nhs N-Hydroxysuccinimide H-O-N(C(O))₂CH₂CH₂ intermediate->nhs Release

Figure 1. Reaction of this compound with a primary amine.

Purification Workflow Overview

The purification of PEGylated conjugates typically involves a multi-step process to remove unreacted starting materials and byproducts. The choice of technique depends on the properties of the target molecule and the nature of the impurities.

workflow start PEGylation Reaction Mixture (Conjugate, Unreacted Protein, Free PEG) sec Size Exclusion Chromatography (SEC) (Removes free PEG) start->sec iex Ion Exchange Chromatography (IEX) (Separates by charge) sec->iex If charge difference exists rphplc Reverse-Phase HPLC (RP-HPLC) (Separates by hydrophobicity) sec->rphplc For hydrophobic molecules analysis Purity Analysis (SDS-PAGE, MS, HPLC) iex->analysis rphplc->analysis final Purified PEGylated Conjugate analysis->final

Figure 2. General workflow for the purification of PEGylated conjugates.

Purification Protocols and Methods

The most common methods for purifying PEGylated conjugates are chromatographic techniques, including Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius (size in solution). Since PEGylation increases the hydrodynamic radius of a molecule, SEC is highly effective at separating the larger PEGylated conjugate from the smaller, unreacted protein and removing low molecular weight byproducts like hydrolyzed PEG.

Protocol for SEC Purification:

  • Column: A suitable SEC column (e.g., Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 2.0 mg/mL.

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the crude PEGylation reaction mixture onto the column.

    • Monitor the elution profile. The PEGylated conjugate will elute earlier than the unreacted protein.

    • Collect fractions corresponding to the desired peak.

    • Analyze collected fractions for purity.

Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains can shield the surface charges of a protein, altering its isoelectric point (pI) and its interaction with the IEX stationary phase. This change in charge properties allows for the separation of PEGylated species from the unreacted protein.

Protocol for IEX Purification:

  • Column: A suitable cation or anion exchange column, depending on the pI of the protein and the chosen pH.

  • Mobile Phase A: A low salt buffer (e.g., 20 mM Tris-HCl, pH 8.0).

  • Mobile Phase B: A high salt buffer (e.g., 20 mM Tris-HCl + 1 M NaCl, pH 8.0).

  • Flow Rate: 1.0 mL/min.

  • Gradient: A linear gradient from 0-100% Mobile Phase B over a set time (e.g., 30 minutes).

  • Detector: UV at 280 nm.

  • Procedure:

    • Equilibrate the column with Mobile Phase A.

    • Load the sample onto the column.

    • Wash the column with Mobile Phase A to remove unbound molecules.

    • Elute the bound molecules using the salt gradient. The PEGylated conjugate will typically elute at a different salt concentration than the unreacted protein.

    • Collect and analyze fractions.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. PEGylation generally increases the hydrophilicity of a molecule, causing it to elute earlier from a non-polar stationary phase. RP-HPLC is particularly useful for separating positional isomers of PEGylated molecules.

Protocol for RP-HPLC Purification:

  • Column: A C4 or C18 column (e.g., Jupiter® 300 C4).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45°C.

  • Gradient: A shallow gradient (e.g., 1-2% B/min) from a low to a high concentration of Mobile Phase B.

  • Detector: UV at 220 nm or 280 nm.

  • Procedure:

    • Equilibrate the column with the initial gradient conditions.

    • Inject the sample.

    • Run the gradient to elute the components. The more hydrophobic, unreacted protein will be retained longer than the PEGylated conjugate.

    • Collect fractions and analyze for purity.

Data Presentation and Purity Assessment

The purity of the final conjugate should be assessed using a combination of analytical techniques. The results can be summarized in tables for clear comparison.

Table 1: Comparison of HPLC Purification Methods for PEGylated Proteins

MethodPrinciple of SeparationKey AdvantagesTypical Applications
SEC-HPLC Hydrodynamic Radius (Size)Excellent for removing free PEG and aggregates.Initial cleanup of reaction mixture.
IEX-HPLC Net Surface ChargeCan separate positional isomers and different degrees of PEGylation.Purification of proteins where PEGylation alters surface charge.
RP-HPLC HydrophobicityHigh resolution, capable of separating positional isomers.Purification of peptides and small proteins; high-resolution analysis.
HIC-HPLC Hydrophobicity (milder than RP)Orthogonal to IEX and SEC, useful in multi-step purifications.Purification of proteins sensitive to organic solvents.

Table 2: Example Purity Analysis Data

SampleMethodPurity (%)Yield (%)Comments
Crude Reaction MixtureSEC-HPLC65% (conjugate)-Contains unreacted protein and free PEG.
Post-SEC PurificationSEC-HPLC>95%80%Free PEG and some unreacted protein removed.
Post-IEX PurificationIEX-HPLC>98%75%High purity, separation of mono- and di-PEGylated species.
Final ProductRP-HPLC>99%70%Single, sharp peak indicating high purity.

Conclusion

The purification of this compound conjugates is a critical step in the development of PEGylated therapeutics and research tools. A systematic approach, often involving a combination of chromatographic techniques such as SEC, IEX, and RP-HPLC, is necessary to achieve high purity. The choice of method will depend on the specific properties of the molecule being PEGylated. Detailed protocols and careful analysis are essential for obtaining a well-characterized and pure final product.

References

Application Notes and Protocols for m-PEG9-NHS Ester in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the uses of m-PEG9-NHS ester in proteomics research, including detailed protocols for key applications. This compound is a valuable tool for protein modification due to its ability to covalently attach a monodisperse polyethylene glycol (PEG) chain of nine ethylene glycol units to primary amines. This modification can enhance the solubility, stability, and pharmacokinetic properties of proteins and peptides, making it a versatile reagent in various proteomics workflows.

Introduction to this compound

This compound is an amine-reactive reagent that specifically targets the primary amino groups (-NH2) present at the N-terminus of proteins and the side chains of lysine residues.[1] The N-hydroxysuccinimide (NHS) ester group reacts with these amines under neutral to slightly basic pH conditions (pH 7.2-9.0) to form a stable and irreversible amide bond.[2] The methoxy-capped PEG9 chain is a discrete-length PEG, which simplifies mass spectrometry analysis by avoiding the complex spectra associated with polydisperse PEG reagents.[3]

Key Properties and Applications:

  • Increased Solubility: The hydrophilic PEG chain enhances the solubility of modified proteins and peptides in aqueous solutions.[4][5]

  • Reduced Aggregation: PEGylation can prevent protein aggregation, which is beneficial for protein storage and analysis.

  • Improved Pharmacokinetics: In drug development, PEGylation can increase the in vivo circulation half-life of therapeutic proteins by reducing renal clearance and protecting against proteolytic degradation.

  • Bioconjugation: this compound serves as a flexible linker for conjugating proteins to other molecules, such as small molecule drugs in antibody-drug conjugates (ADCs) or functional moieties for proteolysis-targeting chimeras (PROTACs).

  • Surface Modification: It can be used to modify surfaces in proteomics-based assays to reduce non-specific binding.

Key Applications and Experimental Protocols

General Protein and Peptide Labeling (PEGylation)

This protocol describes the general procedure for labeling proteins or peptides with this compound. The goal is to introduce the PEG9 moiety to improve the physicochemical properties of the biomolecule.

Experimental Protocol:

  • Buffer Preparation: Prepare a non-amine-containing buffer, such as 0.1 M phosphate-buffered saline (PBS) or 0.1 M sodium bicarbonate buffer, with a pH between 7.2 and 8.5. Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target protein for reaction with the NHS ester.

  • Protein Solution Preparation: Dissolve the protein or peptide to be labeled in the prepared reaction buffer at a concentration of 2-10 mg/mL. If the protein is already in an amine-containing buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mg/mL). The NHS ester is susceptible to hydrolysis, so do not prepare stock solutions for long-term storage.

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. Gentle mixing during incubation can improve labeling efficiency.

  • Quenching: To stop the reaction, add a quenching solution containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Analysis: Confirm the degree of labeling (DOL) using mass spectrometry (MALDI-TOF or ESI-MS).

Quantitative Data Summary:

ParameterRecommended Range/ValueNotes
Protein Concentration 2-10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Excess of this compound 5 to 20-foldThe optimal ratio depends on the number of available amines and the desired DOL.
Reaction pH 7.2 - 8.5Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis.
Reaction Time 30-60 min (RT) or 2 hours (on ice)Longer incubation does not always lead to a higher DOL due to hydrolysis.
Typical Degree of Labeling (DOL) VariesCan be controlled by adjusting the molar excess of the reagent.
Cross-Linking for Protein-Protein Interaction Analysis

In this application, a bifunctional cross-linker containing two NHS ester groups is used to covalently link interacting proteins. While this compound itself is monofunctional, understanding the principles of NHS ester chemistry is crucial for cross-linking studies. For this purpose, a homo-bifunctional NHS ester with a PEG spacer could be used.

Experimental Protocol:

  • Protein Complex Preparation: Prepare the purified protein complex in an amine-free buffer (e.g., HEPES, PBS) at a concentration of 0.5-2 mg/mL.

  • Cross-linker Preparation: Dissolve the bis(NHS) ester cross-linking reagent in anhydrous DMSO or DMF immediately before use.

  • Cross-linking Reaction: Add the cross-linker to the protein complex solution at a final concentration of 0.5-2 mM.

  • Incubation: Incubate the reaction for 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Analysis by SDS-PAGE: Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight bands corresponding to cross-linked proteins.

  • Mass Spectrometry Analysis: For identification of cross-linked peptides, the protein bands are excised, in-gel digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. Specialized software is used to identify the cross-linked peptide pairs.

Quantitative Data Summary for Cross-Linking:

ParameterRecommended Range/ValueNotes
Protein Concentration 0.5 - 2 mg/mLThe optimal concentration depends on the affinity of the interacting proteins.
Cross-linker Concentration 0.5 - 2 mMA titration is recommended to find the optimal concentration that maximizes cross-linking while minimizing protein aggregation.
Reaction Time 30 minutesShorter times can minimize non-specific cross-linking.
Quenching Buffer Concentration 20 - 50 mMEnsures complete inactivation of the cross-linker.

Addressing Over-labeling with NHS Esters

A known issue with NHS ester chemistry is the potential for "over-labeling," where the reagent reacts with amino acid residues other than primary amines, such as serine, threonine, and tyrosine, forming O-acyl esters. These side-products can complicate data analysis in quantitative proteomics. Recent studies have shown that using methylamine as a quenching agent can effectively remove these off-target modifications.

Protocol for Mitigating Over-labeling:

  • Following the labeling reaction with this compound, add methylamine to the reaction mixture to a final concentration of 0.2-0.4 M.

  • Incubate for 1-2 hours at room temperature.

  • Proceed with the standard purification protocol (desalting or dialysis).

Visualizing Workflows and Concepts

General Protein Labeling Workflow

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction p_sol Protein Solution in Amine-Free Buffer (pH 7.2-8.5) mix Mix Protein and This compound p_sol->mix peg_sol This compound in DMSO/DMF peg_sol->mix incubate Incubate (30-60 min @ RT) mix->incubate quench Quench Reaction (e.g., Tris buffer) incubate->quench purify Purify (Desalting/Dialysis) quench->purify analysis Analyze by Mass Spectrometry purify->analysis

Caption: Workflow for general protein labeling with this compound.

Chemical Reaction of this compound with a Protein

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products protein Protein-NH2 (N-terminus or Lysine) labeled_protein Protein-NH-C(=O)-O-PEG9-m protein->labeled_protein pH 7.2-9.0 nhs_byproduct NHS (N-hydroxysuccinimide) peg_nhs m-PEG9-O-C(=O)-NHS peg_nhs->labeled_protein peg_nhs->nhs_byproduct

Caption: Reaction of this compound with a primary amine on a protein.

Conceptual Application in Studying Protein Interactions

While no specific signaling pathway applications for this compound were found, the following diagram illustrates a conceptual workflow where PEGylation could be used to study protein-protein interactions by altering the properties of a protein of interest.

ProteinInteractionConcept P_A Protein A P_B Protein B P_A->P_B Interaction P_A_PEG Protein A-PEG9 P_A->P_A_PEG Labeling ms_quant Quantitative MS P_A->ms_quant P_C Protein C P_B->P_C Downstream Effect P_B_PEG Protein B-PEG9 P_B->P_B_PEG Labeling co_ip Co-Immunoprecipitation P_B->co_ip P_A_PEG->co_ip P_B_PEG->ms_quant co_ip->ms_quant

Caption: Conceptual use of PEGylation to probe protein interactions.

References

Troubleshooting & Optimization

how to prevent hydrolysis of m-PEG9-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG9-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing hydrolysis and ensuring successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrolysis and why is it a concern?

A: this compound hydrolysis is a chemical reaction where the N-hydroxysuccinimide (NHS) ester group reacts with water. This reaction cleaves the ester, resulting in an inactive carboxylic acid and free NHS. This is a primary concern because the hydrolyzed PEG reagent can no longer react with primary amines on your target molecule (e.g., proteins, peptides, or amine-modified oligonucleotides), leading to significantly lower conjugation yields.[1][2][3] The rate of this undesirable side reaction is highly dependent on the pH of the solution.[4][5]

Q2: What are the key factors that influence the rate of this compound hydrolysis?

A: The stability of this compound is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly as the pH rises.

  • Temperature: Higher temperatures accelerate the rate of both the desired conjugation reaction and the competing hydrolysis reaction.

  • Buffer Composition: The presence of primary amines (e.g., Tris or glycine) in the buffer will compete with the target molecule for reaction with the NHS ester.

Q3: What is the optimal pH for performing conjugation reactions with this compound?

A: The optimal pH range for NHS ester conjugation is between 7.2 and 8.5. A pH of 8.3-8.5 is often recommended as the ideal balance, where the primary amines on the target molecule are sufficiently deprotonated to be reactive, while the rate of hydrolysis is still manageable. At lower pH, the amine groups are protonated and less nucleophilic, slowing down the conjugation reaction. At higher pH (above 8.5-9), the hydrolysis of the NHS ester becomes very rapid, reducing the amount of active reagent available for conjugation.

Q4: How should I prepare and store this compound to minimize hydrolysis?

A: Proper handling and storage are critical for maintaining the reactivity of your this compound.

  • Storage of Solid Reagent: Store the solid this compound at -20°C in a desiccated environment to protect it from moisture. Before opening, always allow the vial to equilibrate to room temperature to prevent condensation from forming inside.

  • Preparation of Stock Solutions: It is highly recommended to prepare stock solutions of this compound immediately before use. Dissolve the reagent in a high-quality, anhydrous, and amine-free organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Do not store the reagent in solution, as it will readily hydrolyze in the presence of even trace amounts of water.

Troubleshooting Guide: Low Conjugation Yield

Low or no conjugation of your target molecule is a common issue, often stemming from the hydrolysis of the this compound. Follow this troubleshooting guide to identify and resolve the problem.

Troubleshooting_Low_Conjugation_Yield start Start: Low/No Conjugation Yield q1 Was the this compound reagent handled and stored properly? start->q1 sol1 Store reagent at -20°C in a desiccator. Allow to warm to RT before opening. Prepare fresh solutions in anhydrous solvent. q1->sol1 No q2 Is the reaction buffer composition appropriate? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Use amine-free buffers (e.g., PBS, Borate, Bicarbonate). Perform buffer exchange if necessary. q2->sol2 No q3 Is the reaction pH within the optimal range (7.2-8.5)? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Adjust pH to 8.3-8.5 for optimal reaction. Monitor pH during large-scale reactions. q3->sol3 No q4 Is the molar ratio of This compound to target molecule sufficient? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Increase the molar excess of the PEG reagent. Common starting point is 5- to 20-fold molar excess. q4->sol4 No end_node If issues persist, consider alternative conjugation chemistries or contact technical support. q4->end_node Yes a4_yes Yes a4_no No sol4->end_node

Data Summary Tables

Table 1: Stability of NHS Esters in Aqueous Solution

pHHalf-life at 0-4°CHalf-life at Room Temperature
7.04-5 hours~7 hours
8.0~1 hourNot specified
8.610 minutesNot specified
> 9.0MinutesNot specified

Table 2: Recommended Buffers for NHS Ester Conjugation Reactions

Recommended BuffersBuffers to Avoid
Phosphate Buffered Saline (PBS), pH 7.2-8.0Tris (e.g., TBS)
Sodium Bicarbonate Buffer, 0.1 M, pH 8.3-8.5Glycine
Borate Buffer, 50 mM, pH 8.5Buffers containing other primary amines
HEPES Buffer, pH 7.2-8.5

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline. Optimal conditions, such as the molar ratio of PEG to protein and incubation time, may need to be determined empirically.

Materials:

  • Protein solution (1-10 mg/mL) in a suitable amine-free buffer.

  • This compound.

  • Anhydrous, amine-free DMSO or DMF.

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column for purification.

Methodology:

  • Buffer Exchange (if necessary): Ensure your protein is in an amine-free buffer. If not, perform a buffer exchange using a desalting column or dialysis.

  • Prepare this compound Solution: Immediately before use, allow the vial of this compound to warm to room temperature. Dissolve the required amount in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Calculate Reagent Amount: A 5- to 20-fold molar excess of this compound over the protein is a common starting point.

  • Initiate Conjugation: Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing.

  • Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM Tris and incubate for 15-30 minutes at room temperature.

  • Purify Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction p1 Buffer Exchange Protein (if necessary) p2 Prepare Fresh m-PEG9-NHS Ester Stock Solution in Anhydrous Solvent p1->p2 r1 Add PEG-NHS Ester to Protein Solution p2->r1 r2 Incubate (RT or 4°C) r1->r2 pr1 Quench Reaction (Optional) r2->pr1 pr2 Purify Conjugate (e.g., Desalting Column) pr1->pr2

Reaction Pathways

The following diagram illustrates the competing reaction pathways for this compound in an aqueous buffer containing a primary amine.

Reaction_Pathways cluster_conjugation Desired Conjugation Pathway cluster_hydrolysis Competing Hydrolysis Pathway PEG_NHS This compound (Active) Protein_NH2 Protein-NH2 PEG_NHS->Protein_NH2 + Water H2O PEG_NHS->Water + Conjugate m-PEG9-Protein Conjugate (Stable Amide Bond) Protein_NH2->Conjugate Forms NHS NHS Conjugate->NHS + Hydrolyzed_PEG m-PEG9-Carboxylic Acid (Inactive) Water->Hydrolyzed_PEG Forms NHS2 NHS Hydrolyzed_PEG->NHS2 +

References

Technical Support Center: m-PEG9-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with m-PEG9-NHS ester reactions. Find troubleshooting advice and answers to frequently asked questions to ensure successful conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low or no yield in my this compound reaction?

The most common issue is the use of incompatible buffers. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, will compete with your target molecule for the NHS ester, significantly reducing conjugation efficiency.[1][2][3] Another major factor is the hydrolysis of the NHS ester, which is accelerated in aqueous solutions, especially at higher pH.[1][4]

Q2: Which buffers are compatible with this compound reactions?

Amine-free buffers are essential for successful conjugation. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Borate

  • Carbonate-bicarbonate

The optimal pH range for the reaction is between 7.2 and 8.5.

Q3: How does pH affect the reaction?

The reaction of NHS esters with primary amines is highly pH-dependent. At a pH below 7.2, the primary amines on your target molecule will be protonated and thus less reactive. Conversely, at a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.

Q4: Can I use Tris buffer to stop the reaction?

Yes, buffers containing primary amines like Tris or glycine can be used to quench (stop) the reaction. After the desired incubation time, adding a quenching buffer will consume any unreacted this compound.

Q5: How should I prepare and store my this compound?

m-PEG9-NHS esters are moisture-sensitive and should be stored in a desiccated environment at -20°C. Before use, allow the vial to equilibrate to room temperature to prevent condensation. It is best to dissolve the NHS ester in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Avoid preparing aqueous stock solutions for storage as the NHS ester will hydrolyze.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conjugation Incompatible Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).Perform a buffer exchange into a compatible amine-free buffer such as PBS, HEPES, or Borate using dialysis or a desalting column.
NHS Ester Hydrolysis: The this compound has hydrolyzed due to moisture or improper storage.Ensure proper storage of the NHS ester in a desiccated environment. Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.
Incorrect pH: The reaction buffer pH is outside the optimal range of 7.2-8.5.Verify the pH of your reaction buffer. A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate hydrolysis.
Inconsistent Results Variability in Reagent Quality: The this compound has degraded over time.Aliquot the reagent into single-use vials to avoid repeated freeze-thaw cycles and moisture contamination. You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a base.
Inconsistent Protein Concentration: Inaccurate protein concentration leads to incorrect molar ratios.Accurately determine the protein concentration before each reaction to ensure a consistent molar excess of the PEG reagent.
Precipitation During Reaction Low Solubility of NHS Ester: Non-sulfonated NHS esters can be insoluble in water.Ensure the reagent is fully dissolved in the organic solvent before adding it to the aqueous reaction buffer. Add the crosslinker solution dropwise to the protein solution while gently stirring to prevent precipitation.
Hydrophobic PEG Reagent: The PEGylated molecule may have decreased solubility.Consider using a more hydrophilic version of the PEG linker if available.

Quantitative Data

Table 1: Half-life of NHS Ester Hydrolysis

This table summarizes the stability of NHS esters in aqueous solutions at different pH values and temperatures. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze. This data highlights the critical importance of pH and temperature control in NHS ester reactions.

pHTemperature (°C)Half-lifeSource(s)
7.004 - 5 hours
7.0Room Temp~1 hour
8.04~1 hour
8.6410 minutes

Note: Half-life values are approximate and can vary based on the specific NHS ester structure and buffer conditions.

Experimental Protocols

General Protocol for Protein PEGylation with this compound

  • Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5).

  • Protein Solution Preparation: Dissolve the protein to be PEGylated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein solution is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be less than 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 7.5, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted PEG reagent and byproducts using dialysis, size-exclusion chromatography, or a desalting column.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products mPEG_NHS This compound PEGylated_Protein PEGylated Molecule (Stable Amide Bond) mPEG_NHS->PEGylated_Protein Reaction NHS_byproduct N-hydroxysuccinimide (Byproduct) mPEG_NHS->NHS_byproduct Release Target_Protein Target Molecule (with Primary Amine, -NH2) Target_Protein->PEGylated_Protein

Caption: Reaction of this compound with a primary amine on a target molecule.

Experimental_Workflow start Start buffer_prep Prepare Amine-Free Buffer (e.g., PBS, pH 7.2-8.5) start->buffer_prep protein_prep Prepare Target Molecule Solution (Buffer Exchange if Necessary) buffer_prep->protein_prep peg_prep Prepare Fresh this compound Solution in Anhydrous DMSO/DMF protein_prep->peg_prep reaction Combine Reactants (Molar Excess of PEG) peg_prep->reaction incubation Incubate (RT or 4°C) reaction->incubation quench Quench Reaction (Optional) (e.g., Tris Buffer) incubation->quench purification Purify PEGylated Product quench->purification analysis Analyze Product purification->analysis end End analysis->end Troubleshooting_Logic low_yield Low/No Conjugation Yield? check_buffer Buffer Contains Primary Amines? (e.g., Tris, Glycine) low_yield->check_buffer Yes buffer_exchange Action: Buffer Exchange to Amine-Free Buffer check_buffer->buffer_exchange Yes check_ph pH outside 7.2-8.5 range? check_buffer->check_ph No buffer_exchange->check_ph adjust_ph Action: Adjust pH to Optimal Range check_ph->adjust_ph Yes check_reagent NHS Ester Stored Properly? (Desiccated, -20°C) check_ph->check_reagent No adjust_ph->check_reagent fresh_reagent Action: Use Freshly Prepared NHS Ester Solution check_reagent->fresh_reagent No success Successful Conjugation check_reagent->success Yes fresh_reagent->success

References

Technical Support Center: Optimizing m-PEG9-NHS Ester to Protein Molar Ratio

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the molar ratio of m-PEG9-NHS ester to your protein of interest. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for successful protein PEGylation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting molar ratio of this compound to protein?

A1: The optimal molar ratio of this compound to protein is highly dependent on the protein itself, including the number of available primary amines (N-terminus and lysine residues), and the desired degree of PEGylation.[1][2] A common starting point is a 10- to 50-fold molar excess of the PEG reagent to the protein.[3][4] For more dilute protein solutions, a higher molar excess may be required to achieve the same level of modification.[2] It is crucial to perform optimization experiments to determine the ideal ratio for your specific application.

Q2: What are the critical factors to consider when optimizing the molar ratio?

A2: Several factors influence the efficiency of the PEGylation reaction and should be carefully controlled:

  • pH: The reaction between an NHS ester and a primary amine is most efficient at a pH range of 7.2 to 9.0, with an optimal range often cited as 8.3 to 8.5. At lower pH, the primary amines are protonated and less nucleophilic, slowing the reaction. At higher pH, the hydrolysis of the NHS ester is accelerated, reducing its availability to react with the protein.

  • Protein Concentration: The concentration of your protein can impact the reaction kinetics. More dilute protein solutions may necessitate a higher molar excess of the PEG reagent to drive the reaction forward.

  • Reaction Time and Temperature: The reaction is typically carried out for 30-60 minutes at room temperature or for 2 hours at 4°C. Longer incubation times may be necessary at lower pH values.

  • Buffer Composition: It is critical to use a buffer that is free of primary amines, such as Tris or glycine, as these will compete with the protein for reaction with the NHS ester. Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a commonly used buffer.

Q3: How can I determine the degree of PEGylation after the reaction?

A3: The extent of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): PEGylated proteins will exhibit a higher apparent molecular weight on an SDS-PAGE gel compared to the unmodified protein. The shift in molecular weight can be used to estimate the number of PEG chains attached.

  • HPLC (High-Performance Liquid Chromatography): Techniques like size-exclusion chromatography (SEC) and reversed-phase chromatography (RPC) can separate proteins based on their size and hydrophobicity, respectively. This allows for the quantification of unmodified protein, PEGylated species, and excess PEG reagent.

  • Mass Spectrometry (MS): Mass spectrometry provides a precise measurement of the molecular weight of the PEGylated protein, allowing for the determination of the exact number of attached PEG molecules.

Troubleshooting Guide

Problem Possible Cause Solution
Low PEGylation Efficiency Suboptimal Molar Ratio: The molar excess of this compound may be too low.Gradually increase the molar ratio of this compound to protein in your optimization experiments.
NHS Ester Hydrolysis: The this compound is moisture-sensitive and can hydrolyze, rendering it inactive.Always use freshly prepared or properly stored this compound. Equilibrate the reagent to room temperature before opening to prevent moisture condensation. Prepare the stock solution immediately before use and discard any unused portion.
Incorrect Buffer pH: The pH of the reaction buffer may be too low, leading to protonated and unreactive primary amines.Ensure the reaction buffer is within the optimal pH range of 7.2-9.0. A pH of 8.3-8.5 is often ideal.
Presence of Competing Amines: The reaction buffer may contain primary amines (e.g., Tris, glycine) that compete with the protein.Use an amine-free buffer such as Phosphate-Buffered Saline (PBS). If necessary, perform a buffer exchange for your protein solution before the reaction.
High Polydispersity (Multiple PEG Chains Attached) Molar Ratio Too High: An excessive molar ratio of this compound can lead to the attachment of multiple PEG chains to a single protein molecule.Systematically decrease the molar ratio of this compound in your experiments to favor mono-PEGylation.
Reaction Time Too Long: Extended reaction times can increase the likelihood of multiple PEGylations.Reduce the reaction time and monitor the progress of the reaction at different time points.
Protein Aggregation or Loss of Activity Modification of Critical Residues: PEGylation of lysine residues within or near the active site or regions important for protein folding can lead to a loss of biological activity or aggregation.Consider strategies to protect the active site of the protein during the PEGylation reaction. This may involve the use of a reversible inhibitor or substrate analog.
Over-PEGylation: The attachment of too many PEG chains can sterically hinder the protein's function or lead to conformational changes.Optimize the molar ratio to achieve a lower degree of PEGylation.

Experimental Protocols

Protocol 1: General Procedure for Optimizing this compound to Protein Molar Ratio

This protocol provides a general framework for determining the optimal molar ratio for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5)

  • This compound

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve your protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.

  • Set up PEGylation Reactions: In separate tubes, add your protein solution. Then, add varying molar excesses of the this compound stock solution (e.g., 5-fold, 10-fold, 20-fold, 50-fold). Gently mix the solutions.

  • Incubation: Incubate the reactions for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench the Reaction (Optional): To stop the reaction, you can add a quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

  • Analyze the Results: Analyze the different reaction mixtures using SDS-PAGE, HPLC, or Mass Spectrometry to determine the degree of PEGylation for each molar ratio.

Protocol 2: SDS-PAGE Analysis of PEGylated Protein

Materials:

  • PEGylated protein samples from the optimization experiment

  • Unmodified protein control

  • SDS-PAGE gels, running buffer, and loading dye

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

Procedure:

  • Prepare your samples by mixing them with loading dye and heating if required by your standard protocol.

  • Load the unmodified protein control, the PEGylated samples from the different molar ratio experiments, and the molecular weight standards onto the SDS-PAGE gel.

  • Run the gel according to the manufacturer's instructions.

  • Stain the gel to visualize the protein bands.

  • Compare the band migration of the PEGylated samples to the unmodified control. An increase in the apparent molecular weight indicates successful PEGylation. The presence of multiple bands may indicate different degrees of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein Solution (Amine-free buffer) setup_reaction Set Up Reactions with Varying Molar Ratios prep_protein->setup_reaction prep_peg Prepare Fresh m-PEG9-NHS Ester Stock Solution prep_peg->setup_reaction incubate Incubate (RT or 4°C) setup_reaction->incubate quench Quench Reaction (Optional) incubate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze PEGylation (SDS-PAGE, HPLC, MS) purify->analyze optimize Determine Optimal Molar Ratio analyze->optimize

Caption: Experimental workflow for optimizing the this compound to protein molar ratio.

troubleshooting_guide cluster_low_eff_causes Low Efficiency Causes cluster_high_poly_causes High Polydispersity Causes cluster_agg_loss_causes Aggregation/Loss of Activity Causes start Problem Encountered low_eff Low PEGylation Efficiency? start->low_eff high_poly High Polydispersity? low_eff->high_poly No cause1 Suboptimal Molar Ratio low_eff->cause1 Yes agg_loss Aggregation / Loss of Activity? high_poly->agg_loss No cause5 Molar Ratio Too High high_poly->cause5 Yes solution Implement Solution & Re-evaluate agg_loss->solution Yes agg_loss->solution No, consult further resources cause2 NHS Ester Hydrolysis cause1->solution cause3 Incorrect Buffer pH cause2->solution cause4 Competing Amines in Buffer cause3->solution cause4->solution cause6 Reaction Time Too Long cause5->solution cause6->solution cause7 Modification of Critical Residues cause8 Over-PEGylation

Caption: Troubleshooting logic for this compound to protein conjugation.

References

Technical Support Center: Post-Conjugation Purification of m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for experimenters working with m-PEG9-NHS ester. This guide is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions for the critical step of removing excess reagent after conjugation. Below, you will find frequently asked questions (FAQs), in-depth troubleshooting guides, and detailed experimental protocols to ensure the purity and integrity of your PEGylated biomolecule.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to remove excess this compound after the conjugation reaction?

Removing excess and hydrolyzed this compound is a critical purification step. The PEGylation process typically yields a complex mixture that includes the desired PEGylated conjugate, unreacted protein, unreacted PEG reagents, and hydrolysis byproducts.[] Failure to remove these impurities can interfere with downstream applications, affect the accuracy of analytical characterization, and potentially impact the therapeutic efficacy or immunogenicity of the final product.[2]

Q2: What is the purpose of "quenching" the reaction, and what happens if I skip this step?

Quenching is the process of deactivating any remaining unreacted this compound. The NHS ester group is highly reactive towards primary amines.[3][4] If not quenched, the excess PEG reagent can continue to react with your purified conjugate or with other molecules in subsequent buffers or assays, leading to unintended modifications. Quenching is typically achieved by adding a small molecule with a primary amine, such as Tris, glycine, or ethanolamine, which consumes the excess reactive NHS esters.[5]

Q3: What are the most common methods for purifying my PEGylated conjugate?

The primary methods for removing small, unreacted PEG linkers from larger biomolecules exploit differences in size, charge, or hydrophobicity. The most common techniques include:

  • Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius. It efficiently removes low molecular weight byproducts like unreacted PEG.

  • Dialysis / Diafiltration (Ultrafiltration): A simple and cost-effective technique that uses a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate the large conjugate from the smaller, unreacted PEG.

  • Tangential Flow Filtration (TFF): A rapid and scalable form of membrane filtration ideal for processing larger volumes, allowing for efficient buffer exchange and purification.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on differences in surface charge. Since PEGylation can shield the protein's surface charges, IEX can be used to separate the PEGylated conjugate from the unmodified protein and isoforms with different degrees of PEGylation.

Q4: How do I select the best purification method for my experiment?

The choice of method depends on several factors:

  • Scale of the Reaction: For small, lab-scale purifications (<5 mL), SEC (desalting columns) and dialysis are very common. For larger, process-scale purifications, TFF is more efficient and scalable.

  • Properties of the Biomolecule: The molecular weight difference between your biomolecule and the this compound is the key determinant. For large proteins, the size difference is significant, making SEC and dialysis/TFF highly effective.

  • Required Purity: SEC and IEX generally offer higher resolution and purity compared to dialysis. A multi-step purification approach, such as combining SEC and IEX, may be necessary to achieve very high purity.

  • Sample Dilution: SEC can result in sample dilution, whereas methods like TFF can simultaneously purify and concentrate the sample.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of your PEGylated conjugate.

IssuePossible Cause(s)Recommended Solution(s)
Low Recovery of PEGylated Product 1. Non-specific binding: The conjugate is binding to the SEC column matrix or dialysis membrane. 2. Precipitation: The conjugate has aggregated and precipitated on the column or membrane due to buffer conditions or concentration. 3. Overly stringent purification: The elution fractions containing the product might have been discarded, or the MWCO of the dialysis membrane is too close to the product's molecular weight.1. For SEC, try adding a small amount of organic solvent (e.g., 10% isopropanol) or arginine to the mobile phase to reduce hydrophobic interactions. For dialysis, consider using a membrane made from a different material (e.g., PES, RC). 2. Check the solubility of your conjugate in the purification buffer. Perform purification at a lower temperature (4°C) or reduce the protein concentration. 3. Ensure the MWCO is at least 3-5 times smaller than the molecular weight of your conjugate. Analyze all fractions from chromatography to locate your product.
Residual m-PEG9-NHS in Final Sample 1. Insufficient resolution (SEC): The column length or resin type is not adequate to separate the product from the excess PEG. 2. Incomplete dialysis/diafiltration: The dialysis time was too short, the buffer volume was insufficient, or the number of buffer changes was inadequate. 3. Incorrect MWCO: The membrane pore size is too small, preventing the efficient removal of the free PEG.1. Use a longer column or a resin with a smaller pore size designed for better resolution of smaller molecules. Reduce the sample loading volume, which should not exceed 30% of the column bed volume for optimal separation. 2. Perform dialysis for a longer period (e.g., overnight) at 4°C. Increase the volume of the dialysis buffer to at least 100 times the sample volume and perform at least 2-3 buffer changes. 3. Ensure the MWCO of the dialysis membrane is large enough for the this compound (MW ≈ 588 Da) to pass through freely (e.g., 2-3 kDa MWCO).
Protein Aggregation or Precipitation 1. Unfavorable buffer conditions: The pH or ionic strength of the purification buffer is promoting protein instability. 2. High protein concentration: The concentration of the conjugate during purification (especially in TFF or at the top of an SEC column) is too high.1. Screen different purification buffers to find conditions that maintain protein stability. 2. Reduce the starting concentration of the protein in the reaction mixture or before the purification step.
Loss of Biological Activity 1. PEGylation site interference: The PEG molecule has attached at or near the protein's active site, causing steric hindrance. 2. Denaturation: The reaction or purification conditions (pH, temperature, organic solvents) have denatured the protein.1. If activity is lost, consider strategies to protect the active site during conjugation (e.g., by adding a substrate or competitive inhibitor). Alternatively, use a different PEGylation chemistry that targets amino acids known to be distant from the active site. 2. Confirm protein integrity after purification using biophysical methods like Circular Dichroism. Optimize reaction and purification conditions (e.g., lower temperature) to enhance stability.

Data Presentation

Table 1: Comparison of Common Purification Methods

MethodPrincipleTypical ApplicationAdvantagesDisadvantages
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radius (size)Lab-scale purification; removal of unreacted PEG and protein; analysis of PEGylation degreeHigh resolution; very effective for removing small molecules; reproducibleCan cause sample dilution; potential for non-specific binding; limited loading capacity
Dialysis / Diafiltration Separation by molecular weight using a semi-permeable membraneSmall to medium-scale buffer exchange and removal of small molecule impuritiesSimple; cost-effective; gentle on proteinsSlow process; may not achieve 100% purity; potential for sample loss due to binding
Tangential Flow Filtration (TFF) Size-based separation using parallel flow across a membrane surfaceLarge-scale purification; concentration and diafiltration (buffer exchange)Fast; highly scalable; can concentrate the sample; high recovery ratesHigher initial equipment cost; potential for membrane fouling
Ion Exchange Chromatography (IEX) Separation by net surface chargeSeparating un-PEGylated, mono-PEGylated, and multi-PEGylated speciesHigh resolution for charge variants; high binding capacityEffectiveness can decrease as the degree of PEGylation increases due to charge shielding

Table 2: Common Quenching Reagents for NHS Ester Reactions

Quenching ReagentMechanismTypical Final ConcentrationNotes
Tris Buffer Primary amine reacts with and consumes the NHS ester.20-100 mMCommonly used and effective. Ensure the final pH of the solution remains compatible with your protein.
Glycine Primary amine reacts with and consumes the NHS ester.50-100 mMA simple and effective quenching agent.
Hydroxylamine Reacts with the NHS ester to convert the original carboxyl group to a hydroxamic acid.10-50 mMAn alternative to primary amines.
Increased pH (Hydrolysis) Raising the pH to >8.6 rapidly increases the rate of NHS ester hydrolysis, deactivating the reagent.N/A (Adjust pH)This method regenerates the original carboxyl group on the PEG. The half-life of an NHS ester is only 10 minutes at pH 8.6.

Experimental Protocols

Protocol 1: Purification using Size Exclusion Chromatography (Desalting Column)

This protocol is ideal for the rapid, small-scale removal of excess this compound.

  • Quench Reaction: Before purification, stop the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Column Equilibration: Select a desalting column (e.g., G-25) with an appropriate exclusion limit for your biomolecule. Equilibrate the column with 3-5 column volumes of your desired final buffer (e.g., PBS, pH 7.4).

  • Sample Application: Apply the quenched reaction mixture to the top of the equilibrated column. Ensure the sample volume does not exceed 30% of the total column bed volume for optimal separation.

  • Elution: Elute the sample with the equilibration buffer. The larger PEGylated conjugate will pass through the column in the void volume and elute first. The smaller, unreacted this compound and quenching salts will be retained by the resin and elute later.

  • Fraction Collection: Collect fractions and monitor the protein concentration using UV absorbance at 280 nm. Pool the fractions containing your purified conjugate.

  • Analysis: Confirm purity and removal of excess PEG using SDS-PAGE and/or HPLC analysis.

Protocol 2: Purification using Dialysis

This protocol is suitable for small- to medium-scale purification when sample dilution is acceptable.

  • Quench Reaction: As described in the SEC protocol, quench the reaction with an appropriate agent.

  • Prepare Dialysis Membrane: Select a dialysis tubing or cassette with a molecular weight cutoff (MWCO) significantly smaller than your biomolecule (e.g., a 3 kDa MWCO for a >30 kDa protein). Prepare the membrane according to the manufacturer's instructions.

  • Load Sample: Carefully load your quenched reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.

  • Perform Dialysis: Immerse the sealed dialysis device in a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume). Stir the buffer gently on a stir plate.

  • Buffer Exchange: For efficient removal of the small molecules, change the dialysis buffer completely at least 2-3 times over a period of 12-24 hours.

  • Sample Recovery: After the final buffer change, carefully remove the dialysis device and recover your purified sample.

  • Analysis: Analyze the purified sample to confirm the removal of impurities.

Visualizations

experimental_workflow cluster_reaction Step 1: Conjugation & Quenching cluster_analysis Step 3: Analysis start Protein + this compound reaction Incubate (e.g., 1-2h, RT) start->reaction quench Add Quenching Agent (e.g., 50mM Tris) reaction->quench sec Size Exclusion Chromatography (SEC) quench->sec Choose Method dialysis Dialysis / Diafiltration tff Tangential Flow Filtration (TFF) analysis Purity & Identity Check (SDS-PAGE, HPLC, MS) sec->analysis dialysis->analysis tff->analysis final_product Purified PEG-Conjugate analysis->final_product

Caption: General workflow for conjugation, quenching, and purification.

troubleshooting_workflow start Problem: Low Recovery of PEGylated Product cause1 Is there visible precipitate in the column or on the membrane? start->cause1 Check solution1 Optimize Buffer (pH, ionic strength) Reduce protein concentration Perform purification at 4°C cause1->solution1 Yes cause2 Is the product binding non-specifically? cause1->cause2 No solution2_sec SEC: Add arginine or organic solvent to mobile phase cause2->solution2_sec Yes (SEC) solution2_dialysis Dialysis: Change membrane material (e.g., PES) cause2->solution2_dialysis Yes (Dialysis) cause3 Was the MWCO of the dialysis membrane too high? cause2->cause3 No solution3 Use a membrane with a lower MWCO (Rule of thumb: MWCO < 1/3 of protein MW) cause3->solution3 Yes

Caption: Troubleshooting logic for low product recovery after purification.

reaction_pathway cluster_main Desired Reaction cluster_quench Quenching Reaction protein Protein-NH₂ conjugate Protein-NH-CO-PEG9 protein->conjugate peg_nhs m-PEG9-NHS peg_nhs->conjugate peg_nhs_excess Excess m-PEG9-NHS inactivated Quencher-NH-CO-PEG9 (Inactive) peg_nhs_excess->inactivated quencher Quencher-NH₂ (e.g., Tris) quencher->inactivated

References

storage and handling of m-PEG9-NHS ester to maintain activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, handling, and use of m-PEG9-NHS ester to ensure optimal performance and maintain its activity in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound powder?

A1: To maintain its long-term activity, this compound powder should be stored at -20°C in a tightly sealed container with a desiccant to protect it from moisture.[1][2][3] When stored correctly, the product can be stable for up to 24 months.[4]

Q2: I need to use only a small amount of the powder. How can I prevent degradation of the remaining reagent?

A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature for at least one hour.[4] This prevents moisture from condensing onto the cold powder, which can cause hydrolysis of the reactive NHS ester. After taking the desired amount, it is good practice to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.

Q3: Can I prepare a stock solution of this compound?

A3: It is highly recommended to prepare solutions of this compound immediately before use. The NHS ester moiety is prone to hydrolysis, especially in the presence of moisture. If you must prepare a stock solution in advance, dissolve the ester in an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Aliquot the solution into tightly sealed vials and store at -80°C for up to one month.

Q4: What is the primary cause of this compound inactivity?

A4: The primary cause of inactivity is the hydrolysis of the N-hydroxysuccinimide (NHS) ester group. This reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, preventing it from conjugating to your target molecule. Hydrolysis is accelerated by moisture and higher pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Efficiency Hydrolyzed this compound: The reagent was improperly stored or handled, leading to moisture exposure.Always allow the reagent vial to warm to room temperature before opening. Prepare solutions immediately before use. Consider testing the reactivity of your NHS ester reagent.
Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with your target molecule for reaction with the NHS ester.Use an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or borate buffer at a pH of 7.2-8.5. If necessary, perform a buffer exchange for your protein sample before the reaction.
Suboptimal pH: The reaction pH is too low, resulting in protonated, non-nucleophilic primary amines on the target molecule, or too high, leading to rapid hydrolysis of the NHS ester.The optimal pH range for NHS ester reactions is typically 7.2 to 8.5. At pH 7.4, the reaction is gradual, while at pH 9.0, it is much faster but so is hydrolysis.
Low protein concentration: Dilute protein solutions can lead to less efficient conjugation.If possible, increase the concentration of your target molecule. You may also need to increase the molar excess of the this compound.
Unexpected Side Products Reaction with other amino acid residues: While NHS esters primarily react with primary amines (lysine side chains and N-terminus), side reactions with serine, threonine, or tyrosine can occur under certain conditions.Optimize the reaction pH and consider a lower pH (around 7.2-7.5) to favor reaction with amines. Shorter reaction times can also minimize side reactions.
Precipitation During Reaction High concentration of organic solvent: Adding a large volume of the this compound stock solution (in DMSO or DMF) can cause protein precipitation.The final concentration of the organic solvent in the reaction mixture should not exceed 10%.

Quantitative Data Summary

Table 1: Storage Conditions and Stability of this compound

Form Storage Temperature Recommended Duration Key Considerations
Solid Powder -20°CUp to 24 monthsStore in a tightly sealed container with desiccant.
Solution in Anhydrous Solvent (e.g., DMSO, DMF) -20°CUp to 1 monthStore in tightly sealed aliquots.
-80°CUp to 6 monthsStore in tightly sealed aliquots.

Table 2: Half-life of NHS Ester Hydrolysis at Various pH Values

pH Temperature Half-life
7.00°C4-5 hours
7.4Not specified>120 minutes
8.64°C10 minutes
9.0Not specified<9 minutes

Experimental Protocols

Protocol: General Procedure for Protein Conjugation with this compound

  • Buffer Preparation: Prepare a suitable amine-free reaction buffer, such as 0.1 M phosphate buffer with 0.15 M NaCl, pH 7.2-8.0.

  • Protein Preparation: Dissolve the protein to be conjugated in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution. Do not store the reconstituted reagent.

  • Conjugation Reaction:

    • Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 20-50 mM.

  • Purification: Remove unreacted this compound and byproducts by dialysis or size-exclusion chromatography (e.g., a desalting column).

  • Storage of Conjugate: Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction reagent_prep Equilibrate and Dissolve This compound in DMSO/DMF conjugation Add PEG-NHS to Protein (Incubate 30-60 min at RT) reagent_prep->conjugation protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->conjugation quench Quench Reaction (Optional, e.g., Tris buffer) conjugation->quench purification Purify Conjugate (Dialysis / SEC) quench->purification final_product Store Purified PEGylated Protein purification->final_product

Caption: Experimental workflow for protein conjugation with this compound.

troubleshooting_workflow start Low Conjugation Yield? check_reagent Was reagent warmed before opening? start->check_reagent Yes check_buffer Is buffer amine-free (e.g., no Tris)? check_reagent->check_buffer Yes solution_reagent Solution: Allow vial to warm to RT to prevent hydrolysis. check_reagent->solution_reagent No check_ph Is pH between 7.2 and 8.5? check_buffer->check_ph Yes solution_buffer Solution: Use an amine-free buffer like PBS. check_buffer->solution_buffer No solution_ph Solution: Adjust pH to optimal range. check_ph->solution_ph No success Yield Improved check_ph->success Yes solution_reagent->check_reagent solution_buffer->check_buffer solution_ph->check_ph

Caption: Troubleshooting decision tree for low PEGylation yield.

References

Technical Support Center: m-PEG9-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG9-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the impact of temperature and other reaction parameters on your PEGylation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this compound conjugation?

The optimal temperature for this compound conjugation is a balance between reaction efficiency and the stability of the NHS ester. Reactions are typically performed at either room temperature (approximately 25°C) or at 4°C[1][2][3][4].

  • Room Temperature (25°C): This temperature promotes faster reaction kinetics, with typical incubation times ranging from 30 minutes to 2 hours[5]. It is suitable for robust proteins and when a shorter reaction time is desired.

  • 4°C (on ice): Lowering the temperature to 4°C significantly slows down the rate of hydrolysis of the NHS ester, which is a major competing reaction. This is recommended for temperature-sensitive proteins, for overnight incubations, or when trying to minimize non-specific modifications.

Q2: How does temperature affect the stability of the this compound?

Temperature has a critical impact on the stability of the this compound, primarily by influencing the rate of its hydrolysis. As temperature increases, the rate of hydrolysis accelerates, reducing the amount of active NHS ester available to react with the primary amines on your target molecule. This competing hydrolysis reaction is also highly pH-dependent.

Q3: What are the signs of suboptimal reaction temperature?

Suboptimal reaction temperatures can manifest in several ways:

  • Low Conjugation Yield: If the temperature is too high, the this compound may hydrolyze before it can react with your molecule, leading to a low yield of the desired conjugate.

  • Protein Aggregation or Denaturation: For temperature-sensitive proteins, performing the conjugation at room temperature or higher for extended periods can lead to protein unfolding and aggregation.

  • Inconsistent Results: Fluctuations in ambient temperature can lead to variability in conjugation efficiency, making it difficult to obtain reproducible results.

Q4: Can I perform the conjugation at temperatures higher than room temperature?

While technically possible, it is generally not recommended to perform this compound conjugations at temperatures significantly above 25°C. The rate of NHS ester hydrolysis increases dramatically with temperature, which would likely lead to very low conjugation efficiency. For most applications, the trade-off between a slight increase in reaction rate and a significant increase in hydrolysis is not favorable.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound conjugation, with a focus on temperature-related issues.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield Hydrolysis of this compound due to high temperature. Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration (e.g., 2 hours to overnight) to minimize hydrolysis.
Incorrect buffer pH. Ensure the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too high will accelerate hydrolysis.
Suboptimal reaction time. If reacting at 4°C, increase the incubation time to allow the reaction to proceed to completion. Conversely, if reacting at room temperature, ensure the incubation time is not excessively long, which would allow for more hydrolysis.
Protein Precipitation During/After Conjugation Protein instability at room temperature. Perform the entire conjugation procedure at 4°C to maintain the stability of your protein.
High degree of labeling. Reduce the molar excess of the this compound. Over-modification of the protein can alter its properties and lead to precipitation.
Inconsistent Conjugation Efficiency Fluctuations in ambient temperature. Use a temperature-controlled environment (e.g., a cold room, incubator, or water bath) to ensure a consistent reaction temperature for all experiments.
Moisture contamination of the NHS ester. m-PEG9-NHS esters are moisture-sensitive. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Store desiccated at -20°C.

Data Summary

The stability of the NHS ester is a critical factor in conjugation efficiency and is highly dependent on both pH and temperature. The following table summarizes the half-life of NHS esters under different conditions.

pHTemperature (°C)Half-life of NHS EsterReference
7.004-5 hours
8.6410 minutes
7.4Room Temperature> 2 hours
9.0Room Temperature< 9 minutes

Experimental Protocols & Workflows

General Experimental Protocol for this compound Conjugation

This protocol provides a general guideline. Optimization may be required for your specific application.

  • Buffer Preparation: Prepare an amine-free buffer with a pH between 7.2 and 8.5. Commonly used buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer. Avoid buffers containing primary amines like Tris or glycine.

  • Protein Preparation: Dissolve your amine-containing protein or molecule in the prepared reaction buffer to a concentration of 1-10 mg/mL. If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Solution Preparation: Immediately before use, dissolve the this compound in an anhydrous (dry) organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10-20 mM).

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to your protein solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction at the desired temperature:

      • Room Temperature: 30-60 minutes.

      • 4°C: 2 hours to overnight.

  • Quenching (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as Tris-HCl, to a final concentration of 20-50 mM. Incubate for 15 minutes.

  • Purification: Remove excess, unreacted this compound and byproducts using size-exclusion chromatography, dialysis, or a desalting column.

Visualizing the Conjugation Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction prep_buffer Prepare Amine-Free Buffer (pH 7.2-8.5) prep_protein Prepare Protein Solution prep_buffer->prep_protein conjugation Add PEG-NHS to Protein Incubate at RT or 4°C prep_protein->conjugation prep_peg Prepare Fresh This compound Solution (in DMSO/DMF) prep_peg->conjugation quench Quench Reaction (Optional) conjugation->quench purify Purify Conjugate quench->purify

General experimental workflow for this compound conjugation.
Competing Reaction Pathways

The success of the conjugation depends on the rate of the desired amidation reaction relative to the rate of the competing hydrolysis reaction.

competing_reactions cluster_pathways Reaction Pathways cluster_products Products reagents This compound + Protein-NH2 amidation Desired Reaction: Amidation reagents->amidation k_amidation (pH 7.2-8.5) hydrolysis Competing Reaction: Hydrolysis reagents->hydrolysis k_hydrolysis (Increases with pH & Temp) conjugate Stable Amide Bond (PEG-Protein Conjugate) amidation->conjugate hydrolyzed_peg Inactive Carboxylic Acid (Hydrolyzed PEG) hydrolysis->hydrolyzed_peg

References

avoiding aggregation during m-PEG9-NHS ester labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to troubleshoot and avoid protein aggregation during m-PEG9-NHS ester labeling.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling that can lead to protein aggregation.

Problem: Protein precipitation occurs immediately upon adding the this compound reagent.

Potential Cause Recommended Action
Solvent Shock The this compound is likely dissolved at a high concentration in an organic solvent like DMSO or DMF. Rapid addition can cause localized denaturation and precipitation of the protein.
Solution:
1. Minimize the volume of the organic solvent to less than 10% of the total reaction volume.[1]
2. Add the dissolved this compound solution dropwise to the protein solution while gently stirring or vortexing to ensure rapid and uniform mixing.[2]
High Reagent Concentration A large excess of the labeling reagent can destabilize the protein.
Solution:
1. Perform a titration experiment with varying molar ratios of this compound to protein (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio that achieves the desired degree of labeling without causing aggregation.[1][2]
Incorrect Buffer pH The reaction buffer pH is too close to the protein's isoelectric point (pI), minimizing its solubility.[2]
Solution:
1. Adjust the reaction buffer pH to be at least 1 unit away from the protein's pI.
2. For efficient NHS-ester chemistry, a pH of 7.2-8.5 is recommended.

Problem: Aggregation is observed gradually during the incubation period.

Potential Cause Recommended Action
Over-labeling The attachment of too many PEG molecules can alter the protein's surface properties, leading to reduced solubility and intermolecular interactions.
Solution:
1. Reduce the molar excess of the this compound reagent.
2. Decrease the reaction time or temperature to control the extent of labeling.
Protein Instability The protein may not be stable under the required reaction conditions (e.g., pH, temperature).
Solution:
1. Lower the incubation temperature to 4°C and increase the reaction time (e.g., 2-4 hours or overnight).
2. Add stabilizing excipients to the buffer, such as sugars (sucrose, trehalose) or amino acids (arginine, glycine).
Disulfide Bond Formation If the protein contains free cysteines, oxidation can lead to the formation of intermolecular disulfide bonds, causing aggregation.
Solution:
1. Add a mild, non-thiol-containing reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) at a low concentration (e.g., 0.1-0.5 mM). TCEP does not interfere with NHS-ester chemistry.

Problem: Aggregation occurs after purification of the labeled protein.

Potential Cause Recommended Action
Suboptimal Storage Buffer The final storage buffer may not be suitable for the PEGylated protein, which can have altered properties like pI and surface hydrophobicity.
Solution:
1. Screen for a new optimal storage buffer for the labeled protein. This may require adjusting the pH or ionic strength.
2. Include stabilizing additives in the storage buffer.
Concentration-Induced Aggregation The process of concentrating the purified, labeled protein can lead to aggregation.
Solution:
1. Optimize the concentration method. Centrifugal concentrators with a larger surface area membrane and lower centrifugal speeds may be gentler.
2. Consider adding stabilizing excipients before concentration.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling?

A1: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. A common choice is a sodium bicarbonate buffer at pH 8.3. At a lower pH, the reaction will be slower, while at a higher pH, the hydrolysis of the NHS ester is more rapid, which can reduce labeling efficiency. It is also important to ensure the pH is at least one unit away from your protein's isoelectric point (pI) to maintain its solubility.

Q2: What molar excess of this compound should I use?

A2: The optimal molar excess depends on the protein and the desired degree of labeling. A common starting point is a 10- to 20-fold molar excess of the PEG reagent to the protein. It is highly recommended to perform a titration with different molar ratios to find the ideal balance between labeling efficiency and protein aggregation.

Q3: Which buffers should I avoid for the labeling reaction?

A3: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the primary amines on your protein for reaction with the NHS ester, reducing the labeling efficiency.

Q4: How can I remove aggregates after they have formed?

A4: Size exclusion chromatography (SEC) is a highly effective method for separating soluble aggregates from the desired monomeric PEGylated protein. For large, insoluble aggregates, filtration using a 0.22 µm syringe filter can be effective.

Q5: How do I prepare the this compound for the reaction?

A5: this compound is moisture-sensitive and should be equilibrated to room temperature before opening the vial to prevent condensation. It should be dissolved immediately before use in a dry, water-miscible organic solvent such as DMSO or DMF. Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.

Experimental Protocols

Protocol 1: this compound Labeling of a Protein

This protocol provides a general procedure for labeling a protein with this compound.

Materials:

  • Purified protein (1-10 mg/mL)

  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3 (or 0.1 M phosphate buffer, pH 7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column: Size exclusion chromatography (SEC) column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Labeling Buffer.

    • Adjust the protein concentration to 1-10 mg/mL in the Labeling Buffer.

  • Labeling Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature.

    • Immediately before use, dissolve the required amount of this compound in DMSO or DMF to create a 10 mM solution.

  • Labeling Reaction:

    • Calculate the volume of the 10 mM this compound solution needed to achieve the desired molar excess (e.g., 20-fold).

    • Slowly add the this compound solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent is below 10%.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove unreacted this compound and byproducts by passing the reaction mixture over a pre-equilibrated SEC column.

    • Collect fractions and analyze for protein concentration and degree of labeling.

Protocol 2: Analysis of Aggregation by Size Exclusion Chromatography (SEC)

This protocol outlines a general method to assess the level of aggregation in a protein sample before and after labeling.

Materials:

  • Protein sample (pre- and post-labeling)

  • SEC column suitable for the molecular weight range of the protein and its potential aggregates

  • HPLC or FPLC system with a UV detector

  • Mobile Phase: A buffer compatible with the protein (e.g., Phosphate-Buffered Saline, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the Mobile Phase until a stable baseline is achieved.

  • Sample Preparation: Filter the protein samples through a 0.22 µm filter to remove any large particulates.

  • Injection: Inject a defined amount of the protein sample onto the column.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Analysis:

    • The monomeric, correctly folded protein should elute as a major peak at a specific retention time.

    • Aggregates, being larger, will elute earlier than the monomeric peak.

    • Integrate the peak areas to quantify the percentage of monomer and aggregates.

Visualizations

experimental_workflow Experimental Workflow for this compound Labeling cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Buffer Exchange) reaction Labeling Reaction (pH 7.2-8.5, RT or 4°C) protein_prep->reaction peg_prep This compound Preparation (in DMSO/DMF) peg_prep->reaction quench Quench Reaction (e.g., Tris Buffer) reaction->quench purification Purification (Size Exclusion Chromatography) quench->purification analysis Analysis (SEC, DLS, etc.) purification->analysis

Caption: Workflow for this compound Labeling.

troubleshooting_logic Troubleshooting Aggregation in this compound Labeling cluster_immediate Immediate Precipitation cluster_gradual Gradual Aggregation cluster_post_purification Post-Purification Aggregation start Aggregation Observed? solvent_shock Solvent Shock? start->solvent_shock Immediately overlabeling Over-labeling? start->overlabeling Gradually buffer_issue Suboptimal Buffer? start->buffer_issue Post-Purification high_conc High Reagent Conc.? solvent_shock->high_conc No solution1 Add Reagent Slowly <10% Organic Solvent solvent_shock->solution1 Yes ph_issue Incorrect pH? high_conc->ph_issue No solution2 Reduce Molar Excess high_conc->solution2 Yes solution3 Adjust pH Away from pI (pH 7.2-8.5) ph_issue->solution3 Yes instability Protein Instability? overlabeling->instability No overlabeling->solution2 Yes solution4 Lower Temp. Add Stabilizers instability->solution4 Yes conc_issue Concentration Issue? buffer_issue->conc_issue No solution5 Screen New Buffer Add Stabilizers buffer_issue->solution5 Yes conc_issue->solution4 Yes

Caption: Decision tree for troubleshooting aggregation.

References

Validation & Comparative

A Head-to-Head Comparison: m-PEG9-NHS Ester Versus Other PEG-NHS Esters for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step that profoundly influences the outcome of bioconjugation. The choice of a specific Polyethylene Glycol (PEG) N-hydroxysuccinimide (NHS) ester can significantly impact the physicochemical properties, stability, and in vivo performance of the resulting conjugate. This guide provides an objective comparison of m-PEG9-NHS ester, a discrete and relatively short-chain PEG linker, with other commonly employed PEG-NHS esters, supported by established principles of PEG chemistry and generalized experimental data.

At a Glance: Key Differences in PEG-NHS Esters

PEG-NHS esters are amine-reactive reagents that form stable amide bonds with primary amines, such as the lysine residues and N-termini of proteins.[][2] The key distinctions between them lie in the length and structure of the PEG chain, which in turn dictates their impact on the modified molecule.

FeatureThis compoundShort-Chain Linear PEG-NHS Esters (e.g., m-PEG4, m-PEG12)Long-Chain Linear PEG-NHS Esters (e.g., m-PEG-2k, 5k, 20k)Branched PEG-NHS Esters (e.g., Y-shaped 40k)
PEG Structure Monodisperse, 9 PEG unitsMonodisperse, defined number of PEG unitsPolydisperse, mixture of different chain lengthsBranched, two linear PEG chains on a central core.[3]
Molecular Weight 553.6 Da[4]Low, defined MWHigh, average MWHigh, average MW
Hydrophilicity Moderately hydrophilic[4]Varies with chain lengthHighVery High
Steric Hindrance LowLow to ModerateHighVery High
Solubility Soluble in DMSO, DCM, DMFGenerally soluble in organic solvents and aqueous buffersHigh aqueous solubilityHigh aqueous solubility
Applications Small molecule modification, short spacer applications, compact labelingCompact labeling, when minimal alteration of hydrodynamic size is neededImproving solubility, extending in-vivo circulation time, reducing immunogenicityMaximizing shielding effects, prolonging half-life, multivalent attachment

Performance Characteristics: A Deeper Dive

The choice between this compound and other alternatives hinges on the desired characteristics of the final bioconjugate.

Reaction Efficiency and Selectivity:

The fundamental reaction of the NHS ester with a primary amine is consistent across all PEG-NHS esters. The reaction is typically performed in a buffer with a pH of 7.2-9.0. However, the structure of the PEG chain can influence the selectivity of the PEGylation reaction. Branched PEG-NHS esters, due to their bulky structure, may exhibit increased selectivity towards more sterically available amines on a protein's surface. In contrast, smaller, linear PEGs like this compound can potentially access a wider range of primary amines.

Hydrophilicity and Solubility:

PEGylation is a well-established method for increasing the hydrophilicity and aqueous solubility of biomolecules and small molecule drugs. The hydrophilic PEG spacer of this compound enhances the solubility of the molecules it modifies. Longer PEG chains, whether linear or branched, will impart a greater degree of hydrophilicity compared to shorter chains.

Stability and Immunogenicity:

The amide bond formed between the NHS ester and the primary amine is highly stable. The stability of the overall conjugate is also influenced by the PEG chain, which can protect the biomolecule from enzymatic degradation. A key advantage of PEGylation, particularly with long-chain and branched PEGs, is the reduction of immunogenicity by masking epitopes on the protein surface. The shielding effect of this compound will be less pronounced than that of larger PEG structures.

Pharmacokinetics:

For therapeutic applications, PEGylation is often employed to extend the in-vivo circulation half-life of a drug. Longer PEG chains increase the hydrodynamic radius of the molecule, reducing renal clearance and leading to a longer half-life. Branched PEGs are particularly effective at increasing circulation time due to their superior shielding effects. The impact of a short PEG linker like this compound on pharmacokinetics will be minimal compared to high molecular weight PEGs.

Experimental Protocols

The following is a generalized protocol for the PEGylation of a protein with a PEG-NHS ester. The optimal conditions, including the molar excess of the PEG reagent, may need to be determined empirically.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • PEG-NHS ester (e.g., this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Dialysis or size-exclusion chromatography (SEC) materials for purification

Procedure:

  • Preparation of Protein Solution: Dissolve the protein in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer.

  • Preparation of PEG-NHS Ester Solution: Immediately before use, dissolve the PEG-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mM. Do not prepare stock solutions for storage, as the NHS ester moiety is susceptible to hydrolysis.

  • PEGylation Reaction: Add a 5 to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution with gentle stirring. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C overnight.

  • Quenching the Reaction: Stop the reaction by adding a quenching solution to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer Reaction_Mix Combine and Incubate (RT or 4°C) Protein_Solution->Reaction_Mix PEG_Solution Freshly Prepared PEG-NHS Ester Solution PEG_Solution->Reaction_Mix Quenching Add Quenching Buffer (e.g., Tris) Reaction_Mix->Quenching Purification Purify (SEC or Dialysis) Quenching->Purification Analysis Characterize PEGylated Protein Purification->Analysis

Caption: A typical experimental workflow for protein PEGylation.

Caption: Reaction of a PEG-NHS ester with a primary amine.

Conclusion

The selection of a PEG-NHS ester is a strategic decision that should be guided by the specific goals of the research or drug development program. The this compound is an excellent choice for applications requiring a short, discrete, and hydrophilic spacer where significant alteration of the molecule's hydrodynamic volume is not desired. For applications demanding enhanced solubility, prolonged in-vivo circulation, and reduced immunogenicity, longer-chain linear or branched PEG-NHS esters are more suitable. A thorough understanding of the trade-offs between PEG chain length, structure, and the desired properties of the final conjugate is paramount for successful bioconjugation.

References

comparing m-PEG9-NHS ester to Sulfo-SMCC for crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to m-PEG9-NHS Ester and Sulfo-SMCC for Bioconjugation

In the fields of drug development, diagnostics, and proteomics, the covalent linking of biomolecules is a foundational technique. The choice of a crosslinking reagent is critical to the success of these conjugations, directly impacting the stability, solubility, and functionality of the resulting product. This guide provides an objective comparison of two widely used crosslinkers: this compound, a PEGylated homobifunctional reagent, and Sulfo-SMCC, a classic heterobifunctional reagent.

Introduction to the Crosslinkers

This compound is a homobifunctional crosslinker characterized by two key features: a terminal N-hydroxysuccinimide (NHS) ester and a nine-unit polyethylene glycol (PEG) spacer arm. The NHS ester is a well-established reactive group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, typically at a pH of 7-9.[1][2] The defining feature of this crosslinker is its hydrophilic PEG spacer, which confers several advantageous properties to the conjugate, including increased solubility, reduced immunogenicity, and enhanced stability.[3][4][5] The "m" in its name signifies a methoxy group capping the distal end of the PEG chain, which prevents non-specific interactions.

Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) is a heterobifunctional crosslinker, meaning it possesses two different reactive groups. It contains a Sulfo-NHS ester that reacts with primary amines and a maleimide group that specifically reacts with sulfhydryl (thiol) groups, found in cysteine residues, to form a stable thioether bond. This dual reactivity allows for controlled, sequential, or two-step conjugations, minimizing the formation of unwanted homodimers. The integrated sulfonate (Sulfo) group renders the molecule water-soluble, allowing for conjugation reactions in aqueous buffers without organic solvents. The cyclohexane ring in the spacer arm enhances the stability of the maleimide group against hydrolysis.

Reaction Mechanisms and Specificity

The choice between these crosslinkers often depends on the available functional groups on the target biomolecules and the desired control over the conjugation process.

G

Comparative Data: Physicochemical and Performance Properties

The selection of a crosslinker is heavily influenced by its physical and chemical characteristics. The following table summarizes and compares key properties of this compound and Sulfo-SMCC.

FeatureThis compoundSulfo-SMCC
Reactivity Homobifunctional: NHS ester reacts with primary amines (-NH₂)Heterobifunctional: Sulfo-NHS ester reacts with primary amines (-NH₂); Maleimide reacts with sulfhydryls (-SH)
Spacer Arm Length ~35.9 Å8.3 Å
Spacer Arm Type Hydrophilic, flexible Polyethylene Glycol (PEG)Hydrophobic cyclohexane with sulfonated NHS ester for solubility
Molecular Weight 553.6 g/mol 436.37 g/mol
Solubility Soluble in organic solvents (DMSO, DMF) and aqueous media due to PEG chainHigh water solubility due to Sulfo group; limited solubility in high salt buffers
Key Advantage Increases solubility and stability of the conjugate, reduces aggregation and immunogenicityAllows for controlled, two-step conjugation, minimizing unwanted side products
Potential Drawback Risk of intramolecular crosslinking or polymerization with molecules having multiple aminesMaleimide group can hydrolyze at pH > 7.5; requires available sulfhydryl groups

The Impact of the PEG Spacer: Experimental Insights

While direct comparative studies are application-specific, the advantages of PEGylation are well-documented and provide a basis for performance expectation.

  • Improved Solubility and Reduced Aggregation: Hydrophobic payloads in antibody-drug conjugates (ADCs) often lead to aggregation. Incorporating PEG spacers into the linker architecture improves the solubility of the final conjugate and has been shown to result in lower amounts of high-molecular-weight species during the conjugation process.

  • Enhanced Pharmacokinetics: A key advantage of PEGylation is the significant improvement in a drug's pharmacokinetic profile. The PEG chain creates a "hydration shell" around the conjugate, which increases its hydrodynamic size. This larger size reduces clearance by the kidneys, leading to a longer circulation half-life and increased overall drug exposure (AUC) in the body.

  • Reduced Immunogenicity: The flexible PEG chain can mask epitopes on a protein's surface, reducing recognition by the immune system and subsequent immune responses.

Experimental Protocols

Accurate and reproducible results depend on carefully planned experimental procedures. Below are generalized protocols for protein-protein conjugation using both crosslinkers.

Protocol 1: Crosslinking with this compound (One-Step)

This protocol is for creating a conjugate between two proteins, both possessing available primary amines.

Materials:

  • Protein A and Protein B in amine-free buffer (e.g., PBS, 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Preparation: Dissolve Proteins A and B in PBS. Ensure the buffer is free from primary amines like Tris or glycine.

  • Reagent Preparation: Immediately before use, equilibrate the vial of this compound to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO or DMF.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the mixed protein solution. The final concentration of organic solvent should not exceed 10%.

  • Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove excess, unreacted crosslinker using a desalting column or dialysis equilibrated with an appropriate buffer.

  • Analysis: Analyze the conjugate using SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Crosslinking with Sulfo-SMCC (Two-Step)

This protocol is for conjugating a protein with primary amines (Protein A) to a protein with sulfhydryl groups (Protein B).

Materials:

  • Protein A (with amines) and Protein B (with sulfhydryls) in appropriate buffers.

  • Conjugation Buffer: PBS (100 mM sodium phosphate, 150 mM NaCl, pH 7.2)

  • Sulfo-SMCC

  • Desalting columns

Procedure: Step A: Maleimide-Activation of Protein A

  • Preparation: Dissolve Protein A in Conjugation Buffer.

  • Reagent Preparation: Immediately before use, prepare a solution of Sulfo-SMCC in water (e.g., 10 mg/mL). Note: Sulfo-SMCC dissolves poorly in high-salt buffers, so it should be dissolved in water first before adding to the protein solution.

  • Reaction: Add a 10- to 50-fold molar excess of the Sulfo-SMCC solution to the Protein A solution.

  • Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Purification: Remove excess Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer. The resulting product is Maleimide-Activated Protein A.

Step B: Conjugation to Protein B

  • Preparation: Ensure Protein B has free sulfhydryls. If necessary, reduce disulfide bonds using a reducing agent like TCEP and subsequently remove the agent.

  • Reaction: Immediately combine the Maleimide-Activated Protein A with Protein B.

  • Incubation: Allow the reaction to proceed for 30 minutes at room temperature or 2 hours at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a small molecule with a free sulfhydryl (e.g., cysteine or 2-mercaptoethanol).

  • Analysis: Analyze the final conjugate by SDS-PAGE.

G

Conclusion and Recommendations

The choice between this compound and Sulfo-SMCC is dictated by the specific goals of the bioconjugation experiment.

G cluster_mPEG9 Choose this compound when: cluster_SMCC Choose Sulfo-SMCC when: sol Improving solubility is critical agg Reducing aggregation is a primary goal pk Extending in-vivo half-life is desired imm Minimizing immunogenicity is necessary func Target molecules have available primary amines control High control over the reaction is needed homo Preventing self-conjugation (homodimers) is critical ortho Orthogonal chemistry (amine + thiol) is required site Targeting specific cysteine residues is intended

This compound is the ideal choice when the primary goal is to enhance the physicochemical properties of the final conjugate. It is particularly valuable in therapeutic applications where solubility, stability, and a long circulation half-life are paramount.

Sulfo-SMCC excels in applications requiring precise control over the conjugation process. Its heterobifunctional nature is indispensable for linking two different types of biomolecules with minimal side products, making it a workhorse for creating well-defined conjugates like antibody-enzyme complexes and ADCs.

References

m-PEG9-NHS Ester: A Superior Alternative to Traditional Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a crosslinking agent is paramount to the success of creating stable and functional protein conjugates for therapeutic and research applications. While traditional N-hydroxysuccinimide (NHS) ester crosslinkers like Disuccinimidyl suberate (DSS) and its water-soluble analog Bis(sulfosuccinimidyl) suberate (BS3) have been widely used, the emergence of Polyethylene Glycol (PEG) modified crosslinkers, such as m-PEG9-NHS ester, offers significant advantages. This guide provides an objective comparison of this compound and traditional NHS-ester crosslinkers, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for their bioconjugation needs.

Unveiling the Advantages of PEGylation

The primary distinction of this compound lies in its integrated monodisperse PEG chain. This feature imparts several beneficial properties to the crosslinker and the resulting bioconjugate, addressing many of the limitations associated with traditional, often hydrophobic, crosslinkers.

Enhanced Solubility and Reduced Aggregation: A major challenge in bioconjugation is maintaining the solubility of the modified protein. Traditional crosslinkers can increase the hydrophobicity of the protein surface, leading to aggregation and loss of function. The hydrophilic PEG chain of this compound significantly improves the water solubility of both the crosslinker and the final conjugate, minimizing the risk of aggregation.[1][2] This is particularly crucial when working with proteins that are prone to precipitation.

Reduced Immunogenicity: The "stealth" properties conferred by the PEG chain can shield the protein conjugate from the host's immune system.[3][4] This steric hindrance reduces the likelihood of an immune response against the therapeutic protein, a critical factor in the development of biologics.[5] While the potential for anti-PEG antibodies exists, PEGylation is a well-established strategy to lower the overall immunogenicity of protein therapeutics.

Improved Pharmacokinetics: For therapeutic applications, the hydrodynamic radius of a protein conjugate influences its circulation half-life. The PEG chain in this compound increases the apparent size of the conjugate, which can lead to reduced renal clearance and a longer circulation time in the body. This enhanced pharmacokinetic profile can translate to improved therapeutic efficacy.

Precise and Defined Linker Length: this compound is a monodisperse compound, meaning the PEG chain has a defined length (9 ethylene glycol units). This contrasts with polydisperse PEG mixtures and provides greater control and reproducibility in the synthesis of bioconjugates, leading to more homogeneous products with consistent properties.

Performance Comparison: this compound vs. Traditional Crosslinkers

The following tables summarize the key performance differences between this compound and traditional NHS-ester crosslinkers.

FeatureThis compoundTraditional NHS Esters (e.g., DSS, BS3)References
Solubility in Aqueous Buffers HighLow (DSS) to Moderate (BS3)
Tendency to Induce Aggregation LowHigh (especially with hydrophobic proteins)
Immunogenicity of Conjugate Generally ReducedCan increase immunogenicity
Pharmacokinetic Profile Improved (longer half-life)Unmodified
Linker Composition Monodisperse PEGAliphatic or other non-PEG spacers
Reaction Specificity Primary AminesPrimary Amines
Stability of Amide Bond StableStable

Experimental Protocols

To provide a practical framework for comparing these crosslinkers, detailed experimental protocols for a typical protein-protein conjugation are provided below.

Protocol 1: Protein-Protein Conjugation using this compound

Materials:

  • Protein A (to be modified) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B (containing a primary amine for conjugation)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Preparation of this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the this compound stock solution to the solution of Protein A. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Crosslinker: Remove unreacted this compound using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Protein B: Add Protein B to the purified, activated Protein A. The molar ratio of Protein A to Protein B should be optimized for the desired conjugate.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.

Protocol 2: Protein-Protein Conjugation using a Traditional Crosslinker (DSS)

Materials:

  • Protein A (to be modified) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Protein B (containing a primary amine for conjugation)

  • Disuccinimidyl suberate (DSS)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Preparation of DSS Stock Solution: Immediately before use, dissolve DSS in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Reaction Setup: Add a 10- to 50-fold molar excess of the DSS stock solution to the solution of Protein A. Ensure the final concentration of the organic solvent is minimized.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours on ice.

  • Removal of Excess Crosslinker: Remove unreacted DSS using a desalting column equilibrated with the reaction buffer.

  • Conjugation to Protein B: Add Protein B to the purified, activated Protein A.

  • Incubation: Incubate the mixture for 1-2 hours at room temperature.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the final conjugate using size-exclusion chromatography.

Visualizing Applications: PROTAC and ADC Development

The advantages of PEGylated crosslinkers are particularly evident in advanced therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

PROTAC Development Workflow:

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation. The linker, often containing a PEG moiety, is crucial for optimizing the formation of the ternary complex and the overall efficacy of the PROTAC. The enhanced solubility and flexibility of PEG linkers are highly beneficial in this context.

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_cellular Cellular Mechanism Target_Ligand Target Protein Ligand mPEG9_Linker This compound Target_Ligand->mPEG9_Linker Conjugation Step 1 E3_Ligand E3 Ligase Ligand PROTAC_Molecule Synthesized PROTAC E3_Ligand->PROTAC_Molecule mPEG9_Linker->E3_Ligand Conjugation Step 2 PROTAC_Molecule_Cell PROTAC PROTAC_Molecule->PROTAC_Molecule_Cell Cellular Application Ternary_Complex Ternary Complex PROTAC_Molecule_Cell->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Workflow for PROTAC synthesis and its mechanism of action.

Antibody-Drug Conjugate (ADC) Development Workflow:

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets tumor cells. The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload at the target site. PEG linkers can improve the solubility and stability of ADCs, especially those with hydrophobic payloads, and can influence their pharmacokinetic properties.

ADC_Workflow cluster_conjugation ADC Conjugation cluster_delivery Targeted Drug Delivery Antibody Monoclonal Antibody ADC Antibody-Drug Conjugate Antibody->ADC mPEG9_Linker_Payload m-PEG9-Linker-Payload mPEG9_Linker_Payload->ADC Conjugation ADC_Circulation ADC in Circulation ADC->ADC_Circulation Administration Tumor_Cell Tumor Cell ADC_Circulation->Tumor_Cell Targeting Internalization Internalization Tumor_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death Payload_Release->Cell_Death

Caption: Workflow for ADC synthesis and its targeted delivery mechanism.

Conclusion

This compound presents a compelling alternative to traditional crosslinkers for a wide range of bioconjugation applications. Its integrated PEG chain confers significant advantages in terms of solubility, reduced aggregation, and immunogenicity, while also offering the potential for improved pharmacokinetic profiles. The monodisperse nature of this compound ensures a high degree of control and reproducibility. For researchers and drug developers aiming to produce well-defined, stable, and effective bioconjugates, this compound represents a superior choice that can overcome many of the challenges associated with conventional crosslinking chemistries.

References

A Comparative Guide to Amine-Reactive PEGylation Reagents for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of m-PEG9-NHS ester and its alternatives for the conjugation of proteins and other biomolecules. The focus is on providing actionable data and detailed protocols for the mass spectrometry-based analysis of the resulting conjugates, enabling informed decisions in your research and development workflows.

Performance Comparison of Amine-Reactive Conjugation Chemistries

The choice of conjugation chemistry is critical for the successful generation of bioconjugates with desired properties. This section compares three common amine-reactive strategies: N-hydroxysuccinimide (NHS) ester chemistry (represented by this compound), Tetrafluorophenyl (TFP) ester chemistry, and reductive amination.

Table 1: Quantitative Comparison of Key Performance Parameters

FeatureThis compoundm-PEGn-TFP Esterm-PEGn-Aldehyde (Reductive Amination)
Primary Target Primary amines (Lysine ε-NH2, N-terminus α-NH2)Primary amines (Lysine ε-NH2, N-terminus α-NH2)Primary amines (preferentially N-terminus at controlled pH)
Resulting Linkage Amide bondAmide bondSecondary amine bond
Optimal Reaction pH 7.0 - 9.0[1]7.5 - 9.06.5 - 8.0
Reaction Speed Fast (minutes to a few hours)Fast (similar to NHS esters)Slower (requires Schiff base formation and reduction)
Hydrolytic Stability of Reagent Low; half-life of minutes at pH 8.6[2]Higher than NHS esters; ~10-fold longer half-life at pH 10[3]High
Selectivity Generally low, targets accessible primary aminesGenerally low, targets accessible primary aminesHigher potential for N-terminal selectivity at acidic pH
Byproducts N-hydroxysuccinimide (NHS)2,3,5,6-Tetrafluorophenol (TFP)None
Reducing Agent Required NoNoYes (e.g., sodium cyanoborohydride)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for generating high-quality bioconjugates and obtaining reliable analytical data.

Protocol 1: Protein Conjugation with this compound

This protocol describes a general procedure for the conjugation of this compound to a protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 1-10 mg/mL in an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0. If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to a stock concentration of 10-20 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Protocol 2: Mass Spectrometry Analysis of this compound Conjugates

This protocol outlines a general workflow for the analysis of PEGylated proteins by LC-MS.

Instrumentation and Columns:

  • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap instrument is recommended for accurate mass determination.[4][5]

  • Liquid Chromatography System: A UHPLC or HPLC system capable of reversed-phase or size-exclusion chromatography.

  • Columns:

    • Intact Mass Analysis: A reversed-phase column with a short carbon chain (e.g., C4 or C8) is suitable for separating the conjugated protein from unconjugated protein and other impurities.

    • Peptide Mapping: A C18 column is typically used for separating tryptic peptides.

Sample Preparation for Intact Mass Analysis:

  • Following purification of the conjugate, dilute the sample to a concentration of 0.1-1 mg/mL in an appropriate buffer for LC-MS analysis (e.g., 0.1% formic acid in water).

  • Desalting the sample using a C4 ZipTip or equivalent is recommended to remove non-volatile salts that can interfere with ionization.

LC-MS Method for Intact Mass Analysis:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A shallow gradient from 5-95% Mobile Phase B over 15-30 minutes.

  • Flow Rate: 0.2-0.4 mL/min for analytical columns.

  • MS Acquisition:

    • Mode: Positive Ion Mode

    • Mass Range: A wide mass range (e.g., m/z 500-4000) to capture the charge state distribution of the protein.

    • Data Analysis: The raw data containing the multiple charge states of the protein is deconvoluted to obtain the zero-charge mass of the protein conjugate. This allows for the determination of the number of PEG molecules attached to the protein.

Sample Preparation for Peptide Mapping:

  • Denature the PEGylated protein using 8 M urea or 6 M guanidine hydrochloride.

  • Reduce the disulfide bonds with dithiothreitol (DTT).

  • Alkylate the cysteine residues with iodoacetamide.

  • Digest the protein with trypsin overnight at 37°C.

  • Quench the digestion with formic acid.

  • Clean up the peptide mixture using a C18 ZipTip.

LC-MS/MS Method for Peptide Mapping:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the tryptic peptides (e.g., 2-40% B over 60 minutes).

  • MS/MS Acquisition: Data-dependent acquisition (DDA) is typically used to select the most intense peptide ions for fragmentation.

  • Data Analysis: The resulting MS/MS spectra are searched against the protein sequence to identify the peptides and locate the sites of PEGylation.

Visualizations

Experimental Workflow for Mass Spectrometry Analysis

experimental_workflow cluster_conjugation Bioconjugation cluster_ms_analysis Mass Spectrometry Analysis cluster_results Results protein Protein conjugation Conjugation Reaction protein->conjugation peg_reagent This compound peg_reagent->conjugation purification Purification (SEC/Dialysis) conjugation->purification intact_mass Intact Mass Analysis purification->intact_mass peptide_mapping Peptide Mapping purification->peptide_mapping lc_ms LC-MS intact_mass->lc_ms lc_ms_ms LC-MS/MS peptide_mapping->lc_ms_ms deconvolution Data Deconvolution lc_ms->deconvolution sequence_analysis Sequence Database Search lc_ms_ms->sequence_analysis degree_of_pegylation Degree of PEGylation deconvolution->degree_of_pegylation conjugation_sites Conjugation Sites sequence_analysis->conjugation_sites conjugation_pathway cluster_nhs NHS Ester Chemistry cluster_tfp TFP Ester Chemistry cluster_ra Reductive Amination protein_nh2_nhs Protein-NH2 amide_bond Stable Amide Bond (Protein-NH-CO-PEG) protein_nh2_nhs->amide_bond peg_nhs This compound peg_nhs->amide_bond nhs_byproduct NHS byproduct amide_bond->nhs_byproduct releases protein_nh2_tfp Protein-NH2 amide_bond_tfp Stable Amide Bond (Protein-NH-CO-PEG) protein_nh2_tfp->amide_bond_tfp peg_tfp m-PEGn-TFP Ester peg_tfp->amide_bond_tfp tfp_byproduct TFP byproduct amide_bond_tfp->tfp_byproduct releases protein_nh2_ra Protein-NH2 schiff_base Schiff Base Intermediate protein_nh2_ra->schiff_base peg_aldehyde m-PEGn-Aldehyde peg_aldehyde->schiff_base secondary_amine Stable Secondary Amine (Protein-NH-CH2-PEG) schiff_base->secondary_amine reducing_agent Reducing Agent (e.g., NaBH3CN) reducing_agent->secondary_amine reduces

References

A Comparative Guide to Analyzing m-PEG9-NHS Ester Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used biopharmaceutical strategy to improve the therapeutic properties of proteins and peptides. Among the various PEGylation reagents, m-PEG9-NHS ester is popular for its ability to react with primary amines on proteins, such as lysine residues, forming stable amide bonds.[1][2][3] Quantifying the efficiency of this conjugation is critical for ensuring product consistency, efficacy, and safety.

This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and other common analytical techniques for assessing the efficiency of this compound conjugation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful and widely adopted technique for separating and quantifying the components of a PEGylation reaction mixture.[4][] By resolving the unmodified protein, mono-PEGylated, multi-PEGylated species, and unreacted PEG reagents, HPLC provides a detailed profile of the conjugation efficiency.

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The addition of PEG chains increases the hydrodynamic radius and can alter the molecule's interaction with the stationary phase, allowing for separation.

  • Sample Preparation:

    • Perform the PEGylation reaction by incubating the protein with a molar excess of this compound in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.2-8.5. A typical reaction might involve a 20-fold molar excess of the PEG reagent incubated for 30-60 minutes at room temperature.

    • Quench the reaction using an amine-containing buffer like Tris-HCl.

    • Dilute the final reaction mixture in the initial mobile phase for analysis.

  • Chromatographic Conditions:

    • Column: A C4 or C18 reversed-phase column with a 300 Å pore size is often suitable for protein separations.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-45 minutes.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 45°C can improve peak shape and resolution.

    • Detection: UV absorbance at 280 nm for the protein and its conjugates.

  • Data Analysis:

    • Identify peaks corresponding to the unmodified protein and the various PEGylated species based on their retention times.

    • Integrate the area under each peak.

    • Calculate the conjugation efficiency and relative abundance of each species using the peak areas.

      • Efficiency (%) = (Sum of PEGylated peak areas / Total peak area) x 100

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis p1 Protein + This compound p2 Incubation (RT, 30-60 min) p1->p2 p3 Quench Reaction (e.g., Tris buffer) p2->p3 a1 HPLC Injection p3->a1 a2 RP-HPLC Separation a1->a2 a3 UV Detection (280 nm) a2->a3 a4 Peak Integration & Quantification a3->a4

Caption: Workflow for HPLC analysis of PEGylation efficiency.

Sample Data Presentation

The quantitative output from an HPLC analysis can be summarized for clear comparison.

SpeciesRetention Time (min)Peak Area (AU*s)Relative Abundance (%)
Unmodified Protein15.21,500,00030
Mono-PEGylated16.82,500,00050
Di-PEGylated18.1750,00015
Tri-PEGylated19.3250,0005
Total 5,000,000 100

Conjugation Efficiency = (50% + 15% + 5%) = 70%

Alternative Analytical Methods

While HPLC is a robust method, other techniques offer different advantages and can be used for complementary analysis.

SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)

SDS-PAGE separates proteins based on their molecular weight. The addition of PEG chains increases the apparent molecular weight, causing a shift in the band position on the gel.

  • Principle: Denatured proteins are separated by size in a polyacrylamide gel matrix.

  • Protocol:

    • Mix the quenched PEGylation reaction sample with Laemmli sample buffer.

    • Heat the samples to denature the proteins.

    • Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).

    • Run the gel until adequate separation is achieved.

    • Stain the gel with a protein stain like Coomassie Brilliant Blue. Optionally, a barium-iodide stain can be used to specifically visualize PEG.

  • Analysis: Compare the band intensities of the unmodified protein with the higher molecular weight bands of the PEGylated species. Densitometry software can be used for semi-quantitative analysis.

  • Caveat: The interaction between PEG and SDS can sometimes lead to smeared or broadened bands, which may complicate analysis. Native PAGE, which avoids SDS, can sometimes provide better resolution.

Mass Spectrometry (MS)

Mass spectrometry provides precise molecular weight information, confirming the exact number of PEG units attached to the protein. Techniques like MALDI-TOF or ESI-MS are commonly used.

  • Principle: Measures the mass-to-charge ratio of ionized molecules.

  • Protocol:

    • Desalt the reaction mixture to remove non-volatile salts.

    • For ESI-MS, the sample is often directly infused or analyzed via LC-MS.

    • For MALDI-TOF, the sample is mixed with a matrix and spotted onto a target plate.

  • Analysis: The resulting spectrum will show a distribution of peaks. The mass difference between the unmodified protein and subsequent peaks should correspond to the mass of the m-PEG9-NHS moiety. This provides definitive confirmation of conjugation and the degree of PEGylation.

Comparative Analysis of Methods

Choosing the right analytical method depends on the specific requirements of the analysis, such as the need for quantification, high resolution, or absolute mass confirmation.

Comparison Summary Table
FeatureHPLC (RP-HPLC)SDS-PAGEMass Spectrometry (MS)
Principle HydrophobicityMolecular WeightMass-to-Charge Ratio
Quantitation QuantitativeSemi-QuantitativeQualitative to Quantitative
Resolution HighModerate to LowVery High
Throughput ModerateHigh (multiple samples/gel)Low to Moderate
Expertise ModerateLowHigh
Key Advantage Robust quantitation and resolution of different species.Simple, widely available, and cost-effective.Unambiguous mass confirmation and identification.
Limitation Method development can be time-consuming.Band smearing can occur; lower resolution.High instrument cost; sensitive to salts.

Visualization of Method Comparison

Comparison center Analysis of Conjugation Efficiency hplc HPLC center->hplc sds SDS-PAGE center->sds ms Mass Spectrometry center->ms hplc_pro Quantitative High Resolution hplc->hplc_pro Pros sds_pro High Throughput Cost-Effective sds->sds_pro Pros ms_pro Definitive Mass High Specificity ms->ms_pro Pros

Caption: Comparison of analytical methods for PEGylation.

Conclusion

For robust, quantitative analysis of this compound conjugation efficiency, RP-HPLC is an excellent and reliable method. It provides the resolution needed to separate and quantify the unmodified protein from various PEGylated products. SDS-PAGE serves as a rapid, cost-effective screening tool, ideal for initial assessments and monitoring reaction progress. For absolute confirmation of identity and the precise degree of PEGylation, Mass Spectrometry is the gold standard, offering unparalleled specificity and mass accuracy. Often, a combination of these methods, such as HPLC with inline MS (LC-MS), provides the most comprehensive characterization of PEGylated biotherapeutics.

References

A Researcher's Guide to Functional Assays for Proteins Modified with m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains—a process known as PEGylation—is a cornerstone strategy for enhancing the therapeutic properties of proteins. Modification with reagents like methoxy-PEG9-N-hydroxysuccinimide (m-PEG9-NHS) ester can significantly improve a protein's serum half-life, stability, and solubility while reducing its immunogenicity.[1] However, these benefits can come at the cost of diminished biological activity due to steric hindrance or modification of critical functional residues.[2][3]

This guide provides an objective comparison of functional outcomes for proteins modified with m-PEG-NHS esters versus alternative PEGylation strategies. We present supporting experimental data, detailed protocols for key functional assays, and decision-making workflows to help guide your research.

The Chemistry: Comparing Amine-Reactive PEGylation Strategies

The most common target for PEGylation is the primary amine (-NH₂) found on the N-terminus of a polypeptide chain and the side chain of lysine residues.[1] m-PEG-NHS esters are highly reactive towards these groups. However, the choice of reactive chemistry is critical as it dictates the specificity of the modification and the heterogeneity of the final product.

m-PEG-NHS Ester: This is perhaps the most widely used amine-reactive PEG reagent. It reacts efficiently at neutral to slightly basic pH (7.2-9.0) to form a stable amide bond.[4] Because most proteins have multiple lysine residues, this method is generally non-selective and can result in a heterogeneous mixture of PEGylated species (PEGmers) with varying numbers of PEG chains attached at different positions.

Alternative: m-PEG-Aldehyde: This reagent also targets primary amines but reacts via a two-step reductive amination process. This chemistry offers greater potential for site-specificity, particularly for targeting the N-terminal α-amine, which often has a lower pKa than the ε-amines of lysine residues. By controlling the reaction pH (typically acidic to neutral, pH 5-8), one can favor modification at the N-terminus, leading to a more homogeneous product and better preservation of function if lysine residues are critical for activity.

cluster_0 m-PEG-NHS Ester Chemistry (Non-Selective) cluster_1 m-PEG-Aldehyde Chemistry (N-Terminal Selective) P_NHS Protein-NH₂ (Lysine or N-Terminus) Reaction_NHS Acylation Reaction (pH 7.2 - 9.0) P_NHS->Reaction_NHS PEG_NHS m-PEG-NHS Ester PEG_NHS->Reaction_NHS Product_NHS Heterogeneous Mixture (Multiple PEGmers) Reaction_NHS->Product_NHS Stable Amide Bond P_ALD Protein-NH₂ (N-Terminus Favored) Reaction_ALD Reductive Amination (pH 5.0 - 8.0) + Reducing Agent P_ALD->Reaction_ALD PEG_ALD m-PEG-Aldehyde PEG_ALD->Reaction_ALD Product_ALD Homogeneous Product (Mainly N-Terminal PEG) Reaction_ALD->Product_ALD Stable Secondary Amine

Comparison of non-selective (NHS Ester) and site-selective (Aldehyde) PEGylation chemistries.

Data Presentation: Impact of PEGylation on Protein Function

The degree to which PEGylation affects protein function is highly dependent on the protein itself, the size of the PEG chain, and the site of attachment. Below are data summaries from two model proteins, Interferon α-2b and Lysozyme, illustrating these effects.

Case Study 1: Interferon α-2b (Antiviral Activity)

Interferon α-2b (IFN-α2b) is a cytokine with antiviral properties. Its function is typically measured by its ability to protect cells from a viral challenge. PEGylation is known to significantly increase its in vivo half-life, but often at the cost of reduced in vitro specific activity.

Table 1: Comparison of In Vitro Bioactivity of Native vs. PEGylated Interferon α-2b

Protein StatePEG ConjugateSpecific Activity (Antiviral Assay)Potency (Gene Induction Assay)
Native IFN-α2bN/A100%Comparable to PEGylated Form
PEGylated IFN-α2b12 kDa PEG28%Comparable to Native Form

This data highlights that while the mass-based specific activity of IFN-α2b was reduced to 28% after conjugation with a 12 kDa PEG, its molar-based potency in inducing key antiviral genes remained comparable to the native form.

Case Study 2: Lysozyme (Enzymatic Activity)

Lysozyme is a well-studied enzyme used as a model for understanding how chemical modifications affect enzymatic function. Its activity is measured by its ability to lyse bacterial cell walls. For enzymes, even short-chain PEGs like m-PEG9 can impact activity, with the effect being highly dependent on the PEG size and the number of PEG chains attached (degree of PEGylation).

Table 2: Effect of Short-Chain PEGylation on Lysozyme Enzymatic Activity

Protein StatePEG Molecular WeightDegree of PEGylationResidual Enzymatic Activity (%)
Native LysozymeN/AN/A100%
PEGylated Lysozyme2 kDaLow~85%
PEGylated Lysozyme2 kDaHigh~60%
PEGylated Lysozyme5 kDaLow~70%
PEGylated Lysozyme5 kDaHigh~45%

Data compiled from studies on lysozyme PEGylation, which demonstrate that lower molecular weight PEGs and a lower degree of modification result in higher retention of enzymatic activity. This trend is directly applicable when considering modification with m-PEG9-NHS ester.

Experimental Protocols

Detailed and consistent protocols are essential for accurately assessing the functional consequences of PEGylation.

Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester

This protocol provides a general framework for modifying a protein using an amine-reactive PEG-NHS ester.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer).

  • This compound.

  • Reaction Buffer: 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5. (Avoid buffers containing primary amines like Tris or glycine).

  • Anhydrous DMSO or DMF.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes.

Procedure:

  • Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Protein Buffer Exchange: Ensure the protein is in the appropriate amine-free reaction buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

  • PEG Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution. Do not store the stock solution as NHS esters readily hydrolyze.

  • PEGylation Reaction: Add a 20-fold molar excess of the PEG-NHS ester solution to the protein solution. The final volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time may vary depending on the protein.

  • Quenching: (Optional) Stop the reaction by adding the quenching solution to consume any unreacted NHS esters.

  • Purification: Remove excess, unreacted PEG reagent and byproducts by SEC or extensive dialysis against a suitable storage buffer.

  • Characterization: Confirm the degree of PEGylation using SDS-PAGE (which will show a shift in molecular weight) and/or mass spectrometry.

A 1. Prepare Protein in Amine-Free Buffer (pH 7.5) B 2. Prepare Fresh 10 mM m-PEG-NHS in DMSO A->B C 3. Add Molar Excess of PEG Reagent to Protein B->C D 4. Incubate (RT for 30-60 min or 4°C for 2h) C->D E 5. (Optional) Quench with Tris Buffer D->E F 6. Purify via SEC or Dialysis E->F G 7. Characterize (SDS-PAGE, Mass Spec) & Assay F->G

Experimental workflow for a typical m-PEG-NHS ester conjugation reaction.
Protocol 2: Antiviral Cytopathic Protection Assay for Interferon Activity

This bioassay determines the functional activity of interferon by measuring its ability to protect cells from virus-induced death.

Materials:

  • A549 cells (human lung carcinoma) or other IFN-sensitive cell line.

  • Encephalomyocarditis virus (EMCV) or other suitable challenge virus.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Native and PEGylated interferon samples.

  • Crystal Violet staining solution.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed A549 cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Sample Dilution: Prepare serial dilutions of the native and PEGylated interferon samples in cell culture medium.

  • Treatment: Remove the medium from the cells and add the diluted interferon samples. Include "no interferon" control wells. Incubate for 24 hours to allow for the induction of an antiviral state.

  • Viral Challenge: Remove the interferon-containing medium and add a predetermined amount of EMCV to each well (except for "no virus" controls). Incubate for another 24-48 hours, until cells in the "no interferon" control wells show complete cytopathic effect (CPE).

  • Staining: Gently wash the plates, then stain the remaining viable cells with Crystal Violet solution for 10-15 minutes.

  • Quantification: Wash away excess stain and solubilize the bound dye. Read the absorbance at ~570 nm using a microplate reader.

  • Analysis: Plot the absorbance versus the interferon concentration. The specific activity is calculated by comparing the concentration of the PEGylated sample required to achieve 50% protection (EC₅₀) with that of the native protein standard.

Protocol 3: Turbidimetric Activity Assay for Lysozyme

This assay measures lysozyme's enzymatic activity by monitoring the rate of lysis of Micrococcus lysodeikticus cells, which results in a decrease in the turbidity of the cell suspension.

Materials:

  • Native and PEGylated lysozyme samples.

  • Assay Buffer: 66 mM potassium phosphate buffer, pH 6.2.

  • Substrate: Micrococcus lysodeikticus cell suspension (e.g., 0.2 mg/mL in assay buffer).

  • 96-well microplate.

  • Microplate reader capable of kinetic measurements at 450 nm.

Procedure:

  • Substrate Preparation: Prepare a fresh suspension of M. lysodeikticus in the assay buffer to an initial absorbance of 0.6–0.7 at 450 nm.

  • Sample Preparation: Prepare serial dilutions of both native and PEGylated lysozyme in the assay buffer.

  • Assay Initiation: Add 180 µL of the substrate suspension to the wells of the microplate. To initiate the reaction, add 20 µL of the diluted lysozyme samples to the wells.

  • Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 450 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Analysis: Calculate the rate of change in absorbance (ΔA/min) for each sample. The activity is proportional to this rate. Compare the rates of the PEGylated samples to the native lysozyme to determine the percent residual activity.

A 1. Prepare M. lysodeikticus Suspension (A₄₅₀ ≈ 0.7) B 2. Prepare Serial Dilutions of Lysozyme Samples A->B C 3. Add Substrate to 96-Well Plate B->C D 4. Add Lysozyme to Initiate Reaction C->D E 5. Immediately Measure A₄₅₀ Kinetically (5-10 min) D->E F 6. Calculate Rate (ΔA/min) for Each Sample E->F G 7. Compare Rates to Determine % Residual Activity F->G

Workflow for the turbidimetric functional assay for lysozyme.

Conclusion and Decision-Making

The choice of PEGylation reagent has profound implications for the functional outcome of a modified protein. While m-PEG-NHS esters offer a straightforward method for PEGylation, their lack of selectivity can lead to heterogeneous products and a potential loss of activity, especially for smaller PEGs like m-PEG9 where the pharmacokinetic benefits may be more modest. Site-specific strategies, while often more complex, provide greater control and are generally preferred when a specific lysine residue or the N-terminus is critical for function.

Ultimately, the optimal strategy depends on the specific protein and the desired therapeutic outcome. A thorough functional characterization, using assays like those described here, is essential to confirm that the benefits of PEGylation do not unacceptably compromise the protein's biological activity.

Start Goal: PEGylate Protein Q1 Are Lysine residues critical for function? Start->Q1 Q2 Is a homogeneous product critical? Q1->Q2 No Selective Use Site-Selective Chemistry (e.g., m-PEG-Aldehyde) Q1->Selective Yes NHS Use m-PEG-NHS Ester (Non-selective) Q2->NHS No Q2->Selective Yes Characterize Characterize & Perform Functional Assays NHS->Characterize Selective->Characterize

References

A Comparative Guide to the Stability of Amide Bonds Formed by m-PEG9-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is critical to the efficacy and safety of therapeutic biomolecules. Poly(ethylene glycol) (PEG)ylation via N-hydroxysuccinimide (NHS) esters is a cornerstone technique for improving the pharmacokinetic profiles of protein and peptide drugs. This guide provides an objective comparison of the stability of the resulting amide bond from m-PEG9-NHS ester conjugation against other common linkages, supported by experimental data and detailed protocols.

The this compound Reaction: Forming the Amide Bond

The conjugation process begins with the reaction between the this compound and a primary amine (-NH₂) on a biomolecule, typically the ε-amine of a lysine residue or the N-terminal α-amine. The NHS ester is a highly reactive group that readily undergoes nucleophilic attack by the amine.

This reaction, known as aminolysis, results in the formation of a chemically stable amide bond, covalently linking the PEG moiety to the target molecule. N-hydroxysuccinimde is released as a byproduct.[1][2] This process is efficient under physiological to slightly alkaline conditions (pH 7.2-9).[1][3]

Caption: Reaction of this compound with a primary amine.

A critical factor in this process is the competing reaction of NHS-ester hydrolysis. The NHS ester group is susceptible to hydrolysis in aqueous solutions, a reaction that becomes more rapid as the pH increases.[1] This underscores the importance of optimizing reaction conditions to favor aminolysis over hydrolysis for efficient conjugation.

Comparative Stability of Bioconjugation Linkages

The amide bond is renowned for its exceptional stability, which is a primary reason for its prevalence in nature (e.g., peptide bonds in proteins) and in biopharmaceuticals. This stability arises from the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating a resonance structure that imparts a partial double-bond character to the C-N bond.

This inherent stability makes the amide bond highly resistant to cleavage under physiological conditions, ensuring the PEG moiety remains attached to the therapeutic molecule during its circulation in the body. In contrast, other common linkages used in bioconjugation exhibit significantly lower stability.

Data Presentation: Stability of Common Linkages

The following table summarizes the comparative stability of the amide bond versus other frequently used covalent linkages under physiological conditions.

Linkage TypeFormed FromCleavage MechanismHalf-life (t½) at pH 7.4, 37°CKey Considerations
Amide NHS Ester + Amine Hydrolysis ~7 years (estimated) Extremely stable. Cleavage requires harsh conditions (strong acid/base or enzymes).
Thioether (Maleimide)Maleimide + ThiolRetro-Michael ReactionHours to DaysProne to exchange with endogenous thiols like glutathione, leading to deconjugation. Stability can be enhanced with modified maleimides.
OximeAldehyde/Ketone + AminooxyHydrolysis~25 daysSignificantly more stable than hydrazones. Hydrolysis is slow at neutral pH.
HydrazoneAldehyde/Ketone + HydrazineHydrolysis~2 hours (structure dependent)Often used for acid-cleavable linkers, as hydrolysis is faster at lower pH.
EsterCarboxylic Acid + AlcoholHydrolysisHours to Days (structure dependent)Susceptible to hydrolysis by esterase enzymes present in plasma.
DisulfideThiol + ThiolReductionMinutes (in cytoplasm)Cleavable linker designed to be stable in extracellular space but readily cleaved in the reducing intracellular environment.

Note: Half-life values are approximate and can vary based on the specific molecular context, substituents, and experimental conditions.

The data clearly illustrates that the amide bond provides superior stability compared to alternatives like the thioether bond from maleimide chemistry, which is known to be reversible. While maleimide-thiol conjugation is valuable for its speed and specificity, its reversibility is a significant drawback for applications requiring long-term stability in circulation.

Experimental Protocols

Accurate assessment of conjugation efficiency and linker stability is essential. Below are generalized protocols for a standard PEGylation reaction and a subsequent stability assay.

Protocol 1: PEGylation of a Protein with this compound

Objective: To covalently attach m-PEG9-NHS to a protein via primary amines.

Materials:

  • Protein solution (in amine-free buffer, e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.5)

  • This compound

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration (e.g., 5-10 mg/mL). Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Do not store the NHS-ester in solution due to its susceptibility to hydrolysis.

  • Conjugation Reaction:

    • Calculate the required volume of the PEG-NHS stock solution to achieve the desired molar excess over the protein (e.g., 5-fold to 20-fold molar excess).

    • Slowly add the calculated volume of the PEG-NHS solution to the stirring protein solution. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C. The lower temperature can help minimize the competing hydrolysis of the NHS ester.

  • Quenching: Add Quenching Buffer to a final concentration of 20-50 mM to react with and neutralize any remaining unreacted PEG-NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: Remove unreacted PEG and the quenched byproducts from the PEGylated protein using SEC, TFF, or dialysis.

  • Analysis: Characterize the resulting conjugate using SDS-PAGE (to observe the increase in molecular weight) and HPLC (to determine the degree of PEGylation and purity).

experimental_workflow cluster_pegylation PEGylation Protocol cluster_stability Stability Assay prep 1. Prepare Protein in Amine-Free Buffer (pH 7.5) reagent 2. Dissolve m-PEG-NHS in DMSO/DMF (Fresh) react 3. Add PEG-NHS to Protein Solution (Stirring) reagent->react incubate 4. Incubate (1-2h RT or O/N 4°C) react->incubate quench 5. Quench Reaction (Tris or Glycine) incubate->quench purify 6. Purify Conjugate (e.g., SEC/HPLC) quench->purify incubate_stability A. Incubate Conjugate (pH 7.4, 37°C, Serum) purify->incubate_stability Proceed to Stability Assay timepoint B. Collect Aliquots (t = 0, 24h, 7d, etc.) incubate_stability->timepoint analyze C. Analyze by HPLC/SDS-PAGE (Quantify Intact Conjugate) timepoint->analyze

Caption: Workflow for PEGylation and subsequent stability assessment.
Protocol 2: Assessing the Hydrolytic Stability of a PEG-Protein Conjugate

Objective: To determine the stability of the amide bond in the purified PEG-protein conjugate under simulated physiological conditions.

Materials:

  • Purified PEG-protein conjugate

  • Incubation Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Human or mouse serum (optional, for assessing stability in a biological matrix)

  • Analytical RP-HPLC or SEC system with UV detector

  • SDS-PAGE system

Procedure:

  • Sample Preparation: Dilute the purified PEG-protein conjugate to a known concentration (e.g., 1 mg/mL) in the Incubation Buffer (pH 7.4) and/or serum.

  • Incubation: Incubate the samples at 37°C.

  • Time-Point Analysis:

    • At designated time points (e.g., t=0, 24h, 48h, 7 days, 14 days, and 28 days), withdraw an aliquot from the incubation mixture.

    • Immediately freeze the aliquot at -80°C to stop any further degradation until analysis.

  • HPLC Analysis:

    • Thaw the samples and analyze them by a suitable HPLC method (e.g., Reverse-Phase or Size Exclusion).

    • Monitor the chromatogram for the appearance of a peak corresponding to the unconjugated protein, which would indicate cleavage of the PEG-protein bond.

    • Quantify the peak area of the intact conjugate at each time point relative to the t=0 sample. Plot the percentage of intact conjugate versus time to determine the degradation rate and half-life.

  • SDS-PAGE Analysis (Optional):

    • Run the samples from each time point on an SDS-PAGE gel.

    • Visually inspect the gel for the appearance of a band corresponding to the molecular weight of the unconjugated protein, which would signify linker cleavage.

Conclusion: The Superior Stability of the Amide Bond

The reaction of an this compound with a primary amine yields an amide bond of exceptional stability, far surpassing that of many other common bioconjugation linkages. While the initial reaction is sensitive to conditions such as pH due to the competing hydrolysis of the NHS ester, the final PEG-protein conjugate is robust and highly resistant to cleavage under physiological conditions. This ensures that the therapeutic molecule reaps the full benefits of PEGylation—such as extended circulatory half-life and reduced immunogenicity—without premature loss of the PEG moiety. For drug development programs where long-term in vivo stability is a paramount concern, the amide bond formed via NHS ester chemistry remains the gold standard.

logical_relationships cluster_factors Controlling Factors cluster_outcomes Reaction Outcomes pH Reaction pH Yield High Conjugation Yield (Stable Amide Bond) pH->Yield Optimal (7.2-8.5) Favors Aminolysis Hydrolysis NHS Ester Hydrolysis (Inactive PEG-Acid) pH->Hydrolysis Too High (>8.5) Accelerates Hydrolysis Temp Temperature Temp->Yield Low (4°C) Slows Hydrolysis Temp->Hydrolysis High (RT) Increases Hydrolysis Rate Buffer Buffer Composition Buffer->Yield Non-Amine (PBS, HEPES) Allows Reaction Buffer->Hydrolysis Amine (Tris, Glycine) Competes with Protein

Caption: Factors influencing the this compound reaction outcome.

References

Navigating the Immunological Landscape of PEGylation: A Comparative Guide to m-PEG9-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of PEGylation reagent is a critical decision that profoundly impacts the therapeutic efficacy and safety of bioconjugates. This guide provides an objective comparison of m-PEG9-NHS ester conjugates with alternative PEGylation strategies and next-generation polymers, supported by experimental data, to inform the rational design of safer and more effective therapeutics.

The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, has long been a cornerstone of biopharmaceutical development. It offers numerous advantages, including improved solubility, extended circulation half-life, and reduced immunogenicity of the conjugated molecule. The this compound is a specific type of PEGylation reagent featuring a methoxy-capped nine-unit PEG chain activated with an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on proteins and other biomolecules.

However, the immune system's recognition of PEG itself has emerged as a significant clinical challenge. The presence of pre-existing and treatment-induced anti-PEG antibodies can lead to accelerated blood clearance (ABC) of PEGylated drugs, reducing their efficacy and, in some cases, causing hypersensitivity reactions.[1][2] This has spurred the development of alternative PEGylation reagents and novel polymers designed to circumvent these immunological hurdles.

Comparative Analysis of Immunogenicity

The immunogenicity of a PEGylated conjugate is a complex interplay of factors related to the PEG moiety, the conjugated molecule, and the host's immune system. Key determinants include the PEG's molecular weight, architecture (linear vs. branched), and terminal functional groups.[3]

Below is a comparative summary of this compound conjugates and its alternatives based on available experimental evidence.

FeatureThis compound ConjugateAlternative PEGylation ReagentsNext-Generation Polymer Conjugates
Polymer Type Linear methoxy-terminated PEGBranched PEG, Hydroxyl-terminated PEGPolysarcosine (pSar), Zwitterionic Polymers (e.g., poly(carboxybetaine))
Reported Immunogenicity Moderate, can induce anti-PEG IgM and IgG responses.[1]Branched PEGs may offer improved immune shielding, but their increased complexity can sometimes lead to a more pronounced immune response. Hydroxyl-terminated PEGs may generate lower anti-PEG IgM responses but can have higher complement activation.Generally lower immunogenicity compared to PEG. Polysarcosine and zwitterionic polymers are designed to be "stealth" polymers that better evade immune recognition.
Anti-Polymer Antibody Induction Can induce anti-PEG antibodies, contributing to ABC and potential hypersensitivity.Variable, with some studies suggesting branched PEGs may have a different immunogenic profile.Significantly reduced or no induction of anti-polymer antibodies has been reported in preclinical studies.
Complement Activation Can activate the complement system, primarily through the classical and lectin pathways, especially in the presence of anti-PEG antibodies.The architecture and terminal groups of PEG can influence the pathway and extent of complement activation.Zwitterionic polymers have been shown to resist complement protein adsorption.
Accelerated Blood Clearance (ABC) Susceptible to ABC, particularly upon repeated administration due to the induction of anti-PEG IgM.The ABC phenomenon is a concern for all PEGylated therapeutics.Reduced or absent ABC phenomenon observed in preclinical models for pSar and zwitterionic polymer conjugates.

Experimental Methodologies for Immunogenicity Assessment

The evaluation of immunogenicity is a critical component of preclinical and clinical development for any modified therapeutic. The following are key experimental protocols used to assess the immune response to PEGylated and alternative polymer-conjugated molecules.

Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection

ELISA is the most common method for detecting and quantifying anti-PEG antibodies in biological samples.

Principle: This assay relies on the specific binding of anti-PEG antibodies from a sample to PEG molecules immobilized on a microplate. The bound antibodies are then detected using an enzyme-conjugated secondary antibody that recognizes the specific isotype of the anti-PEG antibody (e.g., IgG or IgM). The enzyme catalyzes a colorimetric reaction, and the intensity of the color is proportional to the amount of anti-PEG antibody present.

Generalized Protocol:

  • Coating: Microplate wells are coated with a PEG-conjugated protein (e.g., m-PEG-BSA) or a PEG derivative.

  • Blocking: Non-specific binding sites are blocked using a blocking buffer (e.g., BSA or milk solution).

  • Sample Incubation: Diluted serum or plasma samples are added to the wells and incubated to allow anti-PEG antibodies to bind to the immobilized PEG.

  • Detection: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP or anti-human IgM-HRP) is added.

  • Substrate Addition: A chromogenic substrate is added, and the color development is measured using a microplate reader.

  • Analysis: The concentration of anti-PEG antibodies is determined by comparing the sample signal to a standard curve generated with known concentrations of a reference anti-PEG antibody.

Cell-Based Flow Cytometry Assay for Anti-PEG Immune Response

This assay provides a more functional assessment of the anti-PEG immune response by measuring the interaction of PEGylated entities with immune cells.

Principle: This method utilizes flow cytometry to detect the binding of fluorescently labeled PEGylated liposomes or nanoparticles to B cells that express surface immunoglobulins specific for PEG. An increase in the percentage of these PEG-specific B cells can indicate an active immune response.

Generalized Protocol:

  • Cell Preparation: Peripheral blood mononuclear cells (PBMCs) or splenocytes are isolated from immunized or naive subjects.

  • Staining: The cells are incubated with a cocktail of fluorescently labeled antibodies to identify B cells (e.g., anti-CD19) and the fluorescently labeled PEGylated entity (e.g., liposomes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of B cells that bind to the PEGylated entity.

  • Interpretation: An increased percentage of PEG-binding B cells in immunized subjects compared to controls suggests the induction of a PEG-specific immune response.

Signaling Pathways in PEG Immunogenicity

The immune response to PEGylated conjugates can be initiated through several pathways, primarily involving the recognition of PEG by pre-existing or induced antibodies and the subsequent activation of complement and immune cells.

Anti-PEG Antibody-Mediated Clearance

The presence of anti-PEG antibodies, particularly IgM, can lead to the rapid clearance of PEGylated therapeutics from the bloodstream. This process, known as the Accelerated Blood Clearance (ABC) phenomenon, is a major contributor to reduced therapeutic efficacy.

PEG_conjugate m-PEG9-NHS Conjugate Immune_Complex Immune Complex Formation PEG_conjugate->Immune_Complex Binds to Anti_PEG_IgM Pre-existing or Induced Anti-PEG IgM Anti_PEG_IgM->Immune_Complex Complement Complement Activation (Classical Pathway) Immune_Complex->Complement Opsonization Opsonization (C3b deposition) Complement->Opsonization Kupffer_Cell Kupffer Cells (Liver Macrophages) Opsonization->Kupffer_Cell Recognized by Complement Receptors Phagocytosis Phagocytosis & Clearance Kupffer_Cell->Phagocytosis

Figure 1. Signaling pathway for accelerated blood clearance of PEGylated conjugates.

Complement Activation Pathways

PEGylated materials can activate the complement system through both the classical and lectin pathways, leading to inflammation and opsonization for clearance. The classical pathway is typically initiated by anti-PEG antibodies, while the lectin pathway can be activated directly by the PEG polymer.

cluster_classical Classical Pathway cluster_lectin Lectin Pathway Anti_PEG_Ab Anti-PEG Ab C1_complex C1qrs Complex Anti_PEG_Ab->C1_complex Binds to PEG & recruits C4_C2_cleavage C4 & C2 Cleavage C1_complex->C4_C2_cleavage Activates C3_convertase_classical C3 Convertase (C4b2a) C4_C2_cleavage->C3_convertase_classical C3_cleavage C3 Cleavage C3_convertase_classical->C3_cleavage PEG_surface PEG Surface MBL_Ficolins MBL/Ficolins PEG_surface->MBL_Ficolins Recognized by MASPs MASPs MBL_Ficolins->MASPs Activate C4_C2_cleavage_lectin C4 & C2 Cleavage MASPs->C4_C2_cleavage_lectin C3_convertase_lectin C3 Convertase (C4b2a) C4_C2_cleavage_lectin->C3_convertase_lectin C3_convertase_lectin->C3_cleavage Effector_functions Effector Functions: - Opsonization (C3b) - Inflammation (C3a, C5a) - Cell Lysis (MAC) C3_cleavage->Effector_functions

Figure 2. Complement activation by PEGylated materials.

The Future of "Stealth" Polymers

The challenges associated with the immunogenicity of PEG have catalyzed innovation in the field of polymer-based drug delivery. Polysarcosine (pSar) and zwitterionic polymers are at the forefront of this new wave of "stealth" materials. Preclinical studies have demonstrated their potential to offer the benefits of PEGylation—such as extended half-life and improved stability—with a significantly reduced immunogenic profile. As the field continues to evolve, a deeper understanding of the structure-immunogenicity relationship will be paramount in designing the next generation of bioconjugates that are both safe and effective.

References

Navigating the World of PEGylation: A Comparative Guide to m-PEG9-NHS Ester and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a critical tool for enhancing the therapeutic properties of biomolecules. The choice of PEGylation reagent is a pivotal decision that dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an objective comparison of m-PEG9-NHS ester with its common alternatives, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.

PEGylation can significantly improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and other therapeutic molecules by increasing their solubility, extending their circulation half-life, and reducing their immunogenicity.[1] The most common PEGylation reagents utilize different reactive groups to target specific functional groups on biomolecules. This guide focuses on the comparison of three widely used amine-reactive and thiol-reactive PEGylation strategies: this compound, m-PEG-aldehyde, and m-PEG-maleimide.

Performance Comparison of PEGylation Reagents

The selection of a PEGylation reagent is a trade-off between reaction efficiency, specificity, and the stability of the resulting linkage. The following table summarizes the key performance characteristics of this compound and its alternatives.

Featurem-PEG-NHS Esterm-PEG-Aldehydem-PEG-Maleimide
Target Functional Group Primary amines (e.g., lysine, N-terminus)[1]Primary amines (e.g., lysine, N-terminus)[2]Thiols (e.g., cysteine)[3]
Reaction Type Acylation[1]Reductive AminationMichael Addition
Resulting Linkage AmideSecondary AmineThioether
Reaction pH 7.2 - 9.05.0 - 8.06.5 - 7.5
Specificity Generally non-selective, targets all accessible primary amines.Higher potential for N-terminal selectivity under controlled pH.Highly specific for thiol groups.
Key Advantage High reactivity and a straightforward, one-step protocol.Greater control over site-specificity, leading to more homogeneous conjugates.Site-specific conjugation to cysteine residues.
Key Disadvantage Prone to hydrolysis, which can lead to heterogeneous products and reduced efficiency.Requires a reducing agent and may have slower reaction kinetics.Requires the presence of a free thiol group on the target molecule.
Linkage Stability Highly stable amide bond.Highly stable secondary amine bond.Stable thioether bond, but can be susceptible to retro-Michael reaction in the presence of other thiols.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible PEGylation. The following are generalized protocols for key experiments cited in the comparison.

Protocol 1: General Procedure for Protein PEGylation with m-PEG-NHS Ester

This protocol describes the non-selective conjugation of an m-PEG-NHS ester to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size-Exclusion Chromatography - SEC)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in DMSO or DMF.

  • Conjugation Reaction: Add the m-PEG-NHS ester solution to the protein solution with gentle stirring. A 5- to 20-fold molar excess of the PEG reagent is a common starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add the quenching buffer to consume any unreacted m-PEG-NHS ester.

  • Purification: Purify the PEGylated protein from excess reagents and byproducts using SEC.

Protocol 2: General Procedure for N-terminal Protein PEGylation with m-PEG-Aldehyde

This protocol describes the site-selective conjugation of an m-PEG-aldehyde to the N-terminus of a protein through reductive amination.

Materials:

  • Protein of interest in a suitable buffer (e.g., 100 mM MES, pH 6.0)

  • m-PEG-Aldehyde

  • Sodium Cyanoborohydride (NaCNBH₃) solution

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Purification system (e.g., SEC)

Methodology:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

  • PEG-Aldehyde Addition: Add m-PEG-aldehyde to the protein solution at a 5- to 20-fold molar excess.

  • Initiation of Reductive Amination: Add sodium cyanoborohydride to the reaction mixture to a final concentration of 20 mM.

  • Incubation: Gently mix the reaction and incubate at 4°C for 12-24 hours.

  • Quenching: Stop the reaction by adding the quenching solution.

  • Purification: Purify the PEGylated protein using SEC.

Protocol 3: General Procedure for Protein PEGylation with m-PEG-Maleimide

This protocol describes the site-specific conjugation of an m-PEG-maleimide to a free thiol group on a protein.

Materials:

  • Protein of interest containing a free cysteine residue in a suitable buffer (e.g., Phosphate-Buffered Saline with EDTA, pH 6.5-7.5)

  • m-PEG-Maleimide

  • Quenching reagent (e.g., β-mercaptoethanol or L-cysteine)

  • Purification system (e.g., SEC)

Methodology:

  • Protein Preparation: Ensure the protein has a free, reduced sulfhydryl group. If necessary, reduce disulfide bonds using a reducing agent like DTT and subsequently remove the reducing agent.

  • Reagent Preparation: Dissolve the m-PEG-maleimide in a suitable solvent immediately before use.

  • Conjugation Reaction: Add the m-PEG-maleimide solution to the protein solution. A 10- to 20-fold molar excess of the PEG reagent is typically used.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quenching: Add a quenching reagent to react with any unreacted m-PEG-maleimide.

  • Purification: Purify the PEGylated protein using SEC.

Visualizing PEGylation Workflows and Signaling Pathways

To further clarify the experimental processes and the underlying chemical principles, the following diagrams have been generated using Graphviz.

PEGylation_Workflow_NHS cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Product Protein Protein (with primary amines) Reaction Acylation Reaction (pH 7.2-9.0) Protein->Reaction PEG_NHS This compound PEG_NHS->Reaction PEG_Protein PEGylated Protein (Amide bond) Reaction->PEG_Protein Byproduct NHS Reaction->Byproduct

Workflow for Protein PEGylation with this compound.

Reductive_Amination_Workflow cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Reduction cluster_step3 Step 3: Product Protein_Amine Protein (N-terminal amine) Schiff_Base Schiff Base Intermediate Protein_Amine->Schiff_Base PEG_Aldehyde m-PEG-Aldehyde PEG_Aldehyde->Schiff_Base Reduction Reduction Reaction Schiff_Base->Reduction Reducing_Agent Reducing Agent (e.g., NaCNBH3) Reducing_Agent->Reduction PEG_Protein_Amine PEGylated Protein (Secondary Amine) Reduction->PEG_Protein_Amine

Workflow for N-terminal PEGylation using m-PEG-Aldehyde.

Michael_Addition_Workflow cluster_step1 Step 1: Reagent Preparation cluster_step2 Step 2: Conjugation cluster_step3 Step 3: Product Protein_Thiol Protein (with free thiol) Michael_Addition Michael Addition (pH 6.5-7.5) Protein_Thiol->Michael_Addition PEG_Maleimide m-PEG-Maleimide PEG_Maleimide->Michael_Addition PEG_Protein_Thioether PEGylated Protein (Thioether bond) Michael_Addition->PEG_Protein_Thioether

Workflow for Thiol-Specific PEGylation with m-PEG-Maleimide.

References

Safety Operating Guide

Personal protective equipment for handling m-PEG9-NHS ester

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals working with m-PEG9-NHS ester. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

This compound is an amine-reactive compound widely used in bioconjugation for pegylating proteins, peptides, and other molecules.[1][2] The N-hydroxysuccinimide (NHS) ester functional group readily reacts with primary amines.[1] While specific toxicological data for this compound is not extensively available, analogous compounds are known to cause skin and eye irritation, and may be harmful if swallowed or inhaled.[3][4] Therefore, cautious handling is paramount.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Eye/Face Protection Tight-fitting chemical safety goggles or a face shield.Protects against splashes and airborne particles of the compound.
Skin Protection Nitrile gloves (inspect before use) and a fully buttoned lab coat.Prevents direct skin contact with the chemical.
Respiratory Protection Generally not required for small quantities handled with adequate ventilation. For larger quantities, or if dust or aerosols may be generated, a NIOSH-approved respirator with appropriate cartridges is recommended.Protects against the inhalation of dust or aerosols.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Preparation : Before handling, ensure all necessary PPE is donned correctly. Prepare a designated workspace and have all required materials and quenching solutions readily available.

  • Equilibration : Allow the vial of this compound to equilibrate to room temperature before opening. This prevents moisture condensation, which can hydrolyze the reactive NHS ester.

  • Weighing and Dissolving : Handle the solid compound carefully to avoid generating dust. Dissolve the required amount of this compound in an appropriate anhydrous organic solvent such as DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze over time.

  • Reaction : Add the dissolved this compound solution to your sample in a suitable reaction buffer (pH 7-9). Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the intended reaction.

  • Quenching : After the reaction is complete, quench any unreacted this compound. This is a critical step for safe disposal. Add an excess of a primary amine-containing solution like Tris or glycine to the reaction mixture.

  • Cleanup : Thoroughly clean the work area after use. Dispose of all contaminated materials as chemical waste.

Experimental Protocol: General Protein Labeling

This protocol provides a general methodology for labeling a protein with this compound.

  • Protein Preparation : Dissolve the protein to be labeled in an amine-free buffer at a pH of 7.2-8.0, such as phosphate-buffered saline (PBS).

  • Reagent Preparation : Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to prepare a 10 mM solution.

  • Labeling Reaction : Add a 20-fold molar excess of the 10 mM this compound solution to the protein solution. Ensure the volume of the organic solvent does not exceed 10% of the total reaction volume.

  • Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for two hours.

  • Quenching : Stop the reaction by adding a quenching buffer containing primary amines, such as Tris-buffered saline (TBS).

  • Purification : Remove the unreacted this compound and byproducts by dialysis or gel filtration.

  • Storage : Store the resulting PEGylated protein under conditions that are optimal for the non-PEGylated protein.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Deactivation of Reactive NHS Ester : The primary step in the safe disposal of this compound is the deactivation of the reactive NHS ester group. This can be achieved through:

    • Amine Quenching : Reacting with a primary amine solution (e.g., 1 M Tris or glycine).

    • Hydrolysis : Reacting with a basic solution (e.g., 1 M Sodium Hydroxide), though this can be exothermic.

  • Waste Collection :

    • Liquid Waste : The quenched reaction mixture and any solutions containing this compound should be collected in a clearly labeled hazardous waste container.

    • Solid Waste : All materials that have come into contact with this compound, such as pipette tips, gloves, and empty containers, should be placed in a sealed bag and disposed of as solid chemical waste.

  • Institutional Guidelines : Always follow your institution's specific guidelines for hazardous waste disposal and contact your Environmental Health and Safety (EHS) department for pickup and disposal of waste containers.

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Reaction cluster_disposal Waste Disposal A Don Appropriate PPE B Prepare Workspace in Fume Hood A->B C Equilibrate Reagent to Room Temp B->C D Weigh and Dissolve Ester C->D Proceed to Handling E Perform Conjugation Reaction D->E F Quench Unreacted Ester E->F G Collect Liquid Waste F->G Proceed to Disposal H Collect Solid Waste F->H Proceed to Disposal I Dispose via EHS G->I H->I

Caption: Workflow for safe this compound handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.